molecular formula C22H26ClN2.Cl<br>C22H26Cl2N2 B1666102 Basic Red 13 CAS No. 3648-36-0

Basic Red 13

Numéro de catalogue: B1666102
Numéro CAS: 3648-36-0
Poids moléculaire: 389.4 g/mol
Clé InChI: ZTBANYZVKCGOKD-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

RN given refers to chloride

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBANYZVKCGOKD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3648-36-0, 190437-48-0
Record name Basic Red 13
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URL https://commonchemistry.cas.org/detail?cas_rn=3648-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Astrazone pink FG
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astrazon Pink FG
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASTRAZONE PINK FG
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Basic Red 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13, also known by its commercial names such as Astrazon Pink FG, is a cationic dye belonging to the methine class.[1][2] Its chemical formula is C₂₂H₂₆Cl₂N₂ with a molecular weight of 389.36 g/mol and a CAS Registry Number of 3648-36-0.[1][2] Structurally, it features an extensive system of conjugated π-electrons, which is responsible for its strong light absorption and vibrant color. The fluorescence of dyes like this compound is often governed by intramolecular charge transfer (ICT) mechanisms, where photoexcitation leads to an electron transfer from a donor to an acceptor portion of the molecule. This guide provides a summary of the known photophysical properties of this compound and details the experimental protocols for their determination.

Data Presentation: Photophysical Properties of this compound

Comprehensive quantitative photophysical data for this compound is limited in publicly available scientific literature. The following table summarizes the available information. Researchers are encouraged to determine the specific properties in their solvent of interest using the protocols outlined in this guide.

Photophysical PropertyValueSolvent
Chemical Structure 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride-
CAS Number 3648-36-0-
Molecular Formula C₂₂H₂₆Cl₂N₂-
Molecular Weight 389.36 g/mol -
Absorption Maximum (λmax) 530 nmEthanol
Molar Absorptivity (ε) Data not readily available-
Emission Maximum (λem) Data not readily available-
Fluorescence Quantum Yield (Φf) Data not readily available-
Fluorescence Lifetime (τ) Data not readily available-

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the core photophysical properties of fluorescent dyes like this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of this compound, and to calculate its molar absorptivity (ε).

Materials:

  • This compound dye

  • Spectroscopic grade solvent (e.g., ethanol, water, DMSO)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (typically 1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent. From this stock, prepare a series of dilutions to obtain solutions with concentrations that result in an absorbance between 0.1 and 1.0 at the λmax.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and record a baseline spectrum over the desired wavelength range (e.g., 300-700 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute dye solution, and then fill it with the same solution. Record the absorption spectrum. Repeat this step for all prepared dilutions, moving from the least to the most concentrated.

  • Data Analysis:

    • The wavelength at which the highest absorbance is recorded is the λmax.

    • According to the Beer-Lambert law (A = εcl), a plot of absorbance at λmax versus concentration should yield a straight line passing through the origin. The molar absorptivity (ε) is calculated from the slope of this line (slope = εl, where l is the path length of the cuvette).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem), and to calculate the fluorescence quantum yield (Φf) of this compound.

Materials:

  • This compound dye solution (prepared as in UV-Vis spectroscopy, with absorbance at the excitation wavelength below 0.1 to avoid inner filter effects)

  • A well-characterized fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • Spectrofluorometer with an excitation and emission monochromator and a photodetector

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectroscopic grade solvent

Procedure for Emission Spectrum:

  • Instrument Setup: Turn on the spectrofluorometer and allow the light source to stabilize. Set the excitation wavelength to the λmax determined from the absorption spectrum.

  • Sample Measurement: Place the cuvette containing the dilute this compound solution in the sample holder. Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 540-800 nm) to record the fluorescence emission spectrum.

  • Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem). The obtained spectrum should be corrected for the instrument's spectral response.

Procedure for Relative Quantum Yield Determination:

  • Prepare Solutions: Prepare a series of dilutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Measure Absorbance: Record the absorbance of all prepared solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. This should yield a straight line for each.

    • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (msample / mstandard) × (η²sample / η²standard) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ) of this compound.

Materials:

  • This compound dye solution (as prepared for fluorescence measurements)

  • Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer

  • Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength close to the λmax of the dye

  • Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

  • Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute solution of Ludox or non-dairy creamer)

Procedure (using TCSPC):

  • Instrument Setup: Set up the TCSPC system according to the manufacturer's instructions. The repetition rate of the light source should be set to allow for the full decay of the fluorescence before the next pulse arrives.

  • IRF Measurement: Measure the instrument response function (IRF) by placing the scattering solution in the sample holder and collecting the scattered light at the excitation wavelength.

  • Sample Measurement: Replace the scattering solution with the this compound solution and collect the fluorescence decay data at the emission maximum (λem). The collection should continue until a sufficient number of photons (typically >10,000 in the peak channel) have been acquired to ensure good statistical accuracy.

  • Data Analysis:

    • The fluorescence decay data is analyzed by deconvoluting the measured decay with the IRF.

    • The deconvoluted data is then fitted to an exponential decay model (or multi-exponential if the decay is complex) to extract the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ).

Mandatory Visualization

Photophysical_Characterization_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_lifetime Time-Resolved Spectroscopy Dye_Solution Prepare this compound Solution UVVis_Measurement Measure Absorption Spectra Dye_Solution->UVVis_Measurement Emission_Measurement Measure Emission Spectra Dye_Solution->Emission_Measurement Quantum_Yield_Measurement Measure Fluorescence Intensity vs. Absorbance Dye_Solution->Quantum_Yield_Measurement Decay_Measurement Measure Fluorescence Decay Dye_Solution->Decay_Measurement Standard_Solution Prepare Standard Solution Standard_Solution->Quantum_Yield_Measurement Beer_Lambert_Plot Plot Absorbance vs. Concentration UVVis_Measurement->Beer_Lambert_Plot UVVis_Results Determine λmax & ε Beer_Lambert_Plot->UVVis_Results UVVis_Results->Emission_Measurement Inform Excitation λ Fluorescence_Results Determine λem & Φf Emission_Measurement->Fluorescence_Results Quantum_Yield_Measurement->Fluorescence_Results IRF_Measurement Measure Instrument Response Function (IRF) Lifetime_Analysis Deconvolve and Fit Decay IRF_Measurement->Lifetime_Analysis Decay_Measurement->Lifetime_Analysis Lifetime_Result Determine τ Lifetime_Analysis->Lifetime_Result

Caption: General experimental workflow for photophysical characterization of this compound.

References

In-Depth Technical Guide to Basic Red 13 (C.I. 48015)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Red 13, also known by its Colour Index name C.I. 48015, is a cationic dye belonging to the methine class.[1] Its vibrant pink hue has led to its primary application in the textile industry for dyeing acrylic fibers.[1][2] While its use in industrial dyeing is well-established, its application within scientific research, particularly in drug development and biological signaling studies, is not well-documented in publicly available literature. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and its industrial applications. Due to a lack of available data, this document cannot provide detailed protocols for biological research or diagrams of signaling pathways.

Chemical and Physical Properties

This compound is a dark red to gray powder that dissolves in water to form a bright pink solution.[1][3] As a cationic dye, its chemical structure allows it to readily interact with and bind to negatively charged surfaces.[4]

Chemical Structure

The chemical structure of this compound is characterized by a central methine bridge connecting an indolium ring system to a substituted aniline (B41778) moiety.

Chemical Name: 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride[4]

Molecular Formula: C₂₂H₂₆Cl₂N₂[1]

CAS Number: 3648-36-0[1]

SMILES: CC1(C)c2ccccc2--INVALID-LINK--=C1/C=C/c1ccc(N(C)CCCl)cc1.[Cl-][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 389.36 g/mol [1]
CAS Number 3648-36-0[1]
Colour Index 48015[1]
Water Solubility 14 g/L[1]
Appearance Orange to Brown to Dark purple powder/crystal[4]
Sun Fastness (ISO) Grade 4[3]

Note: Spectroscopic data such as maximum absorbance (λmax) and emission wavelengths for this compound are not consistently reported in scientific literature. Values for the similarly named "Disperse Red 13" (CAS 3180-81-2) are often cited but correspond to a different chemical compound.[5][6]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the condensation of two key intermediates: 1,3,3-Trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(methyl)amino)benzaldehyde (B1206403), followed by conversion to its chloride salt.[1][2]

Materials:

  • 1,3,3-Trimethyl-2-methyleneindoline

  • 4-((2-chloroethyl)(methyl)amino)benzaldehyde

  • Appropriate solvent (e.g., a polar aprotic solvent)

  • Acid catalyst (optional, for accelerating the condensation)

  • Source of chloride ions (e.g., hydrochloric acid) for salt formation

Procedure:

  • Reactant Dissolution: Dissolve equimolar amounts of 1,3,3-Trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(methyl)amino)benzaldehyde in a suitable reaction vessel containing the chosen solvent.

  • Condensation Reaction: Heat the mixture, with stirring, to facilitate the condensation reaction between the methylene (B1212753) base of the indoline (B122111) and the aldehyde group of the benzaldehyde. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). An acid catalyst may be added to increase the reaction rate.

  • Salt Formation: Upon completion of the condensation, introduce a source of chloride ions, such as hydrochloric acid, to the reaction mixture. This will precipitate the this compound dye as its chloride salt.

  • Isolation and Purification: The precipitated dye can be isolated by filtration. The solid product should then be washed with a suitable solvent to remove any unreacted starting materials and byproducts.

  • Drying: The purified this compound is then dried under vacuum to yield the final product.

Workflow and Pathway Visualizations

As there is no available information on the involvement of this compound in biological signaling pathways, a diagram illustrating the chemical synthesis workflow is provided below.

G cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product start1 1,3,3-Trimethyl-2-methyleneindoline dissolution Dissolution in Solvent start1->dissolution start2 4-((2-chloroethyl)(methyl)amino)benzaldehyde start2->dissolution condensation Condensation Reaction (with heating) dissolution->condensation salt_formation Salt Formation (Addition of HCl) condensation->salt_formation isolation Isolation & Purification (Filtration & Washing) salt_formation->isolation drying Drying isolation->drying end_product This compound drying->end_product

Caption: Chemical synthesis workflow for this compound.

Applications and Concluding Remarks

The primary documented application of this compound is in the dyeing of acrylic fibers, where it imparts a fluorescent peach or pink color.[1] It is also used for dyeing acrylic blends with wool and for direct printing on acrylic and diacetate fabrics.[2]

While the term "biological staining" is associated with this compound in some chemical supplier databases, specific protocols, and evidence of its utility in modern biological research are lacking.[4] The potential for this molecule to be used as a fluorescent probe in biological systems exists, given its chemical structure, but would require significant further investigation to characterize its spectral properties, cytotoxicity, and specificity of binding. Researchers interested in utilizing this compound for novel applications should be prepared to undertake this foundational characterization.

References

Unveiling the Enigma: A Technical Guide to the Presumptive Mechanism of Action of C.I. 48015 in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of C.I. 48015 in biological samples is notably scarce. This guide, therefore, presents a putative mechanism of action synthesized from the known chemical properties of C.I. 48015, the general behavior of cationic dyes in biological systems, and established principles of cellular and molecular biology. The experimental protocols provided are foundational methods to facilitate future investigation into this compound.

Introduction to C.I. 48015

C.I. 48015, commercially known as Astrazon Pink FG or Cationic Pink FG, is a synthetic organic dye belonging to the triarylmethane class.[1][2] Its primary industrial application lies in the dyeing of textiles, particularly acrylic fibers.[3][4] While its use in industrial settings is well-documented, its interactions with biological systems at a molecular level remain largely uncharacterized. This document aims to bridge this knowledge gap by proposing a theoretical framework for its mechanism of action, thereby providing a roadmap for future research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of C.I. 48015 is fundamental to postulating its biological interactions.

PropertyValueReference
Chemical Name N,N-diethyl-9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-iminium chlorideN/A
Synonyms Astrazon Pink FG, Cationic Pink FG, Basic Red 13, Stenacrile Pink G[5][6]
CAS Number 3648-36-0[5][6][7]
Molecular Formula C22H26Cl2N2[3][6]
Molecular Weight 389.36 g/mol [3][6]
Appearance Orange to brown to dark purple powder[3]
Solubility Water-soluble, forming a bright pink solution[3]
Chemical Class Cationic (basic) dye, Triarylmethane class[1][8]

Putative Mechanism of Action in Biological Samples

The cationic nature of C.I. 48015 is the linchpin of its hypothesized biological activity. The positive charge predisposes the molecule to interact with negatively charged components of biological systems, such as cell membranes and intracellular organelles.

Cellular Uptake

The entry of C.I. 48015 into cells is likely an energy-dependent process, facilitated by one or more endocytic pathways. The specific mechanism may be cell-type dependent.

  • Electrostatic Interaction and Adsorption: The initial step involves the electrostatic attraction between the cationic dye and the net negative charge of the cell surface, which is rich in anionic glycoproteins and phospholipids. This leads to the adsorption of the dye onto the plasma membrane.

  • Endocytosis: Following adsorption, the cell may internalize the dye through various endocytic mechanisms:

    • Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of various molecules. The dye may bind to receptors that are then concentrated in clathrin-coated pits, which invaginate to form vesicles.

    • Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane are rich in cholesterol and caveolin proteins and are involved in the uptake of certain molecules and pathogens.

    • Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is a non-specific mechanism for the uptake of solutes and particles.

The following diagram illustrates the potential cellular uptake pathways for C.I. 48015.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CI48015 C.I. 48015 (Cationic Dye) Clathrin Clathrin-mediated Endocytosis CI48015->Clathrin 1a Caveolae Caveolae-mediated Endocytosis CI48015->Caveolae 1b Macropinocytosis Macropinocytosis CI48015->Macropinocytosis 1c Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation or Sequestration Mitochondrion Mitochondrion (Potential Target) Endosome->Mitochondrion Potential Trafficking

Caption: Putative cellular uptake pathways of C.I. 48015.

Intracellular Trafficking and Potential Targets

Once inside the cell, C.I. 48015 is likely trafficked within endosomes. These may fuse with lysosomes, leading to the degradation or sequestration of the dye. However, a portion of the dye might escape the endosomal pathway and enter the cytoplasm.

Due to its positive charge, a primary putative target for C.I. 48015 within the cell is the mitochondrion . The inner mitochondrial membrane maintains a significant negative membrane potential, which can drive the accumulation of cationic molecules within the mitochondrial matrix. This is a known mechanism for other cationic dyes like Rhodamine B.[9]

Postulated Molecular Mechanism of Toxicity

The accumulation of C.I. 48015 in mitochondria could lead to cytotoxicity through several mechanisms:

  • Disruption of the Electron Transport Chain (ETC): The dye could interfere with the function of the protein complexes of the ETC, leading to a decrease in ATP production.

  • Inhibition of Mitochondrial Respiration: By disrupting the proton gradient across the inner mitochondrial membrane, the dye could uncouple oxidative phosphorylation.

  • Induction of Oxidative Stress: Interference with the ETC can lead to the generation of reactive oxygen species (ROS), causing damage to mitochondrial DNA, proteins, and lipids.

  • Initiation of Apoptosis: Mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis.

The following diagram illustrates the proposed signaling pathway for C.I. 48015-induced cytotoxicity.

G CI48015 C.I. 48015 Accumulation in Mitochondria ETC_disruption Electron Transport Chain Disruption CI48015->ETC_disruption ATP_decrease Decreased ATP Production ETC_disruption->ATP_decrease ROS_increase Increased ROS Production ETC_disruption->ROS_increase Mito_dysfunction Mitochondrial Dysfunction ATP_decrease->Mito_dysfunction ROS_increase->Mito_dysfunction Apoptosis Apoptosis Mito_dysfunction->Apoptosis

Caption: Proposed signaling pathway for C.I. 48015-induced mitochondrial toxicity.

Toxicological Profile

Direct and comprehensive toxicological data for C.I. 48015 is limited. However, available safety data sheets and information on similar cationic dyes suggest potential hazards. Cationic dyes, in general, are considered to be more toxic than anionic dyes.[10]

Toxicity EndpointObservationReference
Acute Oral Toxicity Moderately toxic by ingestion.[5]
Skin Irritation Causes skin irritation.[5]
Eye Irritation Causes serious eye irritation.[5]
Respiratory Irritation May cause respiratory irritation.[5]
Carcinogenicity No definitive data available for C.I. 48015. However, some other dyes have been classified as potential carcinogens.[10]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.

Recommended Experimental Protocols for a Definitive Analysis

To validate the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a starting point for researchers.

General Experimental Workflow

The logical flow of experiments to elucidate the biological mechanism of action of C.I. 48015 is as follows:

G Cytotoxicity 1. Assess Cytotoxicity (e.g., MTT, LDH assays) Uptake 2. Characterize Cellular Uptake (Confocal Microscopy, Flow Cytometry) Cytotoxicity->Uptake Mechanism 3. Elucidate Uptake Mechanism (Use of Endocytic Inhibitors) Uptake->Mechanism Localization 4. Determine Subcellular Localization (Co-staining with organelle markers) Mechanism->Localization Mito_Toxicity 5. Investigate Mitochondrial Toxicity (Mitochondrial membrane potential, ROS production, Respiration assays) Localization->Mito_Toxicity Apoptosis_Assay 6. Analyze Apoptosis Induction (Caspase activity, Annexin V staining) Mito_Toxicity->Apoptosis_Assay

Caption: Recommended experimental workflow for investigating C.I. 48015's mechanism of action.

Protocol for Assessing Cytotoxicity (MTT Assay)
  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare a series of concentrations of C.I. 48015 in cell culture medium. Replace the medium in the wells with the dye solutions and incubate for 24, 48, and 72 hours. Include a vehicle control (medium without dye).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol for Characterizing Cellular Uptake (Confocal Microscopy)
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with a fluorescent concentration of C.I. 48015 for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Staining (Optional): Stain the cell nuclei with DAPI and/or the plasma membrane with a suitable marker (e.g., Wheat Germ Agglutinin).

  • Imaging: Mount the coverslips on microscope slides and visualize the intracellular localization of the dye using a confocal microscope.

Protocol for Elucidating Uptake Mechanism (Use of Endocytic Inhibitors)
  • Cell Culture: Plate cells in a 96-well plate or on coverslips.

  • Inhibitor Pre-treatment: Pre-incubate the cells with known endocytic inhibitors for 30-60 minutes. Examples include:

    • Chlorpromazine (clathrin-mediated endocytosis inhibitor)

    • Filipin or Nystatin (caveolae-mediated endocytosis inhibitors)

    • Amiloride or EIPA (macropinocytosis inhibitors)

  • Dye Treatment: Add C.I. 48015 to the inhibitor-containing medium and incubate for a predetermined time.

  • Quantification: Quantify the cellular uptake of the dye using flow cytometry or fluorescence microscopy.

  • Data Analysis: Compare the uptake in inhibitor-treated cells to that in untreated cells to determine the involvement of each pathway.

Conclusion and Future Directions

The mechanism of action of C.I. 48015 in biological samples is currently not defined in the scientific literature. Based on its cationic nature, a plausible hypothesis is that it enters cells via endocytosis, accumulates in mitochondria due to the negative membrane potential, and induces cytotoxicity through mitochondrial dysfunction and the induction of apoptosis. This guide provides a foundational framework and detailed experimental protocols to enable researchers to systematically investigate and definitively characterize the biological activity of this compound. Such studies are crucial for a comprehensive understanding of its potential toxicological risks and for any future consideration of its use in biological research or drug development.

References

Navigating the Nuances of Basic Red 13: A Technical Guide to Solubility and Stability in Common Laboratory Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of dyes in various buffer systems is paramount for reproducible and accurate experimental outcomes. This in-depth technical guide explores the solubility and stability of Basic Red 13, a cationic dye, in commonly used laboratory buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and Citrate (B86180) Buffer.

Core Properties of this compound

This compound (C.I. 48015) is a methine class dye with a molecular formula of C₂₂H₂₆Cl₂N₂ and a molecular weight of 389.36.[1] It is known for its pink or peachblossom fluorescence in acrylic dyeing.[1]

Aqueous Solubility

The solubility of this compound in water is reported to be 14 g/L, with temperature having a minimal effect on this value.[1] It is also soluble in ethanol (B145695) and acetone.[2]

Factors Influencing Solubility and Stability in Buffers

The behavior of this compound in buffered solutions is governed by several physicochemical parameters, primarily pH.

pH: As a cationic dye, the solubility of this compound is highly dependent on the pH of the solution.[3]

  • Acidic to Neutral pH: In acidic to slightly acidic environments, the amine groups on the dye molecule are protonated, increasing its polarity and enhancing its solubility in aqueous solutions.[4] For basic dyes in general, a pH range of 4.5 to 5.5 is often considered ideal.[3]

  • Alkaline pH: In alkaline conditions (pH > 7), the amine groups are more likely to be deprotonated. This reduces the molecule's overall polarity, making it less soluble and more prone to precipitation.[4]

Buffer Composition: The specific ions in a buffer can influence dye solubility. High salt concentrations in some buffers could potentially lead to a "salting out" effect, reducing the solubility of the dye.

Temperature: While the aqueous solubility of this compound is not significantly impacted by temperature, it is stable at elevated temperatures, such as 120°C, during dyeing processes.[1] However, boiling the dye solution is not recommended.[1] For stability studies, it is crucial to assess the effect of temperature over time, as prolonged exposure to higher temperatures could accelerate degradation.

Light Exposure: Many dyes are susceptible to photodegradation.[5] Exposure to light, especially UV light, can lead to the breakdown of the dye molecule, resulting in a loss of color and the formation of degradation products. Stability testing should, therefore, include an assessment of photostability.

Quantitative Data Summary

Due to the lack of specific published data for this compound in PBS, TBS, and citrate buffers, the following tables are presented as templates for researchers to populate with their experimentally determined data.

Table 1: Solubility of this compound in Common Laboratory Buffers

Buffer SystempHTemperature (°C)Solubility (g/L)Observations
PBS7.425Data to be determined
PBS7.437Data to be determined
TBS7.425Data to be determined
Citrate Buffer4.525Data to be determined
Citrate Buffer6.025Data to be determined

Table 2: Stability of this compound in Common Laboratory Buffers (at 25°C, protected from light)

Buffer SystempHInitial Concentration (mg/L)% Remaining after 24h% Remaining after 7 daysDegradation Products (if any)
PBS7.4SpecifyData to be determinedData to be determinedData to be determined
TBS7.4SpecifyData to be determinedData to be determinedData to be determined
Citrate Buffer4.5SpecifyData to be determinedData to be determinedData to be determined

Experimental Protocols

To ascertain the precise solubility and stability of this compound in your specific experimental conditions, the following detailed protocols are provided.

Protocol 1: Determination of this compound Solubility (Equilibrium Method)

This method determines the saturation solubility of the dye in a given buffer.

Materials:

  • This compound dye

  • Selected laboratory buffer (PBS, TBS, or Citrate)

  • Thermostatic shaker bath

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound in the chosen buffer (e.g., 100 mg/L).

    • Create a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to generate a standard calibration curve.[4]

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the buffer in a sealed container. This ensures that a saturated solution is formed.

    • Place the container in a thermostatic shaker bath at the desired temperature (e.g., 25°C or 37°C).

    • Allow the solution to equilibrate for 24-48 hours with continuous agitation.[4]

  • Sample Collection and Analysis:

    • After equilibration, cease agitation and allow the undissolved dye to settle.

    • Carefully withdraw a sample of the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any solid particles.[4]

    • Dilute the filtered, saturated solution with the buffer to a concentration that falls within the range of your calibration curve.

    • Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

    • Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration of the saturated solution.

Protocol 2: Assessment of this compound Stability

This protocol evaluates the stability of the dye in solution over time under specific conditions (e.g., temperature, light exposure).

Materials:

  • This compound dye

  • Selected laboratory buffer (PBS, TBS, or Citrate)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Incubators/chambers for controlled temperature and light exposure

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer at a known concentration.

    • Aliquot the solution into multiple sealed, transparent, and amber vials (for light-exposed and protected samples, respectively).

  • Incubation:

    • Place the vials in a controlled environment (e.g., incubator at 25°C). For photostability, a photostability chamber with a defined light source should be used.[5]

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 6, 12, 24, 48, 72 hours, and 7 days), remove a vial from each condition (light and dark).

    • Using UV-Vis Spectrophotometry: Measure the absorbance of the solution at the λmax. A decrease in absorbance over time indicates degradation.

    • Using HPLC: Inject the sample into an HPLC system. A decrease in the peak area of the parent dye and the appearance of new peaks indicate degradation and the formation of degradation products.[6][7] An exemplary HPLC method could involve a C18 column with a mobile phase of methanol (B129727) and water with 0.1% formic acid.[8]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • If using HPLC, quantify the parent dye and any major degradation products.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound prep_standards Create Serial Dilutions (Standards) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_excess Prepare Supersaturated Solution (Excess Dye) equilibrate Equilibrate Supersaturated Solution (24-48h) prep_excess->equilibrate gen_curve Generate Calibration Curve measure_standards->gen_curve calculate Calculate Solubility gen_curve->calculate sample Filter Supernatant equilibrate->sample dilute_sample Dilute Saturated Sample sample->dilute_sample measure_sample Measure Absorbance of Sample dilute_sample->measure_sample measure_sample->calculate

Caption: Workflow for Determining Dye Solubility.

G cluster_prep Preparation & Incubation cluster_analysis Time-Point Analysis prep_solution Prepare Dye Solution in Buffer aliquot Aliquot into Light and Dark Vials prep_solution->aliquot incubate Incubate under Controlled Conditions aliquot->incubate sample Sample at t=0, 6, 12... hrs incubate->sample uv_vis UV-Vis Analysis (Absorbance Change) sample->uv_vis hplc HPLC Analysis (Peak Area Change, New Peaks) sample->hplc analyze Calculate % Remaining & Identify Degradants uv_vis->analyze hplc->analyze

Caption: Workflow for Assessing Dye Stability.

References

An In-depth Technical Guide to the Spectral Properties of Basic Red 13 for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13, also known by its alternative names Astrazon Pink FG and C.I. 48015, is a cationic dye belonging to the methine class.[1][2][3] With the chemical formula C₂₂H₂₆Cl₂N₂ and a molecular weight of 389.36 g/mol , this pink, water-soluble powder has traditionally been used in the textile industry.[2][4] Its inherent fluorescent properties, described as a "fluorescence peachblossom," have garnered interest in its potential applications in biological research, particularly in the realm of fluorescence microscopy.[3] This technical guide provides a comprehensive overview of the known spectral properties of this compound and offers generalized experimental protocols for its use in cellular imaging.

Physicochemical and Spectral Properties

This compound is a cationic dye, a characteristic that suggests its potential to interact with negatively charged components within cells, such as nucleic acids and the inner mitochondrial membrane.[5][6] This property is the basis for its application as a fluorescent probe in microscopy.

Quantitative Data Summary
PropertyValueSolvent/ConditionsReference(s)
Chemical Formula C₂₂H₂₆Cl₂N₂N/A[3][7]
Molecular Weight 389.36 g/mol N/A[3]
CAS Number 3648-36-0N/A[3][7]
Appearance Pink/Gray powderN/A[3]
Solubility in Water 14 g/LTemperature has a small effect[3]
Absorption Maximum (λmax) ~530 nmEthanol[5]
522 nmWater[2]
Molar Absorptivity (ε) Data not available
Emission Maximum (λem) Data not available
Fluorescence Quantum Yield (Φf) Data not available

Experimental Protocols

The following protocols are generalized starting points for utilizing this compound in fluorescence microscopy. Optimization for specific cell types, experimental conditions, and imaging systems is highly recommended.

I. Preparation of Stock Solution
  • Reagent Preparation : Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of the dye powder in high-quality, sterile dimethyl sulfoxide (B87167) (DMSO) or sterile water.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

II. Live-Cell Staining and Imaging

This protocol is designed for imaging dynamic processes in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.

  • Complete cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).

  • This compound stock solution (1 mM).

  • Fluorescence microscope equipped with appropriate filter sets (e.g., a rhodamine or TRITC filter set) and a live-cell imaging chamber (maintaining 37°C and 5% CO₂).

Procedure:

  • Cell Culture : Culture cells to the desired confluency (typically 50-70%).

  • Staining Solution Preparation : On the day of the experiment, prepare a fresh working staining solution by diluting the 1 mM this compound stock solution into pre-warmed complete cell culture medium. A starting concentration range of 0.1-5 µM is recommended, but the optimal concentration should be determined empirically to minimize potential cytotoxicity.[6]

  • Staining :

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed culture medium.

    • Add the this compound working staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[5]

  • Washing :

    • Gently aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed complete culture medium to remove unbound dye.

  • Imaging :

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Immediately image the cells using a fluorescence microscope.

III. Fixed-Cell Staining

This protocol is for imaging cells that have been preserved.

Materials:

  • Cells cultured on glass coverslips.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).

  • This compound stock solution (1 mM).

  • Mounting medium.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture : Culture cells on sterile glass coverslips to the desired confluency.

  • Fixation :

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Add the fixative solution and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if targeting intracellular structures):

    • Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.[5]

  • Staining :

    • Prepare a working staining solution by diluting the 1 mM this compound stock solution in PBS to a final concentration of 1-10 µM (optimization is required).[5]

    • Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing :

    • Wash the cells three times with PBS for 5 minutes each to remove excess dye.

  • Mounting and Imaging :

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the stained cells using a fluorescence microscope.

Visualizations

Principle of Cationic Dye-Based Mitochondrial Staining

The positive charge of cationic dyes like this compound facilitates their accumulation in the mitochondrial matrix, which has a significant negative membrane potential. This principle is the basis for their use as mitochondrial stains.

G cluster_cell Eukaryotic Cell cluster_mito Mitochondrion Cytosol Cytosol Matrix (-ve potential) Matrix (-ve potential) Cytosol->Matrix (-ve potential) Accumulates due to membrane potential Inner Membrane Inner Membrane This compound (+ve charge) This compound (+ve charge) This compound (+ve charge)->Cytosol Enters Cell

Caption: Hypothetical mechanism of this compound accumulation in mitochondria.

General Experimental Workflow for Live-Cell Imaging

The following diagram outlines the key steps for a typical live-cell imaging experiment using this compound.

G A 1. Culture cells on glass-bottom dish B 2. Prepare this compound working solution A->B C 3. Wash cells with pre-warmed medium B->C D 4. Incubate cells with This compound solution (15-30 min, 37°C) C->D E 5. Wash cells to remove unbound dye D->E F 6. Add fresh medium E->F G 7. Image with fluorescence microscope F->G

Caption: Workflow for live-cell staining with this compound.

Conclusion

This compound presents an intriguing option as a fluorescent probe for cellular imaging due to its cationic nature and inherent fluorescence. While comprehensive spectral data, particularly molar absorptivity and quantum yield, remain to be fully characterized in the scientific literature, the information and generalized protocols provided in this guide offer a solid foundation for researchers to begin exploring its potential in fluorescence microscopy. As with any fluorescent probe, empirical optimization of staining conditions and imaging parameters will be crucial for achieving high-quality, reproducible results. Further research is warranted to fully elucidate the spectral properties of this compound and to explore its utility in more advanced imaging applications and for studying specific cellular signaling pathways.

References

A Comprehensive Technical Guide to the Safe Laboratory Handling of Basic Red 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and technical data required for the proper handling of Basic Red 13 (CAS No. 3648-36-0) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and regulatory compliance.

Chemical Identification and Properties

This compound, also known as C.I. 48015, is a cationic methine dye.[1] It is commonly used in textiles, paper, and for biological staining purposes.[2] It appears as a pink or gray powder and is soluble in water.[1][3]

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 3648-36-0 [1][4][5]
Molecular Formula C₂₂H₂₆Cl₂N₂ [1][4]
Molecular Weight 389.36 g/mol [1][4]
Appearance Pink to Gray Powder [1][3][4]
Water Solubility 10-14 g/L [1][3]

| Synonyms | C.I. This compound, C.I. 48015, Astrazon Pink FG, Cationic Pink FG |[1][2][3][5] |

Hazard Identification and Toxicology

This compound presents several health hazards that necessitate careful handling. Like many synthetic dyes, it may pose environmental and health concerns.[2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 2: Summary of Health Hazards

Hazard Type Description Source(s)
Oral Toxicity Harmful if swallowed, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. [4]
Inhalation Toxicity May cause irritation of the respiratory tract. [4]
Skin Irritation Prolonged or repeated contact may cause skin irritation. [4]
Eye Irritation Dust may cause irritation and inflammation. [4]

| Chronic Effects | Possible risks of irreversible effects. |[4] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risks. Engineering controls, such as working in a designated chemical fume hood, should be the primary method of exposure control.[4]

Experimental Protocol for General Handling:

  • Preparation: Before handling, ensure all necessary Personal Protective Equipment (PPE) is worn correctly. Prepare the work area within a chemical fume hood to ensure adequate ventilation.[4]

  • Weighing and Transfer: To minimize dust generation, handle the powdered dye carefully.[4] If possible, use a dispensing enclosure or glove box. Avoid dry sweeping of any spills.

  • Solution Preparation: When dissolving the dye, add the powder slowly to the solvent (e.g., water) to prevent splashing.

  • Post-Handling: After use, ensure containers are tightly sealed.[9] Decontaminate the work surface and wash hands thoroughly with soap and water.[4]

Storage Procedures:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[9]

  • Segregate from incompatible materials such as strong oxidizing agents.[10]

  • Do not store on high shelves, especially liquids or corrosives, and never above eye level.[10]

  • Ensure chemicals are not stored near heat sources or in direct sunlight.[10]

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling & Storage prep_start START: Prepare to Handle this compound ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->ppe fume_hood Work within a chemical fume hood ppe->fume_hood weigh Weigh/transfer powder (Minimize dust) fume_hood->weigh dissolve Prepare solution (Add powder to solvent) weigh->dissolve experiment Perform experimental work dissolve->experiment seal Tightly seal container experiment->seal clean Clean work area & wash hands seal->clean store Store in cool, dry, well-ventilated area clean->store end END store->end

Caption: General workflow for the safe laboratory handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the user and the chemical.[4]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Standard Source(s)
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses. EN 166 (EU) or NIOSH (US) [4][11]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile or neoprene). - [4][11]
Body Protection Laboratory coat or appropriate protective clothing. - [4]

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated. | NIOSH (US) |[4][11] |

PPE_Selection cluster_core_ppe Core PPE (Mandatory) start Handling this compound? goggles Wear Safety Goggles start->goggles gloves Wear Nitrile Gloves start->gloves coat Wear Lab Coat start->coat dust_risk Risk of dust/aerosol generation? goggles->dust_risk gloves->dust_risk coat->dust_risk respirator Wear N95 Respirator dust_risk->respirator Yes proceed Proceed with work dust_risk->proceed No respirator->proceed

Caption: Decision logic for selecting appropriate PPE for this compound.

First Aid Procedures

In the event of exposure, immediate first aid is critical. Always have access to a safety shower and eye-wash station.[4]

Experimental Protocol for First Aid Response:

  • General Advice: If any symptoms of exposure develop or persist, seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Get medical aid immediately.[4]

  • Skin Contact: Remove contaminated clothing. Flush the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.[4]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water to dilute the substance. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical help.[4]

First_Aid cluster_routes cluster_actions exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. Administer artificial respiration if needed. inhalation->action_inhale action_skin Remove contaminated clothing. Wash with soap & water. skin->action_skin action_eye Flush with water for 15 min. Lift eyelids. eye->action_eye action_ingest Give 2-4 cups of water/milk. DO NOT induce vomiting. ingestion->action_ingest medical_aid Seek Immediate Medical Attention action_inhale->medical_aid action_skin->medical_aid action_eye->medical_aid action_ingest->medical_aid

Caption: First aid decision-making workflow following exposure to this compound.

Spill and Waste Disposal Procedures

Spills should be cleaned up immediately while observing all safety precautions. Waste must be handled in accordance with all local, state, and federal regulations.[4][12]

Experimental Protocol for Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, vacuum or carefully sweep up the spilled material.[4] Avoid generating dust.[4] Do not use dry sweeping.

  • Collect: Place the collected material into a suitable, sealed, and properly labeled container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Disposal:

  • Collect all waste material (including contaminated PPE and cleaning materials) in a designated, labeled, and sealed container.

  • Dispose of the chemical waste through a licensed professional waste disposal service.[13] Do not pour down the drain.[13]

Disposal_Workflow start Generate Waste (e.g., excess reagent, spill cleanup) waste_type Waste Type? start->waste_type solid_waste Solid Waste (powder, contaminated wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (unexhausted dye solution) waste_type->liquid_waste Liquid container_solid Place in a sealed, labeled solid hazardous waste container solid_waste->container_solid container_liquid Place in a sealed, labeled liquid hazardous waste container liquid_waste->container_liquid storage Store in designated hazardous waste accumulation area container_solid->storage container_liquid->storage ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end END: Proper Disposal ehs_pickup->end

Caption: Waste segregation and disposal workflow for this compound.

References

Basic Red 13: A Review of its Applications in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13, also known by its Colour Index name C.I. 48015 and various trade names such as Astrazon Pink FG, is a cationic dye belonging to the methine class.[1][2] With the chemical formula C₂₂H₂₆Cl₂N₂ and a molecular weight of 389.36 g/mol , it presents as a gray powder that dissolves in water to form a pink solution.[1][3] While primarily utilized in the textile industry for dyeing acrylic fibers, this compound is also cited for its use in biological staining.[3] This guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, and discusses the current landscape of its application in biological research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. The dye is sparingly soluble in water, with a reported solubility of 10-14 g/L, and this solubility is not significantly affected by temperature.[1] It appears as a pink color in aqueous solutions, turns yellow in sulfuric acid, and becomes a diluted red-orange upon further dilution.[1]

PropertyValueReferences
C.I. Name This compound, 48015[1]
CAS Number 3648-36-0[1][3]
Chemical Formula C₂₂H₂₆Cl₂N₂[1][3]
Molecular Weight 389.36 g/mol [1][3]
Appearance Gray powder[1]
Color in Water Pink[1]
Solubility in Water 10-14 g/L[1]
Synonyms Astrazon Pink FG, Cationic Pink FG, 2-[p-[(2-Chloroethyl)methylamino]styryl]-1,3,3-trimethyl-3H-indolium chloride[1][3]
Molecular Structure Methine class[1]

Applications in Biological Research

Despite being mentioned as a biological stain in commercial and safety data sheets, a comprehensive review of peer-reviewed scientific literature reveals a notable absence of specific applications and detailed protocols for the use of this compound in biological research. While its cationic nature suggests a potential for binding to negatively charged molecules within cells, such as nucleic acids, its actual use as a cellular or tissue stain is not well-documented in academic publications.

General Staining Workflow

In the absence of specific protocols for this compound, a general workflow for histological staining is provided below. This diagram illustrates the typical steps involved in preparing a tissue sample for microscopic examination.

G General Histological Staining Workflow cluster_0 Sample Preparation cluster_1 Staining Fixation Fixation (e.g., Formalin) Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Clearing Clearing (e.g., Xylene) Dehydration->Clearing Infiltration Infiltration (Paraffin Wax) Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Deparaffinization Deparaffinization (Xylene) Sectioning->Deparaffinization Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Staining Staining (e.g., this compound Solution) Rehydration->Staining Dehydration2 Dehydration (Ethanol Series) Staining->Dehydration2 Clearing2 Clearing (e.g., Xylene) Dehydration2->Clearing2 Mounting Mounting Clearing2->Mounting

A generalized workflow for the preparation and staining of tissue samples for microscopy.

Toxicology

Due to the limited availability of toxicological data for this compound, this section will discuss the toxicology of a similarly named but structurally distinct compound, Disperse Red 13 (C.I. 11115, CAS 3180-81-2) . It is crucial to note that Disperse Red 13 is an azo dye, not a methine dye, and therefore the toxicological properties may differ significantly.

Studies on Disperse Red 13 have indicated potential mutagenic and cytotoxic effects. Research has shown that Disperse Red 13 can induce chromosomal damage in human lymphocytes and has shown mutagenic activity in the Salmonella/microsome assay. Furthermore, it has been demonstrated to decrease mitochondrial activity in HepG2 cells.

It is imperative that researchers exercise caution and consult the specific Safety Data Sheet (SDS) for this compound (C.I. 48015) before use and handle it in accordance with good laboratory practices.

Conclusion

This compound is a methine dye with well-documented applications in the textile industry. While it is often listed as a biological stain, there is a significant lack of published scientific literature detailing its use in biological research. This guide has summarized the available chemical and physical data for this compound. The absence of established protocols and experimental data in biological systems suggests that its application in this field is not widespread or well-established. Researchers interested in the potential use of this compound as a biological stain would need to undertake foundational research to determine its staining properties, specificity, and potential toxicity in various biological models. Future studies would be necessary to establish protocols for its use and to understand its mechanism of action at a cellular level.

References

A Technical Guide to the Potential Cytotoxicity of Basic Red 13 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13 is a cationic azo dye that sees application in various fields, including textiles and potentially as a fluorescent probe in biological research. In live-cell imaging, the introduction of any exogenous agent, such as a fluorescent dye, carries the risk of inducing cytotoxicity, which can alter normal cellular physiology and lead to experimental artifacts or complete cell death. The cytotoxicity of azo dyes, as a class of compounds, is a known concern, as their metabolism can lead to the formation of potentially harmful aromatic amines. Furthermore, the illumination of fluorescent dyes during imaging can induce phototoxicity, exacerbating cytotoxic effects.

This technical guide provides an in-depth overview of the potential cytotoxicity of this compound, with a focus on its implications for live-cell imaging. Due to the limited specific toxicological data available for this compound, this guide draws upon data from the structurally related azo dye, Disperse Red 13, and general principles of dye-induced cytotoxicity. We will explore the potential mechanisms of toxicity, present available quantitative data, provide detailed experimental protocols for assessing cytotoxicity, and visualize key pathways and workflows.

Potential Mechanisms of this compound Cytotoxicity

The cytotoxic effects of azo dyes like this compound can be multifaceted, impacting several critical cellular processes. The primary mechanisms of concern are detailed below.

Induction of Apoptosis and Necrosis

Cell death is broadly categorized into two main types: apoptosis and necrosis.[1] Apoptosis is a form of programmed cell death characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response.[2] In contrast, necrosis is a form of uncontrolled cell death resulting from acute cellular injury, characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which triggers inflammation.[3] Some toxic compounds can induce a regulated form of necrosis, termed necroptosis.[2] Azo dyes have been shown to induce both apoptosis and necrosis, and it is crucial to distinguish between these pathways to understand the cytotoxic mechanism of this compound.[1][4]

DNA Damage

A significant concern with azo compounds is their potential to cause genotoxicity. The metabolic byproducts of some azo dyes can interact with DNA, leading to mutations, DNA strand breaks, and chromosomal aberrations.[5] The mutagenic potential of Disperse Red 13 and its degradation products has been demonstrated, suggesting that this compound may also pose a risk of DNA damage.[6]

Generation of Reactive Oxygen Species (ROS)

The excitation of fluorescent molecules during live-cell imaging can lead to the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative stress, leading to damage of cellular components such as lipids, proteins, and nucleic acids.[7] This can disrupt normal cellular function and trigger cell death pathways.

Mitochondrial Dysfunction

Mitochondria are central to cellular energy production and are also key regulators of cell death pathways.[8] Some dyes can accumulate in the mitochondria and disrupt their function by interfering with the electron transport chain, leading to a decrease in ATP production and the release of pro-apoptotic factors.[9][10] Studies on the related Disperse Red 13 have shown that it can reduce mitochondrial activity in a time- and concentration-dependent manner.[11][12]

Quantitative Cytotoxicity Data

Cell LineCulture ConditionExposure TimeConcentrationEffectReference
HepG2Monolayer24, 48, and 72 hoursNot specifiedDecreased mitochondrial activity[11][12]
HepG23D Culture24, 48, and 72 hoursNot specifiedDecreased mitochondrial activity[11][12]
HepG2Monolayer72 hoursNot specifiedDiminished dehydrogenase activity[11][12]
HepG23D Culture72 hoursNot specifiedDiminished dehydrogenase activity[11][12]

Experimental Protocols for Cytotoxicity Assessment

To evaluate the potential cytotoxicity of this compound in your specific experimental system, a panel of assays should be employed. Below are detailed protocols for key cytotoxicity assays.

Live/Dead Viability/Cytotoxicity Assay

This assay distinguishes between live and dead cells based on plasma membrane integrity and intracellular esterase activity.[13][14]

  • Principle: Live cells are identified by the conversion of non-fluorescent, cell-permeant calcein (B42510) AM to green-fluorescent calcein by intracellular esterases. Dead cells, which have compromised plasma membranes, are identified by the entry of the red-fluorescent, membrane-impermeant DNA dye, ethidium (B1194527) homodimer-1 (EthD-1).[15]

  • Materials:

    • LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific) containing calcein AM and EthD-1.

    • Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Cells cultured in an appropriate medium.

    • Fluorescence microscope with filters for FITC (for calcein) and RFP (for EthD-1).[13]

  • Protocol:

    • Culture cells on a suitable vessel for microscopy (e.g., 96-well plate, chamber slide).

    • Prepare a 2X working solution of the dyes in DPBS. For example, add 10 µL of 2 mM EthD-1 and 5 µL of 4 mM calcein AM to 10 mL of DPBS.

    • Remove the culture medium from the cells.

    • Add an equal volume of the 2X dye solution to the cells.

    • Incubate for 30-45 minutes at room temperature, protected from light.[16]

    • Image the cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

    • Quantify the percentage of live and dead cells by counting the number of green and red fluorescent cells, respectively.

MTT Assay (Mitochondrial Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • MTT solution (5 mg/mL in PBS).

    • Cell culture medium.

    • Solubilization solution (e.g., DMSO, acidified isopropanol).

    • 96-well plate reader.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired exposure time. Include untreated control wells.

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

This assay measures the activity of LDH released from damaged cells.

  • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16] The amount of LDH in the medium is proportional to the number of dead or damaged cells.

  • Materials:

    • LDH cytotoxicity assay kit (e.g., from Promega, Roche).

    • 96-well plate.

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After treatment, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release samples.

Apoptosis Assay (Annexin V/Propidium Iodide)

This flow cytometry-based assay differentiates between apoptotic, necrotic, and live cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label apoptotic cells. Propidium iodide (PI) is a membrane-impermeant DNA dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells.

  • Materials:

    • Annexin V-FITC/PI apoptosis detection kit.

    • Binding buffer.

    • Flow cytometer.

  • Protocol:

    • Treat cells with this compound.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Live cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

      • Necrotic cells: Annexin V-negative, PI-positive.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular production of ROS.

  • Principle: Cell-permeant dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (CM-H2DCFDA) are non-fluorescent until they are oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Materials:

    • CM-H2DCFDA or other suitable ROS-sensitive dye.

    • Cell culture medium.

    • Fluorescence microscope or flow cytometer.

  • Protocol:

    • Load cells with the ROS-sensitive dye according to the manufacturer's instructions (e.g., 5-10 µM for 30 minutes at 37°C).

    • Wash the cells to remove excess dye.

    • Treat the cells with this compound.

    • Measure the increase in fluorescence over time using a fluorescence microscope or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizations of Key Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells with This compound cell_culture->treatment compound_prep Prepare this compound (Serial Dilutions) compound_prep->treatment incubation Incubate for Defined Time treatment->incubation assay_type Perform Cytotoxicity Assay (e.g., MTT, LDH, Live/Dead) incubation->assay_type measurement Measure Signal (Absorbance/Fluorescence) assay_type->measurement calculation Calculate % Viability/ Cytotoxicity measurement->calculation dose_response Generate Dose-Response Curve & Determine IC50 calculation->dose_response

Caption: A generalized workflow for assessing the cytotoxicity of a test compound.

Signaling Pathways of Apoptosis

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage/ Oxidative Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-Caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis converge on executioner caspases.

Mitochondrial Dysfunction and ROS Production

Mitochondrial_Dysfunction cluster_mitochondrion Mitochondrion etc Electron Transport Chain (ETC) atp_synthase ATP Synthase etc->atp_synthase Drives ros Reactive Oxygen Species (ROS) etc->ros Generation atp_depletion ATP Depletion atp_synthase->atp_depletion Inhibition leads to mptp Mitochondrial Permeability Transition Pore (mPTP) cytochrome_c Cytochrome c Release mptp->cytochrome_c basic_red_13 This compound basic_red_13->etc Inhibition ros->mptp Opening apoptosis Apoptosis atp_depletion->apoptosis cytochrome_c->apoptosis

Caption: Potential mechanisms of this compound-induced mitochondrial dysfunction.

Types of Cell Death

Cell_Death_Types cluster_regulated Regulated Cell Death cluster_unregulated Unregulated Cell Death cell_death Cell Death apoptosis Apoptosis cell_death->apoptosis necroptosis Necroptosis cell_death->necroptosis necrosis Necrosis cell_death->necrosis apoptosis->necroptosis Overlap

Caption: The relationship between different forms of cell death.

Conclusion

The use of this compound in live-cell imaging necessitates a thorough evaluation of its potential cytotoxic effects to ensure the validity of experimental results. While direct toxicological data for this compound is scarce, information from related azo dyes, such as Disperse Red 13, suggests that it may induce cytotoxicity through various mechanisms, including the induction of apoptosis and necrosis, DNA damage, generation of reactive oxygen species, and mitochondrial dysfunction. Researchers are strongly encouraged to perform a panel of cytotoxicity assays, such as the Live/Dead, MTT, LDH, and apoptosis assays, to determine the optimal, non-toxic concentration of this compound for their specific cell type and experimental conditions. By carefully characterizing the cytotoxic profile of this compound, scientists can minimize experimental artifacts and generate reliable and reproducible data in live-cell imaging studies.

References

Understanding the Fluorescent Properties of Basic Red 13: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13, also known by synonyms such as C.I. 48015 and Astrazon Pink FG, is a cationic dye belonging to the methine class.[1] Chemically, it is identified as 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride.[2] While extensively used in the textile industry for dyeing acrylic fibers, its application in biomedical research, particularly in fluorescence-based assays and imaging, is not well-documented in publicly available literature. This guide aims to consolidate the known information regarding the fluorescent properties of this compound, provide general experimental frameworks, and highlight areas where further research is needed to fully characterize its potential as a fluorescent probe.

Physicochemical and Fluorescent Properties

This compound is a gray powder that is soluble in water, forming a pink solution.[1][3] Its chemical structure features an extended π-conjugated system, which is responsible for its color and fluorescent properties. The fluorescence of similar dyes is often attributed to processes like intramolecular charge transfer (ICT). The dye's cationic nature suggests it may interact with negatively charged biological structures, such as nucleic acids or certain membrane components.

Quantitative Fluorescent Data

Comprehensive photophysical data for this compound is notably scarce in scientific literature. The following table summarizes the available information. For context, data for other red-emitting fluorescent dyes are often well-characterized, and the absence of such data for this compound is a significant knowledge gap.

PropertyThis compoundNotes
Chemical Formula C₂₂H₂₆Cl₂N₂
Molecular Weight 389.36 g/mol [1]
CAS Number 3648-36-0[1]
Absorption Maximum (λabs) ~503 nmWhile one source indicates a peak at 206 nm, this is likely not the main absorption band in the visible spectrum.
Emission Maximum (λem) Data not availableThe emission is qualitatively described as "peachblossom" or "fluorescent pink" on acrylic fibers.[1][3]
Molar Absorptivity (ε) Data not available
Fluorescence Quantum Yield (Φf) Data not available
Fluorescence Lifetime (τ) Data not available

Experimental Protocols

Due to the lack of specific protocols for the use of this compound in a research context, the following are generalized methodologies for characterizing the photophysical properties of a fluorescent dye and for its potential application in cell staining. These should be adapted and optimized for this compound.

Photophysical Characterization

A general workflow for characterizing the fluorescent properties of a compound like this compound is depicted below.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Lifetime Measurement prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Dilute Solutions (in various solvents) prep_stock->prep_working abs_spec Measure Absorption Spectra (UV-Vis Spectrophotometer) prep_working->abs_spec fluor_spec Measure Emission Spectra (Fluorometer) prep_working->fluor_spec qy_measure Comparative Measurement (vs. a standard, e.g., Rhodamine 6G) prep_working->qy_measure lt_measure Time-Correlated Single Photon Counting (TCSPC) prep_working->lt_measure det_lambda_max Determine λmax abs_spec->det_lambda_max det_em_max Determine λem fluor_spec->det_em_max

Caption: Workflow for Photophysical Characterization.

1. UV-Visible Absorption Spectroscopy

  • Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λabs).

  • Protocol:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol (B129727) or DMSO).

    • Create a series of dilutions in the solvent of interest to an absorbance range of 0.01-0.1.

    • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

    • Identify the wavelength of maximum absorbance.

2. Fluorescence Spectroscopy

  • Objective: To determine the emission spectrum and the wavelength of maximum emission (λem).

  • Protocol:

    • Using the same dilute solutions from the absorption measurements, excite the sample at its λabs.

    • Record the emission spectrum using a fluorometer, scanning at wavelengths longer than the excitation wavelength.

    • Identify the wavelength of maximum emission.

3. Fluorescence Quantum Yield (Φf) Determination

  • Objective: To measure the efficiency of photon emission.

  • Protocol (Relative Method):

    • Select a suitable fluorescence standard with a known quantum yield and similar excitation/emission range (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95).

    • Prepare a series of dilutions of both the standard and this compound in the same solvent with absorbances below 0.1 at the excitation wavelength.

    • Measure the absorbance and integrated fluorescence intensity for each solution.

    • Plot integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Calculate the quantum yield of this compound using the comparative method of Williams et al.

4. Fluorescence Lifetime (τ) Measurement

  • Objective: To determine the average time the molecule stays in the excited state.

  • Protocol:

    • Use a picosecond pulsed laser to excite a dilute sample of this compound.

    • Measure the fluorescence decay using a time-correlated single photon counting (TCSPC) system.

    • Analyze the decay curve to determine the fluorescence lifetime.

General Protocol for Live Cell Staining

While there are no specific protocols for this compound, its cationic nature suggests it may accumulate in organelles with a negative membrane potential, such as mitochondria. The following is a general starting point for evaluating this compound as a live-cell stain.

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips or imaging dishes stain_cells Incubate cells with staining solution cell_culture->stain_cells prep_stain Prepare working solution of this compound in buffer prep_stain->stain_cells wash_cells Wash cells to remove excess dye stain_cells->wash_cells acquire_images Image with fluorescence microscope wash_cells->acquire_images

Caption: General Workflow for Live Cell Staining.

  • Materials:

    • This compound stock solution (e.g., 1 mM in DMSO)

    • Cultured cells on glass-bottom dishes or coverslips

    • Appropriate cell culture medium or buffer (e.g., HBSS)

    • Fluorescence microscope with suitable filter sets

  • Protocol:

    • Culture cells to the desired confluency.

    • Prepare a working solution of this compound in pre-warmed culture medium or buffer. A starting concentration range of 100 nM to 10 µM is recommended for initial optimization.

    • Remove the culture medium from the cells and replace it with the staining solution.

    • Incubate the cells for 15-30 minutes at 37°C.

    • Wash the cells twice with fresh, pre-warmed medium or buffer to remove unbound dye.

    • Image the cells using a fluorescence microscope. Based on the absorption maximum, an excitation filter around 500 nm would be a logical starting point. The emission filter should be selected to capture red fluorescence.

Signaling Pathways and Applications in Drug Development

There is currently no available information linking the use of this compound to the study of specific signaling pathways. For a dye to be useful in such studies, its fluorescence would need to be sensitive to a particular event in the pathway, such as a change in ion concentration, enzyme activity, or protein-protein interaction. The solvatochromic properties of a dye, where its emission spectrum shifts based on the polarity of its environment, could potentially be exploited to study changes in cellular microenvironments associated with signaling events. However, the solvatochromic behavior of this compound has not been characterized.

In drug development, fluorescent probes are used for high-throughput screening, target validation, and studying drug-target engagement. The utility of this compound in these applications is unknown without a thorough understanding of its photophysical properties and its interactions with biological systems.

Conclusion and Future Directions

This compound is a commercially available red dye with known applications in the textile industry. While it possesses fluorescent properties, there is a significant lack of quantitative data on its photophysical characteristics, such as emission maximum, quantum yield, and lifetime. Furthermore, its application as a fluorescent probe in biological research is largely unexplored.

For researchers, scientists, and drug development professionals interested in utilizing this compound, a systematic characterization of its fluorescent properties is the necessary first step. Studies on its solvatochromism, photostability, and cytotoxicity are also crucial. Investigating its subcellular localization and potential as a mitochondrial or lysosomal stain, given its cationic nature, would be a valuable area of research. Without this fundamental data, the potential of this compound as a tool in fluorescence microscopy and other bioanalytical techniques remains speculative.

References

Basic Red 13: A Cationic Dye for Biological Staining - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 13, a cationic dye also known by synonyms such as Astrazon Pink FG and C.I. 48015, presents potential as a fluorescent stain for biological applications.[1][2] Its positive charge facilitates interaction with negatively charged cellular components, suggesting utility in visualizing structures rich in nucleic acids and other anionic macromolecules. This technical guide provides a comprehensive overview of the known properties of this compound, its historical applications in biological staining, and detailed, proposed protocols for its use in modern cell biology and histopathology. While its primary industrial applications have been in the textile industry, this document explores its potential as a biological stain, offering a foundation for further research and methods development.

Introduction

Cationic dyes are a class of synthetic colorants that carry a positive charge in solution. This characteristic allows them to bind to negatively charged (anionic) components within biological tissues, a principle that has been harnessed for histological and cytological staining for over a century. Key cellular targets for cationic dyes include nucleic acids (DNA and RNA), which are rich in phosphate (B84403) groups, and acidic mucopolysaccharides found in the extracellular matrix.

This compound is a cationic dye of the methine class.[3] While extensively used for dyeing acrylic fibers, its application as a biological stain is less documented.[3] However, its chemical properties, including its positive charge and potential for fluorescence, make it a candidate for vital and fixed-cell staining. This guide aims to consolidate the available information on this compound and provide a starting point for researchers interested in exploring its utility as a biological stain.

Physicochemical and Fluorescent Properties

A summary of the known quantitative data for this compound is presented in the table below. It is important to note that comprehensive photophysical data for fluorescence microscopy, such as quantum yield and photostability in biological environments, are not well-documented in the available literature and would need to be determined empirically.

PropertyValueReference
C.I. NameThis compound, C.I. 48015[3]
CAS Number3648-36-0[3]
Molecular FormulaC₂₂H₂₆Cl₂N₂[3]
Molecular Weight389.36 g/mol [3]
AppearanceGray to dark purple powder[3]
Solubility in Water14 g/L[3]
Spectral Properties
Color in Aqueous SolutionPink[3]
FluorescenceExhibits a peach-blossom fluorescence when dyeing acrylics under tungsten light.[3]

Principle of Staining

The primary mechanism of staining with this compound is based on electrostatic interactions. As a cationic dye, it possesses a net positive charge in solution. This positive charge is attracted to and forms ionic bonds with anionic components within cells and tissues.

G cluster_dye This compound cluster_cell Biological Tissue Dye Positively Charged Cationic Dye NucleicAcids Nucleic Acids (DNA, RNA) (Phosphate Groups) Dye->NucleicAcids Electrostatic Attraction Proteoglycans Acidic Proteoglycans (Sulfate Groups) Dye->Proteoglycans Electrostatic Attraction

Mechanism of this compound Staining.

Historical Application: Staining of Lignified Cell Walls

The earliest documented use of this compound (as Astrazone Red FG) in a biological context is for the detection of lignified cell walls in plant histology. A 1962 publication in Mikroskopie describes its application for this purpose, indicating its utility in identifying specific components in plant tissues.[4] Lignin, a complex polymer in the cell walls of many plants, can exhibit anionic properties, which would facilitate binding by a cationic dye like this compound.

Experimental Protocols (Proposed)

While specific, validated protocols for the use of this compound in mammalian cell staining are not widely available, the following methodologies are proposed based on the general principles of staining with cationic dyes and protocols for similar compounds like Basic Red 46. Optimization for specific cell types and experimental conditions is highly recommended.

Staining of Live Cells

This protocol is intended for the vital staining of cells in culture.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or distilled water for stock solution

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Complete cell culture medium

  • Fluorescence microscope

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO or distilled water. Store at 2-8°C, protected from light.

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) and culture until the desired confluency is reached.

  • Preparation of Staining Solution: Dilute the 1 mM stock solution to a working concentration in complete cell culture medium. An optimal starting concentration should be determined empirically, but a range of 1-10 µM can be tested.

  • Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Aspirate the staining solution and wash the cells twice with pre-warmed culture medium or PBS to remove unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image immediately using a fluorescence microscope with a filter set appropriate for red fluorescence (e.g., a rhodamine filter set).

G start Start prep_stock Prepare 1 mM Stock Solution start->prep_stock seed_cells Seed Cells in Imaging Dish prep_stock->seed_cells prep_staining Prepare Working Staining Solution (1-10 µM) seed_cells->prep_staining stain Incubate Cells with Staining Solution (15-30 min) prep_staining->stain wash Wash Cells Twice stain->wash image Image with Fluorescence Microscope wash->image end End image->end

Workflow for Live Cell Staining.
Staining of Fixed Cells

This protocol is for staining fixed cells, which is common in immunofluorescence and other microscopy applications.

Materials:

  • This compound

  • DMSO or distilled water

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells on coverslips or in imaging dishes.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing the dye to access intracellular structures.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a working solution of this compound (e.g., 1-10 µM in PBS) from a 1 mM stock. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the stained cells using a fluorescence microscope.

G start Start fix Fix Cells (4% PFA) start->fix wash1 Wash 3x with PBS fix->wash1 permeabilize Permeabilize (Triton X-100) wash1->permeabilize wash2 Wash 3x with PBS permeabilize->wash2 stain Stain with This compound wash2->stain wash3 Wash 3x with PBS stain->wash3 mount Mount Coverslip wash3->mount image Image mount->image end End image->end

Workflow for Fixed Cell Staining.

Cytotoxicity Considerations

As with any exogenous compound introduced to living cells, it is crucial to assess the potential cytotoxicity of this compound. Azo dyes, as a class, have been reported to have mutagenic potential, and Disperse Red 13 (a related compound) has shown mutagenic effects in human lymphocytes.[5] Therefore, it is recommended to perform a dose-response and time-course analysis to determine the optimal, non-toxic concentration and incubation time for live-cell imaging experiments. Standard cytotoxicity assays, such as MTT or neutral red uptake assays, can be employed for this purpose.

Quantitative Analysis

For rigorous scientific applications, quantitative analysis of the staining is often necessary. This can be achieved through digital image analysis.

General Workflow for Quantitative Image Analysis:

  • Image Acquisition: Acquire images using consistent microscope settings (e.g., exposure time, gain, laser power).

  • Image Processing: Use software such as ImageJ or MATLAB to process the images. This may include background subtraction and cell segmentation.

  • Feature Extraction: Quantify parameters of interest, such as fluorescence intensity, area of stained structures, or co-localization with other fluorescent markers.

  • Statistical Analysis: Perform appropriate statistical tests to compare different experimental groups.

G start Start acquire Image Acquisition (Consistent Settings) start->acquire process Image Processing (e.g., Background Subtraction) acquire->process extract Feature Extraction (e.g., Intensity, Area) process->extract analyze Statistical Analysis extract->analyze end End analyze->end

Workflow for Quantitative Analysis.

Conclusion and Future Directions

This compound is a cationic dye with physicochemical properties that suggest its potential for use as a fluorescent biological stain. Its positive charge allows for electrostatic binding to anionic cellular components. While its application in modern biological research is not well-documented, this guide provides a theoretical framework and proposed protocols to encourage further investigation. Future research should focus on empirically determining its photophysical properties in a cellular context, optimizing staining protocols for various cell types and applications (including flow cytometry), and thoroughly evaluating its cytotoxicity. Such studies will be crucial in establishing whether this compound can be a valuable addition to the toolkit of fluorescent probes available to researchers.

References

In-Depth Technical Guide to the Health and Environmental Considerations of Basic Red 13 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and environmental considerations associated with the handling of Basic Red 13 in a laboratory setting. This compound, a methine dye, presents a range of potential hazards that necessitate careful management to ensure personnel safety and minimize environmental impact. This document outlines the known toxicological profile of this compound and related compounds, details experimental protocols for assessing its toxicity, discusses its environmental fate, and provides guidelines for its safe handling and disposal.

Introduction

This compound (C.I. 48015; CAS No. 3648-36-0) is a cationic methine dye characterized by its vibrant pink color.[1] While its primary applications are in the textile industry for dyeing acrylic fibers, it may also be used in laboratory settings as a staining agent.[1] Unlike azo dyes, which contain an -N=N- linkage, methine dyes feature a polymethine chain (=CH-)n between two heterocyclic rings.[2] Despite this structural difference, concerns regarding the potential health and environmental effects of synthetic dyes extend to the methine class. This guide aims to provide laboratory personnel with the critical information needed to work safely with this compound and to manage its associated risks effectively.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical FormulaC₂₂H₂₆Cl₂N₂[3]
Molecular Weight389.36 g/mol [3]
AppearanceGray powder[1]
Solubility in Water14 g/L[1]
CAS Number3648-36-0[3]

Health Hazard Assessment

The primary routes of occupational exposure to this compound in a laboratory are inhalation of the powder, dermal contact, and accidental ingestion. The available safety data indicates that this compound should be handled with caution.

Acute Toxicity
Genotoxicity and Mutagenicity

Data on the mutagenicity of this compound is limited. However, studies on the closely related methine dye, Disperse Red 13, have shown mutagenic potential in the Ames test.[5] The Ames test is a widely used method to assess the mutagenic properties of chemical substances.[6] Furthermore, mutagenicity data has been reported for this compound, although the specific details of the studies were not found in the provided search results.[3]

Carcinogenicity

This compound is not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[3] However, the metabolism of some synthetic dyes can lead to the formation of carcinogenic aromatic amines.[7] While this compound is a methine dye, not an azo dye, the general concern for the bioactivation of synthetic colorants into potentially harmful metabolites warrants a cautious approach.

Environmental Hazard Assessment

The release of synthetic dyes into the environment is a significant concern due to their persistence, potential toxicity to aquatic life, and the aesthetic pollution of water bodies.

Ecotoxicity

The ecotoxicity of this compound has not been extensively studied. However, data for the related Disperse Red 13 showed toxicity to the aquatic invertebrate Daphnia similis.[5] For the related Basic Red 1:1, high toxicity to aquatic life has been reported, with a 96-hour LC50 for the fish Leuciscus idus of 6.85 mg/L, a 48-hour EC50 for Daphnia magna of 1 mg/L, and a 72-hour EC50 for the algae Pseudokirchneriella subcapitata of 0.023 mg/L.[4] This suggests that even at low concentrations, basic dyes can be harmful to aquatic ecosystems.

Environmental Fate

The environmental fate of this compound is not well-documented in the available literature. However, synthetic dyes are generally designed to be stable and resistant to degradation by light, water, and microbial action to ensure the colorfastness of dyed materials.[8] This inherent stability means they can persist in the environment. Some dyes can undergo photodegradation, a process where light energy breaks down the chemical structure.[9]

Experimental Protocols for Toxicity Assessment

Standardized protocols are crucial for evaluating the toxicological properties of chemicals like this compound. The following are summaries of key experimental methodologies.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of chemical compounds.

Methodology:

  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance (this compound) with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.[6]

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus.

Methodology:

  • Cell Culture: A suitable mammalian cell line is cultured and exposed to different concentrations of this compound, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cell division at the binucleate stage.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopic analysis.

  • Evaluation: A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

Methodology:

  • Cell Plating: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a defined period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus, cytotoxicity.

Potential Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways affected by this compound have not been elucidated, the toxicity of cationic dyes can be linked to their interaction with cellular membranes and organelles. Cationic dyes can accumulate in mitochondria, the powerhouse of the cell, due to the mitochondrial membrane potential. This accumulation can disrupt mitochondrial function, leading to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and the initiation of apoptosis (programmed cell death).[10]

G

Caption: Potential mechanism of this compound induced cytotoxicity.

Safe Handling and Disposal in the Laboratory

Given the potential hazards of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: When handling the powder form, a NIOSH-approved respirator should be used to prevent inhalation of dust.[3]

Engineering Controls
  • Work with this compound powder should be conducted in a chemical fume hood to minimize inhalation exposure.[3]

  • An eyewash station and safety shower must be readily accessible.[3]

Waste Disposal

All waste containing this compound, including contaminated labware, gloves, and excess solutions, must be disposed of as hazardous chemical waste.

Workflow for Waste Disposal:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for collection by the institution's environmental health and safety (EHS) department for proper disposal according to local, state, and federal regulations.[11]

G

Caption: Laboratory waste disposal workflow for this compound.

Decontamination
  • Surfaces: Decontaminate work surfaces with a suitable cleaning agent (e.g., soap and water), followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.[12]

  • Glassware: Glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the dye. The rinsate must be collected as hazardous waste. Following the initial rinse, glassware can be washed with soap and water.

  • Spills: In case of a spill, wear appropriate PPE, contain the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal. The spill area should then be decontaminated.

Conclusion

This compound is a methine dye that requires careful handling in the laboratory due to its potential for acute toxicity, genotoxicity, and environmental harm. While a complete toxicological profile is not yet available, the existing data on this compound and related compounds underscore the importance of implementing stringent safety measures. By following the guidelines outlined in this document, researchers can minimize their personal exposure and prevent the release of this chemical into the environment, thereby ensuring a safer and more sustainable laboratory practice. Further research is warranted to fully characterize the toxicological and ecotoxicological properties of this compound.

References

Molecular formula and weight of Basic Red 13 (C22H26Cl2N2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular formula, weight, physicochemical properties, synthesis, and key applications of the cationic dye, Basic Red 13. Detailed experimental protocols and safety guidelines are included to support laboratory research and development.

Physicochemical Properties and Identification

This compound, also known as C.I. 48015, is a synthetic cationic dye belonging to the methine class.[1][2] It appears as a gray or dark red powder and is primarily utilized in the textile industry for its ability to impart a vibrant, fluorescent pink hue to acrylic fibers.[1][3][4] Its positive charge allows it to form strong ionic bonds with anionic sites within the fiber structure, resulting in good color fastness.[4][5]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
C.I. Name This compound, 48015[1][4]
Molecular Formula C₂₂H₂₆Cl₂N₂[1][2][6][7]
Molecular Weight 389.36 g/mol [1][2][6][7]
CAS Registry No. 3648-36-0[1][2][6]
Appearance Gray to dark red powder[1][3][8]
Water Solubility 10-14 g/L[1][3][4][5]
Compatibility Value (K) 4[1][8]

Synthesis of this compound

The industrial synthesis of this compound is achieved through the condensation of two primary chemical intermediates. The logical workflow for this synthesis is outlined below.

Synthesis Workflow Diagram

G Diagram 1: Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Formation R1 1,3,3-Trimethyl-2- methyleneindoline P1 Condensation Reaction R1->P1 R2 4-((2-Chloroethyl)(methyl)amino) benzaldehyde R2->P1 Intermediate Intermediate Cation P1->Intermediate Forms dye cation FinalProduct This compound (Chloride Salt) Intermediate->FinalProduct Conversion to Chloride Salt

Caption: Diagram 1: Synthesis Workflow of this compound.

Experimental Protocol: Synthesis

The synthesis involves a condensation reaction followed by salt formation.[1][2][9]

  • Reactant Preparation : Prepare equimolar amounts of 1,3,3-Trimethyl-2-methyleneindoline and 4-((2-Chloroethyl)(methyl)amino)benzaldehyde.

  • Condensation : The two intermediates are condensed in a suitable solvent system under controlled temperature and pH. This reaction forms the chromophoric cation of the dye.

  • Salt Formation : The resulting intermediate cation is then converted into its stable chloride salt, yielding the final this compound dye.

  • Purification : The product is filtered, washed, and dried to yield a uniform powder.

Applications and Experimental Protocols

This compound is predominantly used for dyeing acrylic materials. It also finds application in biological staining due to its cationic nature, which allows it to bind to negatively charged cellular components.

Protocol: Dyeing of Acrylic Fibers

This protocol describes a standard laboratory procedure for dyeing acrylic yarn or fabric with this compound. The process relies on controlling the temperature and pH to ensure even dye uptake.

  • Dye Bath Preparation :

    • Prepare a dye bath with a liquor-to-material ratio of 40:1.[10]

    • Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1 g/L).[10]

    • Create a buffer solution to maintain the pH between 4.5 and 5.5 using acetic acid (0.5-1 g/L) and sodium acetate (B1210297) (0.5 g/L).[3][10] Acetic acid also aids in dissolving the dye.[3]

    • Add a retarding agent if necessary to slow dye uptake and ensure level dyeing.

  • Dye Dissolution : Separately, dissolve the calculated amount of this compound powder in warm water, ensuring it is fully dissolved before adding to the dye bath.

  • Dyeing Process :

    • Immerse the pre-wetted acrylic material into the dye bath at approximately 50-60°C.

    • Slowly add the dissolved dye solution.

    • Gradually raise the temperature of the dye bath to 95-100°C over 30-45 minutes.[5]

    • Maintain this temperature for 45-60 minutes to allow for dye diffusion and fixation.[6]

  • Rinsing and Drying :

    • After dyeing, slowly cool the bath to about 60°C.

    • Remove the material and rinse thoroughly with hot water, followed by cold water, to remove any unfixed surface dye.

    • Dry the dyed material.

Protocol: Simple Biological Staining

This protocol provides a general method for using a basic dye like this compound for the simple staining of bacterial cells to observe their morphology.

  • Smear Preparation :

    • Place a small drop of sterile water on a clean microscope slide.

    • Aseptically transfer a small amount of bacterial culture to the water drop and mix to create a thin, cloudy suspension.

    • Spread the suspension over a small area of the slide.

  • Fixation :

    • Allow the smear to air dry completely.

    • Heat-fix the smear by quickly passing the slide (smear-side up) through a Bunsen burner flame two to three times. This adheres the cells to the slide.[11]

  • Staining :

    • Place the slide on a staining rack and flood the smear with a dilute aqueous solution of this compound.

    • Allow the stain to sit for 30-60 seconds.[8]

  • Rinsing and Observation :

    • Gently rinse the slide with a slow stream of distilled water to remove excess stain.[8]

    • Blot the slide dry using bibulous paper. Do not wipe the smear.

    • Observe the stained cells under a microscope, typically using an oil immersion lens for bacteria. The positively charged dye will bind to the negatively charged components of the cells, making them visible.[7][12]

Safety, Handling, and Toxicology

Proper handling of this compound is essential to minimize risks. The dye is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[7]

Safety and Handling Protocol
  • Engineering Controls : Work in a well-ventilated area, preferably using a fume hood or local exhaust ventilation when handling the dry powder to minimize dust inhalation.[2]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles to protect against dust and splashes.[2]

    • Hand Protection : Wear impervious gloves (e.g., nitrile or neoprene) to prevent skin contact.[2]

    • Body Protection : Wear a lab coat or protective clothing.[2]

    • Respiratory Protection : If ventilation is inadequate or when handling large quantities of powder, use a NIOSH-approved respirator for dusts.[13]

  • Handling and Storage :

    • Avoid creating dust when handling the dry dye.[2]

    • Store in a cool, dry, well-ventilated area in a tightly sealed container, away from sources of ignition and incompatible materials.[2]

    • Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[13]

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[7]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[2]

    • Ingestion : If the victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[7]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

Toxicology Summary

While specific toxicological data for this compound is limited, related azo dyes have been noted for potential mutagenic and environmental concerns.[12] Studies on similar dyes, such as Disperse Red 13, have shown that the dye and its degradation products can exhibit mutagenic potential, highlighting the importance of proper handling and disposal to prevent environmental release.

References

Methodological & Application

Application Notes and Protocols: Basic Red 13 for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13 (C.I. 48015) is a cationic dye belonging to the methine class.[1] While traditionally used in the textile industry, its chemical properties suggest potential applications in biological staining.[1][2] As a cationic molecule, this compound has the potential to interact with negatively charged components of the cell, such as the plasma membrane and the membranes of organelles like mitochondria, or with nucleic acids within the nucleus. This property is common among cationic styryl dyes, which are known for their use in live-cell imaging due to their ability to permeate cell membranes and, in some cases, exhibit enhanced fluorescence upon binding to intracellular structures.[3]

These application notes provide a generalized protocol for the use of this compound as a fluorescent stain for live-cell imaging. It is important to note that while the chemical properties of this compound are known, detailed photophysical data and established protocols for its use in a biological context are not widely available. Therefore, the following protocol should be considered a starting point, and optimization of dye concentration, incubation time, and imaging parameters is highly recommended for each specific cell type and experimental setup.

Quantitative Data Summary

Due to the limited availability of published data for this compound in a biological imaging context, some photophysical properties are not available. Researchers should determine these parameters empirically for their specific experimental conditions.

PropertyValueSource/Comment
Chemical Properties
C.I. NameThis compound, 48015[1]
CAS Number3648-36-0[1]
Molecular FormulaC₂₂H₂₆Cl₂N₂[1]
Molecular Weight389.36 g/mol [1]
Solubility14 g/L in water[1]
Photophysical Properties
Excitation Maximum (λex)To be determinedThe color of the dye suggests absorption in the green-yellow range of the spectrum.
Emission Maximum (λem)To be determinedThe dye is described as having a "peachblossom" fluorescence.[1]
Quantum Yield (Φ)Not available
PhotostabilityGood lightfastness reported in textile applications.[2] Photostability in live-cell imaging conditions needs to be evaluated.
Toxicity
CytotoxicityPotential for cytotoxicity. Related azo dyes have shown mutagenic and cytotoxic effects. Empirical determination of non-toxic concentrations is crucial.

Experimental Protocols

Preparation of Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), spectroscopy or cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 1 mM stock solution of this compound by dissolving 3.9 mg of the dye in 10 mL of DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Live-Cell Staining Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions. We recommend performing a concentration gradient to determine the optimal working concentration with the brightest signal and lowest toxicity.

  • Materials:

    • Cells cultured in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides)

    • Complete cell culture medium, pre-warmed to 37°C

    • Phosphate-buffered saline (PBS), pre-warmed to 37°C

    • This compound stock solution (1 mM in DMSO)

  • Procedure:

    • Culture cells to the desired confluency in your imaging vessel.

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium. A starting concentration range of 0.1 to 5 µM is recommended for initial optimization.

    • Remove the existing culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. Incubation time may need to be adjusted based on the cell type and desired staining.

    • After incubation, remove the staining solution and gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye.

    • Add fresh, pre-warmed complete culture medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.

    • The cells are now ready for live-cell imaging.

Live-Cell Imaging
  • Equipment:

    • Fluorescence microscope (confocal or widefield) equipped with a sensitive camera.

    • Environmental chamber to maintain 37°C and 5% CO₂ during imaging.

    • Appropriate filter sets for red fluorescent dyes. The optimal excitation and emission wavelengths for this compound need to be determined experimentally. Based on its color, a starting point would be excitation in the 530-560 nm range and emission collection above 580 nm.

  • Procedure:

    • Place the prepared imaging vessel on the microscope stage within the environmental chamber.

    • Allow the cells to acclimate for a few minutes before starting image acquisition.

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

    • Acquire images using the appropriate filter sets.

Experimental Workflow

Basic_Red_13_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging stock_solution Prepare 1 mM This compound Stock in DMSO working_solution Dilute Stock to 0.1-5 µM in pre-warmed medium stock_solution->working_solution incubate Incubate with working solution (15-30 min at 37°C) culture_cells Culture cells in imaging dish wash1 Wash cells with PBS culture_cells->wash1 wash1->incubate wash2 Wash cells 2-3x with PBS/medium incubate->wash2 add_medium Add fresh imaging medium wash2->add_medium place_on_microscope Place on microscope with environmental control add_medium->place_on_microscope acquire_images Acquire images (minimize light exposure) place_on_microscope->acquire_images

Caption: Experimental workflow for this compound live-cell staining.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound in a cellular context has not been elucidated. As a cationic styryl dye, it is likely to accumulate in cellular compartments with a negative membrane potential, such as mitochondria. The positive charge on the molecule facilitates its interaction with the negatively charged phosphate (B84403) backbone of DNA and RNA, which could lead to nuclear or nucleolar staining. The interaction with specific cellular components may lead to an increase in fluorescence quantum yield, a phenomenon observed with other styryl dyes.

Basic_Red_13_MoA cluster_cell Live Cell cluster_organelles Organelles BasicRed13 This compound (Cationic Dye) CellMembrane Cell Membrane BasicRed13->CellMembrane Passive Diffusion Cytoplasm Cytoplasm CellMembrane->Cytoplasm Mitochondria Mitochondria (Negative Membrane Potential) Cytoplasm->Mitochondria Accumulation Nucleus Nucleus (DNA/RNA) Cytoplasm->Nucleus Binding

Caption: Putative mechanism of this compound uptake and localization in live cells.

Conclusion

This compound is a readily available cationic dye with the potential for use in live-cell imaging. The provided protocol offers a starting point for researchers interested in exploring its applications. Due to the lack of specific data, empirical optimization is essential to achieve reliable and reproducible results. Key parameters to optimize include dye concentration and incubation time to maximize signal-to-noise ratio while minimizing cytotoxicity. Further characterization of its photophysical properties will be invaluable for its development as a routine biological stain.

References

Application Notes and Protocols for Basic Red 13 in Mitochondrial Membrane Potential Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in the study of apoptosis, drug toxicity, and metabolic function. Basic Red 13 (C.I. 48015) is a cationic, water-soluble, fluorescent dye belonging to the methine class.[1] Its positive charge allows it to accumulate in the negatively charged mitochondrial matrix of healthy, respiring cells. This accumulation is driven by the electrochemical gradient across the inner mitochondrial membrane. In theory, a decrease in mitochondrial membrane potential, an early event in apoptosis and cellular stress, would lead to a reduction in the accumulation of this compound in the mitochondria, resulting in a decreased fluorescence signal.[2][3]

These application notes provide a theoretical framework and a starting point for the utilization of this compound as a fluorescent probe for the qualitative and quantitative assessment of mitochondrial membrane potential in living cells. Due to the novel application of this dye in this context, extensive optimization and validation against established probes are highly recommended.

Principle of the Assay

In healthy cells with a high mitochondrial membrane potential, the cationic this compound dye is driven into the mitochondrial matrix, where it accumulates. This accumulation leads to a concentrated fluorescence signal within the mitochondria. Upon mitochondrial depolarization, the driving force for accumulation is lost, and the dye disperses into the cytoplasm, leading to a decrease in the localized mitochondrial fluorescence intensity. This change in fluorescence can be monitored and quantified using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

Data Presentation

Quantitative data from mitochondrial membrane potential assays using this compound should be summarized for clear comparison. Below are template tables for presenting data from different platforms.

Table 1: Fluorescence Microscopy Data

Treatment GroupNMean Mitochondrial Fluorescence Intensity (Arbitrary Units)Standard DeviationP-value (vs. Control)
Vehicle Control31500120-
Compound X (1 µM)3110095<0.05
Compound X (10 µM)375080<0.01
FCCP (Positive Control)340050<0.001

Table 2: Flow Cytometry Data

Treatment GroupNGeometric Mean Fluorescence Intensity (GMFI)% of Cells with Low FluorescenceP-value (GMFI vs. Control)
Vehicle Control325005%-
Compound X (1 µM)3180025%<0.05
Compound X (10 µM)3120060%<0.01
FCCP (Positive Control)360095%<0.001

Table 3: Fluorescence Plate Reader Data

Treatment GroupNAverage Fluorescence (RFU)Standard DeviationP-value (vs. Control)
Vehicle Control38000450-
Compound X (1 µM)36500380<0.05
Compound X (10 µM)34200310<0.01
FCCP (Positive Control)32100250<0.001

Experimental Protocols

Note: These protocols are starting points and will require optimization for specific cell types and experimental conditions.

I. Reagent Preparation
  • This compound Stock Solution (1 mM):

    • The molecular weight of this compound is 389.36 g/mol .[1]

    • Dissolve 3.9 mg of this compound powder in 10 mL of dimethyl sulfoxide (B87167) (DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

  • This compound Working Solution (100 nM - 1 µM):

    • Dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration.

    • Optimization is crucial. A concentration titration (e.g., 50 nM, 100 nM, 250 nM, 500 nM, 1 µM) should be performed to determine the optimal concentration that provides a bright mitochondrial signal with low background and minimal cytotoxicity.

  • Positive Control (FCCP or CCCP):

    • Prepare a 10 mM stock solution of FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) in DMSO.

    • For experiments, dilute the stock solution in cell culture medium to a final working concentration (typically 1-10 µM).

II. Protocol for Fluorescence Microscopy
  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency.

  • Compound Treatment: Treat cells with the experimental compounds for the desired duration. Include a vehicle control and a positive control (FCCP or CCCP) group.

  • Staining:

    • Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. An incubation time course experiment is recommended for optimization.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or imaging buffer.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters. Based on its red color, a starting point for excitation/emission wavelengths would be in the range of 540-560 nm for excitation and 570-600 nm for emission. These settings will require empirical determination.

  • Image Analysis: Quantify the mean fluorescence intensity within the mitochondria of individual cells using image analysis software (e.g., ImageJ/Fiji).

III. Protocol for Flow Cytometry
  • Cell Preparation: Culture cells in suspension or detach adherent cells using a gentle, non-enzymatic method.

  • Compound Treatment: Treat cells with experimental compounds in suspension at 37°C for the desired time.

  • Staining:

    • Add the this compound working solution directly to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed PBS. Repeat the wash step.

  • Analysis:

    • Resuspend the final cell pellet in a suitable sheath fluid.

    • Analyze the cells on a flow cytometer. Excite with a laser line close to the determined excitation maximum (e.g., 561 nm yellow-green laser) and collect the emission using a filter appropriate for red fluorescence (e.g., 585/42 nm bandpass filter).

    • Record the geometric mean fluorescence intensity (GMFI) for each sample.

IV. Protocol for Fluorescence Plate Reader
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Compound Treatment: Treat cells with a serial dilution of the experimental compounds.

  • Staining:

    • Remove the culture medium and add the this compound working solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently remove the staining solution and wash each well twice with pre-warmed PBS.

  • Measurement:

    • Add fresh PBS or a suitable buffer to each well.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters (e.g., Ex: 550 nm, Em: 590 nm).

Mandatory Visualizations

G cluster_principle Principle of this compound for ΔΨm Assay Healthy Healthy Cell (High ΔΨm) Mito_Healthy Mitochondria Healthy->Mito_Healthy This compound Accumulation Depolarized Depolarized Cell (Low ΔΨm) Mito_Depolarized Mitochondria Depolarized->Mito_Depolarized This compound Dispersal High_Fluorescence Bright Localized Fluorescence Mito_Healthy->High_Fluorescence Results in Low_Fluorescence Dim Diffuse Fluorescence Mito_Depolarized->Low_Fluorescence Results in

Caption: Principle of the this compound mitochondrial membrane potential assay.

G cluster_workflow Experimental Workflow start Start seed Seed Cells start->seed treat Treat with Compounds seed->treat stain Stain with this compound treat->stain wash Wash Cells stain->wash acquire Acquire Data (Microscopy/Flow Cytometry/Plate Reader) wash->acquire analyze Analyze Data acquire->analyze end End analyze->end

Caption: General experimental workflow for mitochondrial membrane potential assays.

Considerations and Optimization

  • Cytotoxicity: It is essential to assess the cytotoxicity of this compound at the working concentrations used. A simple viability assay (e.g., Trypan Blue exclusion or a live/dead stain) should be performed in parallel with the mitochondrial membrane potential assay.

  • Phototoxicity: Like many fluorescent dyes, this compound may be phototoxic. Minimize light exposure during staining and imaging to prevent artifacts.

  • Quenching: At high concentrations, some fluorescent dyes can self-quench, leading to a decrease in fluorescence intensity that is not related to the mitochondrial membrane potential. This is another reason why a concentration titration is critical.

  • Validation: As the use of this compound for this application is not well-established, it is crucial to validate the results with a well-characterized mitochondrial membrane potential probe, such as TMRM, TMRE, or JC-1.[4]

  • Controls: Always include a positive control for mitochondrial depolarization (e.g., FCCP or CCCP) and a vehicle control in every experiment. This will ensure that the assay is working correctly and provide a dynamic range for your measurements.

  • Cell Type Specificity: The optimal staining conditions (concentration and incubation time) can vary significantly between different cell types. Therefore, the protocol must be optimized for each cell line.

  • Fluorescence Spectra: The exact excitation and emission maxima of this compound in a cellular environment are not well-documented for this application. It is advisable to perform a spectral scan using a spectrophotometer or a confocal microscope with spectral detection capabilities to determine the optimal settings for your specific instrumentation.

By following these guidelines and performing thorough optimization and validation, researchers can explore the potential of this compound as a novel probe for the assessment of mitochondrial membrane potential.

References

Application Notes: Basic Red 13 for Organelle Counterstaining in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Effective immunofluorescence (IF) microscopy relies on the specific detection of target antigens, often complemented by counterstains to visualize cellular structures like the nucleus or cytoskeleton. While DNA stains such as DAPI and Hoechst are common, there is a need for robust counterstains for other organelles. Basic Red 13 (C.I. 48015) is a cationic methine dye, soluble in water, that presents characteristics suitable for use as a fluorescent counterstain.[1][2][3] As a cationic molecule, it has the potential to accumulate in organelles with a negative membrane potential, such as mitochondria. This property suggests its utility as a specific mitochondrial counterstain in fixed-cell immunofluorescence protocols, offering an alternative to other red-shifted organelle dyes.

This document provides a proposed protocol for the application of this compound as a counterstain in immunofluorescence, alongside key data on its properties and compatibility with common fluorophores.

Properties of this compound and Related Dyes

Quantitative spectral data for this compound is not extensively documented in the context of fluorescence microscopy. However, based on the known properties of the structurally similar dye Pyronin Y, which is used to stain RNA and mitochondria, we can infer the likely spectral characteristics of this compound.[4][5][6][7]

Table 1: Physicochemical and Spectral Properties

PropertyValueSource / Note
Chemical Name 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride[2]
Molecular Formula C₂₂H₂₆Cl₂N₂[1][3]
Molecular Weight 389.36 g/mol [1][3]
Solubility (Water) 10-14 g/L[1][8]
Predicted Excitation Max. ~540 - 550 nmInferred from Pyronin Y[4][5]
Predicted Emission Max. ~560 - 580 nmInferred from Pyronin Y[4]
Fluorescence Color Orange-Red / Pink[1][8]

Proposed Immunofluorescence Protocol with this compound Counterstaining

This protocol is a general guideline and may require optimization for specific cell types, targets, and imaging systems.

I. Required Reagents
  • This compound Stock Solution: Prepare a 1 mg/mL stock solution in deionized water. Store protected from light at 4°C.

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) and 0.3 M Glycine in Permeabilization Buffer

  • Primary and Secondary Antibodies: Diluted in an appropriate antibody dilution buffer (e.g., 1% BSA in Permeabilization Buffer)

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Antifade Mounting Medium

II. Experimental Workflow

The following diagram outlines the key steps in the immunofluorescence protocol incorporating this compound as a post-secondary antibody counterstain.

IF_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging prep 1. Cell Seeding & Culture (on coverslips/plates) fix 2. Fixation (e.g., 4% PFA, 15 min) prep->fix wash1 3. Wash (3x PBS) fix->wash1 perm 4. Permeabilization (e.g., 0.2% Triton X-100, 10 min) wash1->perm wash2 5. Wash (3x PBS) perm->wash2 block 6. Blocking (e.g., 5% NGS, 1 hr) wash2->block primary_ab 7. Primary Antibody Incubation (e.g., 1 hr at RT or O/N at 4°C) block->primary_ab wash3 8. Wash (3x PBS) primary_ab->wash3 secondary_ab 9. Secondary Antibody Incubation (Fluorophore-conjugated, 1 hr, dark) wash3->secondary_ab wash4 10. Wash (3x PBS) secondary_ab->wash4 br13 11. This compound Counterstain (0.5-2 µg/mL in PBS, 10-20 min, dark) wash4->br13 wash5 12. Final Wash (3x PBS) br13->wash5 mount 13. Mounting (Antifade medium) wash5->mount image 14. Microscopy (e.g., Confocal, Widefield) mount->image Staining_Principle cluster_cell Cellular Environment cluster_mito Mitochondrion antigen Target Antigen mito_matrix Mitochondrial Matrix (Negative Potential) primary_ab Primary Antibody primary_ab->antigen Binds to secondary_ab Secondary Antibody secondary_ab->primary_ab Binds to fluorophore Fluorophore fluorophore->secondary_ab Conjugated to br13 This compound (Cationic Dye) br13->mito_matrix Accumulates in

References

Application Notes and Protocols for Labeling Cellular Structures with Basic Red 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disclaimer: The following protocols are based on the general principles of staining with cationic fluorescent dyes and have been adapted for Basic Red 13. Optimization for specific cell types and experimental conditions is crucial for successful staining.

Data Presentation

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that critical data for fluorescence microscopy, such as precise excitation and emission maxima, are not well-documented and require empirical determination.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂₂H₂₆Cl₂N₂[1][2][3]
Molecular Weight 389.36 g/mol [1][2][3]
CAS Number 3648-36-0[1][3]
Appearance Gray to pink powder[1][7]
Solubility in Water 10-14 g/L[1][7][8]
Fluorescence Described as "peachblossom" in acrylics[1][2]
Excitation Maximum (λex) Not documented; likely in the green-yellow range (~540-580 nm)
Emission Maximum (λem) Not documented; likely in the orange-red range (~560-620 nm)
Storage Store at room temperature, protected from light and moisture.

Experimental Protocols

The following sections detail adapted methodologies for labeling mitochondria with this compound in both live and fixed cells.

Preparation of Reagents
  • This compound Stock Solution (1 mM):

    • Weigh out approximately 3.9 mg of this compound powder.

    • Dissolve in 10 mL of high-quality dimethyl sulfoxide (B87167) (DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Staining Solution (1-10 µM):

    • On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.

    • Dilute the stock solution in a pre-warmed, serum-free culture medium or a suitable buffer (e.g., HBSS) to the desired final working concentration. A starting concentration of 5 µM is recommended, with optimization between 1-10 µM.

Live-Cell Staining Protocol for Adherent Cells
  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Preparation: Pre-warm the this compound staining solution and culture medium to 37°C.

  • Washing: Gently aspirate the culture medium from the cells and wash once with pre-warmed serum-free medium.

  • Staining: Add the pre-warmed this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed culture medium to remove unbound dye and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image immediately using a fluorescence microscope equipped with a live-cell imaging chamber.

Fixed-Cell Staining Protocol for Adherent Cells
  • Cell Seeding: Plate cells on glass coverslips and culture to the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Add a 4% paraformaldehyde solution in PBS to the cells and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • For potential staining of other internal structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Incubate the fixed (and permeabilized) cells with the this compound staining solution (1-10 µM in PBS) for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the stained cells using a fluorescence microscope.

Imaging Parameters

Due to the lack of precise spectral data for this compound, the following are suggested starting points for fluorescence imaging:

  • Filter Set: Use a standard Rhodamine or Texas Red filter set.[9]

    • Excitation: ~540/25 nm or ~560/40 nm

    • Emission: ~605/55 nm or ~630/75 nm

  • Microscope: A confocal microscope is recommended to reduce out-of-focus light and improve image quality.

  • Optimization: It is critical to perform a spectral scan (lambda scan) on a stained sample to determine the optimal excitation and emission wavelengths for this compound in the specific cellular environment.

Table 2: Summary of Proposed Protocol Parameters

ParameterLive-Cell StainingFixed-Cell Staining
Cell State LiveFixed (4% PFA)
Permeabilization Not applicableOptional (0.1-0.5% Triton X-100)
Staining Solution 1-10 µM this compound in serum-free medium1-10 µM this compound in PBS
Incubation Time 15-30 minutes15-30 minutes
Incubation Temp. 37°CRoom Temperature
Washing Buffer Pre-warmed culture mediumPBS
Imaging Medium Pre-warmed culture medium/imaging bufferMounting medium

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_live Live-Cell Staining cluster_fixed Fixed-Cell Staining prep_stock Prepare 1 mM Stock Solution (this compound in DMSO) prep_stain Prepare 1-10 µM Staining Solution (in pre-warmed medium/PBS) prep_stock->prep_stain live_stain Incubate with Staining Solution (15-30 min, 37°C) fixed_stain Incubate with Staining Solution (15-30 min, RT) prep_cells Culture Cells on Coverslips live_wash1 Wash Cells (pre-warmed medium) prep_cells->live_wash1 fix_cells Fix Cells (4% PFA, 15 min) prep_cells->fix_cells live_wash1->live_stain live_wash2 Wash Cells (2-3x) (pre-warmed medium) live_stain->live_wash2 live_image Image Immediately live_wash2->live_image perm_cells Permeabilize (Optional) (0.1% Triton X-100, 10 min) fix_cells->perm_cells perm_cells->fixed_stain fixed_wash Wash Cells (3x) (PBS) fixed_stain->fixed_wash mount_image Mount and Image fixed_wash->mount_image G cytosol Cytosol (Low [this compound]) matrix Mitochondrial Matrix (High [this compound]) cytosol->matrix Accumulation (driven by ΔΨm) extracellular Extracellular Medium (this compound) extracellular->cytosol Passive Diffusion

References

Application Notes and Protocols for Staining Cultured Mammalian Cells with Basic Red 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 13 (C.I. 48015) is a cationic methine dye with potential applications in fluorescence microscopy for staining cultured mammalian cells. Due to the limited availability of established protocols for this specific dye, this document provides a comprehensive guide to empirically determine the optimal staining concentration. The following protocols outline the necessary steps for characterizing the spectral properties of this compound, optimizing its concentration for imaging, and assessing its cytotoxicity to ensure robust and reliable staining results.

Physicochemical Properties and Handling

While specific fluorescence data for this compound is not extensively documented in scientific literature, its properties as a cationic dye suggest it will preferentially bind to negatively charged components within the cell, such as nucleic acids in the nucleus or the mitochondrial membrane.

Table 1: General Properties of this compound

PropertyValue
Synonyms C.I. 48015, Cationic Red 13
Molecular Formula C₂₂H₂₆Cl₂N₂
Molecular Weight 389.36 g/mol
Appearance Pink/Gray powder
Solubility Soluble in water
Storage Store at room temperature, protected from light.
Preparation of Stock Solution

A concentrated stock solution is essential for accurate and reproducible dilutions.

  • Weighing: Carefully weigh out a precise amount of this compound powder.

  • Dissolving: Dissolve the powder in high-quality dimethyl sulfoxide (B87167) (DMSO) to create a 1 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Experimental Protocols

The following sections detail the necessary experimental workflows to determine the optimal concentration of this compound for your specific cell type and imaging setup.

Determination of Spectral Properties

To effectively use a fluorescent dye, its excitation and emission maxima must be determined.[1][2][3][4]

Protocol 2.1.1: Measuring Excitation and Emission Spectra

  • Prepare a Dilute Solution: Dilute the 1 mM this compound stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) to a concentration of 1-10 µM.

  • Spectrofluorometer Setup: Use a spectrofluorometer to measure the fluorescence spectra.

  • Emission Spectrum:

    • Set the excitation wavelength to a value commonly used for red dyes (e.g., 530 nm) or based on the absorbance maximum if known.

    • Scan a range of emission wavelengths (e.g., 550 nm to 750 nm) to find the wavelength of maximum emission.

  • Excitation Spectrum:

    • Set the emission monochromator to the determined emission maximum.

    • Scan a range of excitation wavelengths (e.g., 480 nm to 600 nm) to find the wavelength of maximum excitation.

  • Record Data: Record the excitation and emission maxima, which will be crucial for selecting the appropriate filters and laser lines for fluorescence microscopy.

Optimization of Staining Concentration

The optimal staining concentration provides a strong signal with minimal background fluorescence. This is typically determined by performing a concentration titration.[5][6][7][8]

Protocol 2.2.1: Concentration Titration for Live Cell Staining

  • Cell Culture: Plate your mammalian cells of interest onto a suitable imaging dish or plate (e.g., glass-bottom 96-well plate) and culture to 70-80% confluency.

  • Prepare Staining Solutions: Prepare a series of dilutions of this compound from the 1 mM stock solution in pre-warmed complete cell culture medium. A suggested starting range is 10 nM to 10 µM (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).

  • Staining:

    • Remove the existing culture medium from the cells.

    • Add the various concentrations of the this compound staining solutions to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed PBS or live-cell imaging solution.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging solution to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set based on the determined spectral properties.

  • Analysis:

    • Visually inspect the images for staining intensity and localization.

    • Quantify the signal-to-noise ratio (SNR) for each concentration. The SNR can be calculated by dividing the mean fluorescence intensity of the stained structure by the standard deviation of the background fluorescence.[9][10][11][12]

    • Select the lowest concentration that provides a high SNR and clear staining of the target structure.

Table 2: Example Data for Concentration Optimization

ConcentrationMean Signal IntensityBackground Noise (SD)Signal-to-Noise Ratio (SNR)Observations
10 nM1501015Faint staining
50 nM4001233.3Clear staining, low background
100 nM8501556.7Optimal: Bright staining, low background
500 nM15002560Bright staining, slight increase in background
1 µM28005056Very bright, noticeable background
5 µM450010045Saturated signal, high background
10 µM500015033.3High background, potential cytotoxicity
Assessment of Cytotoxicity

It is critical to ensure that the chosen staining concentration is not toxic to the cells, especially for live-cell imaging experiments.[13][14][15] A variety of cytotoxicity assays can be employed; a common method is the use of a membrane-impermeant DNA dye like Propidium Iodide (PI) or a commercial cytotoxicity assay kit.

Protocol 2.3.1: Cytotoxicity Assay using Propidium Iodide

  • Cell Culture: Plate cells in a 96-well plate and culture to 70-80% confluency.

  • Treatment: Treat the cells with the range of this compound concentrations determined in the optimization step for a duration relevant to the planned imaging experiments (e.g., 1, 4, or 24 hours). Include a positive control for cytotoxicity (e.g., digitonin (B1670571) or ethanol) and an untreated negative control.

  • Co-staining with Propidium Iodide:

    • Add Propidium Iodide (PI) to each well at a final concentration of 1 µg/mL.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Imaging and Analysis:

    • Image the cells using fluorescence microscopy. Live cells will show staining from this compound (if it is cell-permeant), while dead cells will show red fluorescence from PI in their nuclei.

    • Quantify the percentage of PI-positive (dead) cells for each concentration of this compound.

    • The optimal concentration of this compound for live-cell imaging should not significantly increase the percentage of dead cells compared to the untreated control.

Table 3: Example Cytotoxicity Data

This compound Concentration% of PI-Positive (Dead) CellsAssessment
Untreated Control2.1%Baseline
10 nM2.3%Non-toxic
50 nM2.5%Non-toxic
100 nM2.8%Non-toxic
500 nM3.5%Minimally toxic
1 µM8.9%Mildly toxic
5 µM25.4%Moderately toxic
10 µM68.7%Highly toxic

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows described in this document.

experimental_workflow cluster_prep Preparation cluster_characterization Characterization cluster_optimization Optimization cluster_validation Validation prep_stock Prepare 1 mM Stock in DMSO det_spectra Determine Excitation & Emission Maxima prep_stock->det_spectra conc_titration Concentration Titration (10 nM - 10 µM) det_spectra->conc_titration assess_snr Assess Signal-to-Noise Ratio (SNR) conc_titration->assess_snr cyto_assay Cytotoxicity Assay (e.g., PI Staining) assess_snr->cyto_assay det_optimal Determine Optimal Working Concentration cyto_assay->det_optimal

Caption: Workflow for determining the optimal concentration of a novel fluorescent dye.

Signaling Pathway Considerations

As a cationic dye, this compound's accumulation may be influenced by cellular membrane potential. In particular, the mitochondrial membrane potential is a key indicator of cell health and is actively maintained by the electron transport chain.

signaling_pathway cluster_cell Mammalian Cell cluster_mito Mitochondrion etc Electron Transport Chain proton_gradient Proton Gradient (ΔΨm) etc->proton_gradient Pumps H+ atp_synthase ATP Synthase proton_gradient->atp_synthase Drives basic_red_13 This compound (Cationic Dye) proton_gradient->basic_red_13 Potential-driven Accumulation atp ATP atp_synthase->atp Produces

Caption: Potential mechanism of this compound accumulation in mitochondria.

Conclusion

The protocols outlined in this document provide a systematic approach for researchers to determine the optimal concentration of this compound for staining cultured mammalian cells. By methodically characterizing its spectral properties, optimizing the staining concentration for a high signal-to-noise ratio, and confirming low cytotoxicity, reliable and reproducible fluorescence imaging results can be achieved. It is recommended that each laboratory validates these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for Basic Red 13 Fluorescence and Compatible Fixation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13 is a cationic fluorescent dye belonging to the methine class, utilized in various biological staining applications. The preservation of its fluorescent signal after fixation is crucial for obtaining high-quality imaging data in fluorescence microscopy. The choice of fixation method can significantly impact the fluorescence intensity and photostability of the dye. This document provides a detailed overview of common fixation methods and their compatibility with this compound fluorescence, along with recommended protocols. While direct quantitative comparative data for this compound is limited in published literature, the following information is based on the general principles of fluorescence preservation and the behavior of structurally similar dyes.

Data Presentation: Comparison of Fixation Methods

The selection of a fixation method depends on the specific experimental requirements, such as the preservation of cellular morphology, antigenicity for co-staining, and the retention of the fluorescent signal. Below is a qualitative comparison of common fixatives and their expected impact on this compound fluorescence.

FixativePrinciple of ActionExpected Effect on this compound FluorescenceAdvantagesDisadvantages
4% Paraformaldehyde (PFA) in PBS Cross-linking agent that forms covalent bonds between proteins, preserving cellular structure.Generally good preservation of fluorescence. Minimal quenching expected.[1]Excellent preservation of cellular and tissue morphology. Compatible with subsequent immunostaining (with a permeabilization step).May induce some background autofluorescence. Requires a separate permeabilization step for intracellular targets.
Methanol (B129727) (cold, -20°C) Precipitating/denaturing agent that dehydrates the cell, causing proteins to precipitate.Potential for fluorescence reduction. Some studies on other dyes show decreased brightness with methanol fixation.[2]Acts as both a fixative and a permeabilizing agent. Fast fixation.Can alter protein conformation, potentially affecting antigenicity. May cause cell shrinkage.
Ethanol (B145695) (cold, -20°C) Precipitating/denaturing agent similar to methanol.Similar to methanol, with a potential for some fluorescence quenching.Acts as both a fixative and a permeabilizing agent.Can alter protein conformation and cause cell shrinkage.
Acetone (B3395972) (cold, -20°C) Precipitating/denaturing agent that dehydrates and fixes by precipitation.May cause a reduction in fluorescence intensity.Very rapid fixation and permeabilization.Can cause significant protein denaturation and cellular shrinkage. Not ideal for preserving fine cellular structures.

Mandatory Visualization

Experimental Workflow for Staining and Fixation

The following diagram outlines the general workflow for staining cells with this compound followed by fixation, or fixation followed by staining.

experimental_workflow cluster_pre_staining Pre-Staining cluster_staining_first Staining First Protocol cluster_fixation_first Fixation First Protocol cluster_imaging Imaging cell_prep Cell/Tissue Preparation stain_live Stain with this compound cell_prep->stain_live Live Cells fix_before_stain Fixation cell_prep->fix_before_stain wash_stain Wash stain_live->wash_stain fix_after_stain Fixation wash_stain->fix_after_stain wash_fix_after Wash fix_after_stain->wash_fix_after mount Mounting wash_fix_after->mount wash_fix_before Wash fix_before_stain->wash_fix_before permeabilize Permeabilization (if needed) wash_fix_before->permeabilize wash_perm Wash permeabilize->wash_perm stain_fixed Stain with this compound wash_perm->stain_fixed wash_stain_fixed Wash stain_fixed->wash_stain_fixed wash_stain_fixed->mount image Fluorescence Microscopy mount->image

Caption: General experimental workflows for this compound staining and fixation.

Logical Relationships in Choosing a Fixation Method

This diagram illustrates the decision-making process for selecting an appropriate fixation method based on experimental goals.

fixation_choice cluster_goals Primary Experimental Goals cluster_methods Recommended Fixation Methods start Start: Experimental Goal goal_morphology Preserve Fine Morphology? start->goal_morphology goal_antigenicity Preserve Antigenicity? goal_morphology->goal_antigenicity No pfa Paraformaldehyde (PFA) goal_morphology->pfa Yes goal_fluorescence Maximize Fluorescence? goal_antigenicity->goal_fluorescence No goal_antigenicity->pfa Yes (with optimization) methanol Cold Methanol/Ethanol goal_antigenicity->methanol Maybe (test required) goal_fluorescence->pfa Likely Yes goal_fluorescence->methanol Potentially Reduced acetone Cold Acetone goal_fluorescence->acetone Potentially Reduced

Caption: Decision tree for selecting a fixation method for this compound fluorescence studies.

Experimental Protocols

Note: Optimal staining concentrations and incubation times for this compound should be determined empirically for each cell type and experimental condition. A starting concentration range of 1-10 µM is recommended.

Protocol 1: Paraformaldehyde (PFA) Fixation

This protocol is recommended for preserving cellular morphology and is generally compatible with maintaining the fluorescence of many dyes.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (prepare fresh or use commercially available, methanol-free)

  • 0.1% Triton X-100 in PBS (for permeabilization, if staining after fixation)

  • This compound staining solution

  • Mounting medium

Procedure:

A) Staining before Fixation (for membrane-permeant dyes in live cells):

  • Culture cells on coverslips or appropriate imaging plates.

  • Remove culture medium and wash cells twice with warm PBS.

  • Incubate cells with the working concentration of this compound in culture medium or PBS for 15-30 minutes at 37°C, protected from light.

  • Wash cells three times with PBS to remove unbound dye.

  • Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

B) Fixation before Staining:

  • Culture cells on coverslips or appropriate imaging plates.

  • Remove culture medium and wash cells twice with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If this compound targets intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with the working concentration of this compound in PBS for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove unbound dye.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Protocol 2: Methanol Fixation

This protocol is useful when simultaneous fixation and permeabilization are desired. Be aware of the potential for reduced fluorescence.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 100% Methanol, pre-chilled to -20°C

  • This compound staining solution

  • Mounting medium

Procedure:

  • Culture cells on coverslips or appropriate imaging plates.

  • Remove culture medium and wash cells twice with PBS.

  • Remove all PBS and add ice-cold 100% methanol.

  • Incubate at -20°C for 5-10 minutes.

  • Remove the methanol and wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with the working concentration of this compound in PBS for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove unbound dye.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Protocol 3: Ethanol Fixation

Similar to methanol, ethanol fixation also permeabilizes the cells.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 70-100% Ethanol, pre-chilled to -20°C

  • This compound staining solution

  • Mounting medium

Procedure:

  • Culture cells on coverslips or appropriate imaging plates.

  • Remove culture medium and wash cells twice with PBS.

  • Remove all PBS and add ice-cold ethanol (70-100%).

  • Incubate at -20°C for 10 minutes.

  • Remove the ethanol and wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with the working concentration of this compound in PBS for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove unbound dye.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Protocol 4: Acetone Fixation

Acetone provides very rapid fixation and permeabilization but can be harsh on cellular morphology.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 100% Acetone, pre-chilled to -20°C

  • This compound staining solution

  • Mounting medium

Procedure:

  • Culture cells on coverslips or appropriate imaging plates.

  • Remove culture medium and wash cells twice with PBS.

  • Remove all PBS and add ice-cold 100% acetone.

  • Incubate at -20°C for 5-10 minutes.

  • Remove the acetone and allow it to evaporate completely in a fume hood.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with the working concentration of this compound in PBS for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove unbound dye.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Conclusion

The choice of fixation method for use with this compound requires careful consideration of the experimental goals. For optimal preservation of cellular morphology and likely good retention of fluorescence, 4% paraformaldehyde is the recommended starting point. If simultaneous fixation and permeabilization are necessary, cold methanol or ethanol can be used, but with the caution that some reduction in fluorescence intensity may occur. Acetone fixation is the harshest and should be used when other methods are not suitable. It is strongly recommended to perform a pilot experiment to compare the different fixation methods for your specific cell type and imaging setup to determine the optimal protocol for your research needs.

References

Application Notes and Protocols: Basic Red 13 for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13 (C.I. 48015) is a cationic methine dye characterized by its vibrant red color.[1][2] Its positive charge allows it to interact with negatively charged surfaces, a key feature in its application as a biological stain.[3] Cationic dyes are known to accumulate in mitochondria, driven by the highly negative mitochondrial membrane potential (ΔΨm) of healthy, respiring cells. This property suggests a strong potential for this compound as a fluorescent probe for assessing mitochondrial function in flow cytometry.

This document provides detailed protocols for the proposed application of this compound in the analysis of mitochondrial membrane potential by flow cytometry. The protocols are based on established methods for analogous cationic dyes such as Rhodamine 123 and TMRE.

Principle of Application: Mitochondrial Membrane Potential Assessment

The primary proposed application of this compound in flow cytometry is the measurement of mitochondrial membrane potential (ΔΨm). In healthy cells, the electron transport chain generates a strong negative charge inside the mitochondria. As a cationic dye, this compound is sequestered and concentrated within these energized mitochondria, leading to a bright fluorescent signal. A decrease in ΔΨm, an early hallmark of apoptosis and cellular stress, results in a reduced accumulation of the dye and consequently, a decrease in fluorescence intensity. This change can be readily quantified on a per-cell basis using flow cytometry.

Data Presentation

The following tables summarize the key parameters for the proposed use of this compound in flow cytometry, derived from typical conditions for similar red fluorescent cationic dyes.

Table 1: Reagent and Staining Parameters

ParameterRecommended ValueNotes
This compound Stock Solution 1 mM in DMSOStore at -20°C, protected from light.
Working Concentration 50 - 400 nMOptimal concentration should be determined empirically for each cell type.
Incubation Time 15 - 45 minutesTime may vary depending on cell type and experimental conditions.
Incubation Temperature 37°C
Cell Density 1 x 10^6 cells/mL
Positive Control (Depolarization) 5-10 µM FCCP or CCCPIncubate for 10-20 minutes prior to this compound staining.

Table 2: Flow Cytometry Settings (Estimated)

ParameterRecommended SettingNotes
Excitation Laser 561 nm (Yellow-Green)Based on the red color of the dye. A 488 nm (Blue) laser might also be tested for suboptimal excitation.
Emission Filter 610/20 nm (e.g., PE-Texas Red channel)The optimal filter should be determined by running a fluorescence emission scan if possible.

Disclaimer: The spectral properties of this compound for fluorescence applications are not extensively documented. The recommended laser and filter settings are estimations based on its color and the properties of similar dyes. It is highly recommended that users perform a spectral analysis on their specific instrument to determine the optimal settings.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • This compound Stock Solution (1 mM):

    • The molecular weight of this compound is 389.36 g/mol .[1]

    • Dissolve 1 mg of this compound powder in 2.57 mL of high-quality, anhydrous DMSO.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • FCCP Stock Solution (10 mM):

    • Prepare a 10 mM stock solution of FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) in DMSO.

    • Store at -20°C.

  • 1X Phosphate-Buffered Saline (PBS):

    • Prepare a sterile 1X PBS solution, pH 7.4.

Protocol 2: Staining of Suspension Cells for Mitochondrial Membrane Potential Analysis
  • Culture cells to the desired density. Ensure cells are in the logarithmic growth phase.

  • Induce apoptosis or treat cells with the compound of interest in separate tubes. Include an untreated control group.

  • For a positive control for mitochondrial depolarization, add FCCP to a final concentration of 5-10 µM to a separate aliquot of untreated cells and incubate at 37°C for 10-20 minutes.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellets in pre-warmed (37°C) cell culture medium or PBS at a concentration of 1 x 10^6 cells/mL.

  • Prepare the this compound working solution by diluting the 1 mM stock solution in the cell suspension to a final concentration of 50-400 nM. It is crucial to titrate the dye concentration to find the optimal balance between signal intensity and background fluorescence for your specific cell type.

  • Incubate the cells at 37°C for 15-45 minutes, protected from light.

  • (Optional) Wash the cells once with 1X PBS to remove excess dye. Centrifuge at 300 x g for 5 minutes and resuspend in 1X PBS. This may reduce background fluorescence.

  • Resuspend the final cell pellet in 0.5 mL of 1X PBS for flow cytometry analysis.

  • Analyze the samples on a flow cytometer promptly.

Protocol 3: Data Acquisition and Analysis
  • Set up the flow cytometer with the estimated laser and filter settings (e.g., 561 nm excitation, 610/20 nm emission filter).

  • Use the unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population of interest and to set the baseline for fluorescence.

  • Acquire data for all samples, collecting a sufficient number of events (e.g., 10,000-20,000 events) for each sample.

  • Create a histogram of the fluorescence intensity for the this compound signal.

  • The untreated, healthy cells should exhibit a bright fluorescence peak.

  • The FCCP-treated positive control cells should show a significant shift to the left (lower fluorescence intensity), indicating mitochondrial depolarization.

  • Analyze the fluorescence intensity of your treated samples relative to the untreated control to determine the effect of your treatment on the mitochondrial membrane potential. A decrease in fluorescence intensity suggests a loss of ΔΨm.

Visualizations

experimental_workflow Experimental Workflow for Mitochondrial Membrane Potential Analysis cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis cell_culture 1. Culture Cells treatment 2. Apply Experimental Treatment cell_culture->treatment harvest 4. Harvest Cells treatment->harvest positive_control 3. Prepare FCCP Control positive_control->harvest resuspend 5. Resuspend in Media harvest->resuspend add_dye 6. Add this compound (50-400 nM) resuspend->add_dye incubate 7. Incubate at 37°C (15-45 min) add_dye->incubate wash_resuspend 8. (Optional) Wash and Resuspend in PBS incubate->wash_resuspend acquire_data 9. Acquire Data on Flow Cytometer wash_resuspend->acquire_data analyze_data 10. Analyze Fluorescence Intensity acquire_data->analyze_data mitochondrial_potential Mitochondrial Membrane Potential in Healthy vs. Apoptotic Cells cluster_healthy Healthy Cell cluster_apoptotic Apoptotic Cell healthy_cell Mitochondrion High Negative Potential (ΔΨm) dye_accumulation This compound Accumulation healthy_cell->dye_accumulation attracts cationic dye apoptotic_cell Mitochondrion Low Negative Potential (ΔΨm) high_fluorescence High Red Fluorescence dye_accumulation->high_fluorescence dye_dispersal This compound Dispersal apoptotic_cell->dye_dispersal fails to retain dye low_fluorescence Low Red Fluorescence dye_dispersal->low_fluorescence

References

Visualizing Cellular Components with Basic Red 13 in Fixed Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13, also known by its synonyms Astrazon Pink FG and C.I. 48015, is a cationic azo dye.[1][2] Its positive charge allows it to bind to negatively charged (anionic) components within cells and tissues, a fundamental principle of histological staining.[3] This property makes it a potential candidate for visualizing various cellular structures rich in anionic macromolecules, such as nucleic acids in the nucleus and certain components of the cytoplasm and extracellular matrix.

These application notes provide a comprehensive guide to the potential use of this compound for staining fixed tissues. Due to the limited availability of established specific protocols for this compound in academic literature, this document outlines a generalized protocol based on the known properties of cationic dyes. Researchers should note that optimization of the suggested protocols will be necessary for specific applications and tissue types.

Physicochemical and Toxicological Profile of this compound

A summary of the key characteristics of this compound is presented below. A significant consideration for its use in a research setting is its reported mutagenic and cytotoxic potential, which necessitates careful handling and disposal.

PropertyValue/DescriptionReference
Synonyms Astrazon Pink FG, C.I. 48015[4]
CAS Number 3648-36-0[1]
Molecular Formula C₂₂H₂₆Cl₂N₂[1]
Molecular Weight 389.36 g/mol [1]
Class Cationic Azo Dye[1]
Appearance Orange to brown to dark purple powder/crystal[1][5]
Solubility Water-soluble[1]
Toxicology Reported to have mutagenic and cytotoxic effects.[5]

Principle of Staining

The staining mechanism of this compound is based on electrostatic interactions. As a cationic dye, it carries a positive charge and is attracted to anionic sites within the tissue.[3] In a typical cell, negatively charged molecules include:

  • Nucleic Acids (DNA and RNA): The phosphate (B84403) backbone of DNA and RNA is strongly anionic, making the cell nucleus a primary target for cationic dyes.

  • Acidic Mucopolysaccharides (Glycosaminoglycans): Found in the extracellular matrix and in mucus, these molecules contain carboxyl and sulfate (B86663) groups that confer a negative charge.

  • Certain Proteins: Some acidic amino acid residues in proteins can carry a negative charge, providing binding sites for cationic dyes.

This interaction allows for the visualization of these components under brightfield or fluorescence microscopy, depending on the dye's properties.

Experimental Protocols

The following protocols are generalized for the use of a cationic dye like this compound on paraffin-embedded fixed tissues. It is crucial to optimize incubation times, dye concentration, and differentiation steps for each specific tissue type and experimental goal.

I. Reagent Preparation
  • Stock Dye Solution (e.g., 1% w/v):

    • Dissolve 1 g of this compound powder in 100 mL of distilled water.

    • Stir until fully dissolved. Gentle heating may be required.

    • Filter the solution to remove any undissolved particles.

    • Store in a tightly sealed container at room temperature, protected from light.

  • Working Dye Solution (e.g., 0.1% - 0.5% w/v):

    • Dilute the stock solution with distilled water to the desired concentration. For initial experiments, a 0.1% solution is recommended.

    • The addition of a small amount of acetic acid (e.g., 1%) can sometimes enhance the staining of nuclei by increasing the acidity and promoting the binding of the basic dye.

II. Staining Protocol for Paraffin-Embedded Sections

This protocol assumes that the tissue has been fixed (e.g., in 10% neutral buffered formalin), processed, and embedded in paraffin (B1166041) wax.

StepProcedureTimePurpose
1 Deparaffinization 2 x 5 minRemove paraffin wax.
Immerse slides in Xylene (or a xylene substitute).
2 Rehydration 2 x 3 minGradually rehydrate the tissue.
Immerse slides in 100% Ethanol (B145695).
Immerse slides in 95% Ethanol.2 x 3 min
Immerse slides in 70% Ethanol.1 x 3 min
Rinse in distilled water.5 min
3 Staining 3-10 minStain with this compound working solution.
4 Rinsing 1-2 minRinse gently in distilled water to remove excess stain.
5 Differentiation (Optional) 10-30 secBriefly dip in 70% ethanol to remove non-specific background staining. This step requires careful monitoring to avoid over-differentiation.
6 Dehydration 2 x 3 minRemove water from the tissue.
Immerse slides in 95% Ethanol.
Immerse slides in 100% Ethanol.2 x 3 min
7 Clearing 2 x 5 minPrepare tissue for mounting media.
Immerse slides in Xylene (or a xylene substitute).
8 Mounting -Apply a coverslip with a resinous mounting medium.

Visualization of Staining Workflow

The following diagram illustrates the general workflow for staining fixed tissues with this compound.

G cluster_prep Sample Preparation cluster_stain Staining Protocol Fixation Tissue Fixation (e.g., 10% NBF) Processing Tissue Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy (4-5 µm sections) Embedding->Sectioning Deparaffinization Deparaffinization (Xylene) Sectioning->Deparaffinization Start Staining Rehydration Rehydration (Ethanol series to dH₂O) Deparaffinization->Rehydration Staining Staining (this compound Solution) Rehydration->Staining Rinsing Rinsing (dH₂O) Staining->Rinsing Dehydration Dehydration (Ethanol series) Rinsing->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy & Imaging Mounting->Microscopy Visualization

Caption: General workflow for staining paraffin-embedded fixed tissues with this compound.

Logical Relationship of Cationic Staining

The diagram below illustrates the principle of cationic dye binding to anionic cellular components.

G cluster_tissue Anionic Cellular Components (Negatively Charged) Dye This compound (Cationic, Positively Charged) Nucleus Nucleus (DNA/RNA Phosphate Groups) Dye->Nucleus Electrostatic Attraction Cytoplasm Cytoplasm (e.g., Ribosomes, Acidic Proteins) Dye->Cytoplasm Electrostatic Attraction ECM Extracellular Matrix (Glycosaminoglycans) Dye->ECM Electrostatic Attraction

Caption: Principle of this compound binding to cellular components.

Applications in Drug Development

While not a conventional staining agent in modern research, the potential applications of this compound or similar cationic dyes in drug development could include:

  • General Histomorphological Assessment: As a simple counterstain to provide context to other specific stains (e.g., immunohistochemistry).

  • Toxicity and Safety Pharmacology Studies: To assess changes in cellular morphology in response to drug candidates. However, the inherent toxicity of this compound must be considered in the interpretation of such studies.

  • Screening for Changes in Anionic Content: Changes in the staining pattern could hypothetically indicate alterations in the cellular content of nucleic acids or acidic mucopolysaccharides, which may be relevant in certain disease models or drug response scenarios.

Safety and Handling

Given the toxicological profile of this compound, appropriate safety precautions must be taken:

  • Always handle the dye powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Dispose of dye solutions and stained materials in accordance with institutional and local regulations for chemical waste.

Conclusion

This compound, as a cationic dye, holds theoretical potential for the visualization of anionic cellular components in fixed tissues. The provided protocols offer a starting point for researchers interested in exploring its use. However, the lack of established specific applications and its known toxicity are important considerations. For most routine histological applications, well-characterized and less toxic dyes are generally preferred. Nevertheless, for specific research questions where a cationic dye with the properties of this compound might be advantageous, the guidelines presented here provide a framework for its methodical evaluation.

References

Application Notes and Protocols for Multiplex Imaging with Basic Red 13 and Other Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Basic Red 13 in multiplex imaging techniques alongside other common fluorophores. These guidelines are intended to assist researchers in designing and executing robust multiplex fluorescence microscopy experiments.

Introduction to Multiplex Imaging

Multiplex imaging enables the simultaneous visualization of multiple molecular targets within a single biological sample, providing crucial insights into cellular heterogeneity, spatial relationships, and complex signaling networks.[1] This is achieved by using a panel of fluorophores with distinct spectral characteristics. Careful selection of dyes and optimization of staining and imaging protocols are paramount for successful multiplexing, minimizing spectral overlap and ensuring signal specificity.

This compound: A Cationic Red Fluorophore

This compound (C.I. 48015) is a cationic dye belonging to the methine class.[2] Its positive charge facilitates its interaction with negatively charged cellular components, suggesting its potential as a stain for nucleic acids and mitochondria. While traditionally used in the textile industry, its fluorescent properties make it a candidate for biological imaging applications.

Quantitative Data Summary

Table 1: Physicochemical and Spectral Properties of Selected Fluorophores

FluorophoreMolecular FormulaMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound C₂₂H₂₆Cl₂N₂389.36[2]Empirically DeterminedEmpirically DeterminedEmpirically DeterminedEmpirically Determined
Fluorescein (FITC) C₂₁H₁₁NaO₅376.3~495~518~75,000~0.92
Rhodamine (TRITC) C₂₈H₃₁ClN₂O₃479.0~547~572~85,000~0.24
Cyanine 5 (Cy5) C₃₂H₃₉N₂NaO₇S₂650.8~649~666~250,000~0.28
DAPI C₁₆H₁₅N₅·2HCl350.3~358 (with DNA)~461 (with DNA)~23,000~0.92

Data for FITC, TRITC, Cy5, and DAPI are approximate and can vary with the local environment (e.g., pH, solvent polarity).

Experimental Protocols

Protocol 1: Empirical Determination of this compound Spectral Properties

Objective: To determine the excitation and emission maxima of this compound in a relevant buffer system.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Prepare a Working Solution: Dilute the stock solution in PBS to a final concentration of 1-10 µM. The absorbance at the expected maximum should be between 0.05 and 0.1.

  • Excitation Spectrum: a. Set the emission wavelength to an estimated value (e.g., 600 nm). b. Scan a range of excitation wavelengths (e.g., 400-580 nm). c. The wavelength with the highest fluorescence intensity is the excitation maximum.

  • Emission Spectrum: a. Set the excitation wavelength to the determined excitation maximum. b. Scan a range of emission wavelengths (e.g., 550-750 nm). c. The wavelength with the highest fluorescence intensity is the emission maximum.

Protocol 2: Staining Fixed Cells with this compound

Objective: To stain the nucleus and/or other cellular compartments in fixed cells.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • This compound working solution (1-10 µM in PBS, optimize concentration for your cell type)

  • PBS

  • Mounting medium

Procedure:

  • Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Staining: Incubate cells with this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount coverslips on microscope slides using an appropriate mounting medium.

Protocol 3: Staining Live Cells with this compound

Objective: To visualize cellular structures in living cells.

Materials:

  • Cells cultured in imaging dishes

  • Complete cell culture medium

  • This compound working solution (0.1-5 µM in complete medium, optimize concentration)

Procedure:

  • Preparation: Replace the culture medium with the pre-warmed this compound working solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing (Optional): The necessity of a washing step depends on the background fluorescence. If required, gently wash the cells once with pre-warmed complete medium.

  • Imaging: Image the cells immediately in complete medium.

Protocol 4: Multiplex Staining with this compound, FITC-Phalloidin, and DAPI

Objective: To simultaneously visualize mitochondria and/or nucleus (this compound), F-actin (FITC-Phalloidin), and nuclei (DAPI).

Materials:

  • All materials from Protocol 2

  • FITC-conjugated Phalloidin

  • DAPI solution (e.g., 300 nM in PBS)

Procedure:

  • Follow steps 1-4 of Protocol 2 for fixation and permeabilization.

  • Actin Staining: Incubate cells with FITC-Phalloidin (at the manufacturer's recommended concentration) in PBS for 30-45 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • This compound Staining: Incubate cells with this compound working solution for 15-30 minutes.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Nuclear Staining: Incubate cells with DAPI solution for 5 minutes.

  • Washing: Wash cells twice with PBS.

  • Mounting: Mount coverslips and proceed with imaging.

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate common signaling pathways often investigated with multiplex imaging and a general experimental workflow.

G cluster_0 Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh activates Axin Axin Dsh->Axin inhibits GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC APC APC->GSK3b Axin->GSK3b TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates

Wnt/β-catenin Signaling Pathway

G cluster_1 PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes

PI3K/Akt Signaling Pathway

G cluster_2 Multiplex Imaging Workflow SamplePrep Sample Preparation (Fixation & Permeabilization) Staining1 Primary Antibody 1 + Fluorophore 1 SamplePrep->Staining1 Wash1 Washing Staining1->Wash1 Staining2 Primary Antibody 2 + Fluorophore 2 Wash1->Staining2 Wash2 Washing Staining2->Wash2 StainingN ... Wash2->StainingN WashN ... StainingN->WashN Counterstain Counterstain (e.g., DAPI) WashN->Counterstain WashFinal Final Washing Counterstain->WashFinal Imaging Image Acquisition WashFinal->Imaging Analysis Image Analysis Imaging->Analysis

General Multiplex Imaging Workflow

Considerations for Multiplexing with this compound

  • Spectral Overlap: The degree of spectral overlap between this compound and other fluorophores in the panel must be assessed. Use spectral viewers and perform single-stain controls to determine the extent of bleed-through.

  • Photostability: The photostability of this compound under your specific imaging conditions should be evaluated to prevent signal loss during acquisition.

  • Sequential Staining: To minimize potential cross-reactivity or interference between staining reagents, a sequential staining protocol is often recommended.

  • Controls: Appropriate controls are essential, including single-stain controls for each fluorophore, unstained controls to assess autofluorescence, and biological controls to validate staining patterns.

By following these guidelines and performing careful optimization, researchers can successfully incorporate this compound into their multiplex imaging experiments to gain deeper insights into complex biological systems.

References

Application Notes and Protocols for Staining Acrylic Resin-Embedded Biological Samples with Basic Red 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic resins, such as the London Resin (LR) series and Technovit, are widely utilized for embedding biological samples for high-resolution light microscopy. Their excellent preservation of cellular morphology makes them a superior choice over traditional paraffin (B1166041) embedding for many applications. Basic Red 13, a cationic methine dye, is primarily known for its application in dyeing acrylic fibers, forming strong ionic bonds with the anionic components of the polymer.[1][2][3] This property makes it a potentially valuable stain for visualizing cellular structures within acrylic resin-embedded tissues, offering vibrant and stable coloration.

These application notes provide a detailed protocol for the use of this compound as a histological stain for biological samples embedded in acrylic resins like LR White and Technovit. The protocols are based on established principles of staining resin-embedded tissues with basic dyes.

Chemical Properties of this compound

This compound (C.I. 48015) is a cationic dye with the molecular formula C₂₂H₂₆Cl₂N₂ and a molecular weight of 389.36 g/mol .[4][5] Its positive charge allows it to bind to negatively charged (anionic) components within the embedded tissue and potentially the acrylic resin itself.[1][2] It is soluble in water, appearing as a pink solution.[4][5]

PropertyValueReference
C.I. NameThis compound, 48015[4]
Molecular FormulaC₂₂H₂₆Cl₂N₂[4][5]
Molecular Weight389.36 g/mol [4][5]
Solubility in Water14 g/L[4][5]
Appearance in WaterPink[4][5]

Staining Mechanism

The primary mechanism of staining with this compound on acrylic resin-embedded sections is based on electrostatic interaction. As a cationic (basic) dye, it binds to anionic (acidic) tissue components.[1][2] In biological tissues, these anionic sites include the phosphate (B84403) groups of nucleic acids (DNA and RNA) in the cell nucleus and the sulfate (B86663) groups of glycosaminoglycans in the extracellular matrix. This results in the staining of nuclei and other basophilic structures. Acrylic resins themselves can sometimes exhibit background staining, which can be minimized by optimizing the staining protocol.[6]

cluster_tissue Acrylic Resin Embedded Tissue Section cluster_stain Staining Solution Tissue_Components Anionic Tissue Components (e.g., Nucleic Acids) Basic_Red_13 This compound (Cationic Dye) Basic_Red_13->Tissue_Components Ionic Bonding

Figure 1. Staining mechanism of this compound with anionic tissue components.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific tissue type, fixation method, and acrylic resin used.

Materials
  • Microscope slides with semi-thin (0.5-2 µm) sections of acrylic resin-embedded biological tissue (e.g., LR White, Technovit 7100).

  • This compound (C.I. 48015)

  • Distilled or deionized water

  • Acetic acid, glacial

  • Ethanol (B145695) (absolute and 70%)

  • Xylene or a xylene substitute

  • Resinous mounting medium

  • Coplin jars or staining dishes

  • Hot plate

  • Filter paper (Whatman No. 1 or equivalent)

Staining Solution Preparation

Stock Solution (1% w/v):

  • Weigh 1.0 g of this compound powder.

  • Dissolve in 100 mL of distilled water.

  • Stir until fully dissolved. This may be aided by gentle warming.

  • Filter the solution to remove any undissolved particles.

  • Store in a tightly capped bottle at room temperature, protected from light.

Working Solution (0.1% - 0.5% w/v):

  • Dilute the stock solution with distilled water to the desired concentration. For a 0.1% solution, mix 10 mL of stock solution with 90 mL of distilled water.

  • Add 1 mL of glacial acetic acid per 100 mL of working solution to slightly acidify the staining solution, which can improve the selectivity of staining.

Staining Protocol for LR White and Technovit Embedded Sections

G start Start: Semi-thin acrylic resin section on slide deparaffinize Drying: Heat on hot plate (60°C for 30 min) [Optional for adherence] start->deparaffinize stain Staining: Immerse in this compound working solution (0.1-0.5% aqueous) Time: 5-20 minutes deparaffinize->stain rinse1 Rinse: Briefly rinse in distilled water stain->rinse1 differentiate Differentiation (Optional): Dip in 70% ethanol to remove excess stain rinse1->differentiate dehydrate Dehydration: Dehydrate through graded ethanols (e.g., 95%, 100%) differentiate->dehydrate clear Clearing: Immerse in xylene or xylene substitute dehydrate->clear mount Mounting: Coverslip with resinous mounting medium clear->mount end End: Microscopic Examination mount->end

Figure 2. General workflow for staining acrylic resin sections with this compound.

Procedure:

  • Section Adhesion: Ensure the acrylic sections are well-adhered to the glass slide. If necessary, heat the slides on a hotplate at 60°C for at least 30 minutes.[7]

  • Staining: Immerse the slides in the this compound working solution in a Coplin jar. Staining times can vary from 5 to 20 minutes. Shorter times are recommended initially to avoid overstaining.

  • Rinsing: Briefly rinse the slides in a gentle stream of distilled water to remove excess stain.

  • Differentiation (Optional): If the staining is too intense, briefly dip the slides in 70% ethanol and immediately rinse with distilled water. Monitor the differentiation process under a microscope to achieve the desired staining intensity.

  • Dehydration: Dehydrate the sections through a graded series of ethanol (e.g., 95% and two changes of absolute ethanol) for 1-2 minutes in each. Note: Stains made up in ethanol or methanol (B129727) should be avoided as these solvents can soften LR White resin.[8][9] While dehydration after staining is a standard histological practice, for LR White, it is recommended to blot the sections dry and then air dry before mounting.[10]

  • Clearing: Immerse the slides in xylene or a xylene substitute for 2-5 minutes.

  • Mounting: Apply a drop of resinous mounting medium to the section and place a coverslip, avoiding air bubbles.

  • Microscopy: Examine the stained sections under a light microscope.

Expected Results and Optimization

  • Nuclei: Should appear as a bright pink to red color.

  • Cytoplasm: May stain a lighter shade of pink, depending on the RNA content.

  • Extracellular Matrix: Certain components, such as cartilage matrix, may show staining due to the presence of glycosaminoglycans.

Optimization Parameters:

ParameterRecommended RangePurpose
Stain Concentration 0.1% - 0.5% (w/v)To control the intensity of the stain.
Staining Time 5 - 20 minutesTo achieve optimal color development without overstaining.
pH of Staining Solution 2.5 - 5.0To enhance the selectivity for basophilic structures.
Differentiation Time 5 - 30 seconds in 70% ethanolTo remove excess background staining.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak Staining Staining time too short. Stain concentration too low.Increase staining time or concentration. Ensure the pH of the staining solution is appropriate.
Overstaining Staining time too long. Stain concentration too high.Reduce staining time or concentration. Use the optional differentiation step with 70% ethanol.
Background Staining Non-specific binding of the dye to the resin.Slightly acidify the staining solution with acetic acid. Use a lower stain concentration and a shorter staining time.
Sections Detaching Poor adhesion of sections to the slide. Solvents in the staining or dehydration steps are too harsh.Ensure slides are properly prepared for section adhesion (e.g., use coated slides, heat treatment). For LR White, avoid prolonged exposure to alcohols.[8][9]

Conclusion

This compound offers a promising option for the vibrant staining of cellular components in acrylic resin-embedded biological samples. Its cationic nature allows for strong binding to basophilic structures, providing clear visualization of nuclei and other anionic tissue components. The provided protocols serve as a robust starting point for researchers, with the understanding that optimization may be necessary to achieve the best results for their specific samples and resin systems. Careful control of staining parameters will yield high-quality histological preparations suitable for a wide range of research and diagnostic applications.

References

Basic Red 13 and Nucleic Acid Staining: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite inquiries into the application of Basic Red 13 as a nucleic acid stain in molecular biology, a comprehensive review of scientific literature and safety data reveals a significant lack of established protocols and performance data for this purpose. While this compound is a known cationic dye, its specific use for visualizing DNA and RNA in research settings is not well-documented, precluding the creation of detailed application notes and protocols at this time.

This compound, a cationic dye with the chemical formula C₂₂H₂₆Cl₂N₂ and a molecular weight of 389.36 g/mol , is primarily utilized in the textile and paper industries.[1] Its positive charge allows it to interact with negatively charged molecules, a fundamental principle behind its use as a dye and a theoretical basis for potential interaction with the negatively charged phosphate (B84403) backbone of nucleic acids.

Safety is a primary consideration in the adoption of any new laboratory reagent. The Material Safety Data Sheet (MSDS) for this compound indicates that it may cause skin and eye irritation, and it is noted that mutagenicity data has been reported, with potential for irreversible effects.[1] This underscores the need for careful handling and the use of appropriate personal protective equipment.

In contrast, established nucleic acid stains have been extensively characterized. The following table summarizes key properties of commonly used fluorescent dyes to highlight the type of data that is currently unavailable for this compound.

Comparative Data of Common Nucleic Acid Stains

PropertyEthidium BromideSYBR Green IGelRed™This compound
Excitation Max (nm) 518 (with DNA)497 (with DNA)300 (with DNA)Not Documented
Emission Max (nm) 605 (with DNA)520 (with DNA)595 (with DNA)Not Documented
Quantum Yield ~0.15 (with DNA)~0.8 (with DNA)HighNot Documented
Binding Affinity (Kd) ~1 µMHighHighNot Documented
Mutagenicity MutagenicLess mutagenic than EtBrLow mutagenicityData reported[1]

Hypothetical Workflow for Evaluating a Novel Nucleic Acid Stain

Should data on the fluorescence properties of this compound become available, a systematic evaluation would be necessary to develop a reliable staining protocol. The following generalized workflow illustrates the logical steps that would be required.

Stain Evaluation Workflow cluster_0 Initial Characterization cluster_1 Application Testing cluster_2 Validation A Determine Excitation/ Emission Spectra B Assess Quantum Yield and Photostability A->B C Determine Binding Affinity (Kd) B->C D Optimize Staining Concentration C->D Proceed if promising E Test in Gel Electrophoresis D->E F Evaluate for Cellular Imaging D->F G Compare Sensitivity to Standard Stains E->G F->G H Assess Effects on Downstream Applications G->H

Caption: A logical workflow for the characterization and validation of a novel nucleic acid stain.

Conclusion

Based on the current lack of scientific data, the use of this compound for nucleic acid staining in molecular biology applications cannot be recommended. Researchers seeking to visualize nucleic acids should rely on well-characterized and validated stains for which detailed protocols and safety information are readily available. Further empirical investigation into the fluorescent properties and nucleic acid binding capabilities of this compound would be required before it could be considered for laboratory use in this context.

References

Troubleshooting & Optimization

How to reduce photobleaching of Basic Red 13 during microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Basic Red 13 and similar cationic red fluorescent dyes during microscopy experiments.

Troubleshooting Guides

This section addresses common issues encountered during fluorescence microscopy with this compound and offers step-by-step solutions.

Problem 1: Rapid Signal Fading During Live-Cell Imaging

  • Symptom: The fluorescent signal from this compound diminishes quickly upon initial laser exposure, preventing time-lapse imaging.

  • Possible Causes:

    • Excessive excitation light intensity.

    • Prolonged exposure times.

    • High oxygen concentration leading to the formation of reactive oxygen species (ROS).

  • Solutions:

    • Reduce Illumination Intensity: Lower the laser power to the minimum level that provides a sufficient signal-to-noise ratio.

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera. For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.

    • Use a More Sensitive Detector: Employing a high quantum efficiency detector, such as an EMCCD or sCMOS camera, allows for the use of lower excitation light levels.

    • Incorporate Live-Cell Compatible Antifade Reagents: Add a commercial live-cell antifade reagent to the imaging medium. Options include ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent. These reagents help to scavenge ROS with minimal cytotoxicity.

Problem 2: Significant Photobleaching in Fixed-Cell Imaging

  • Symptom: The fluorescence of this compound in fixed and mounted samples fades significantly during image acquisition, especially when capturing Z-stacks.

  • Possible Causes:

    • Inappropriate mounting medium.

    • High laser power and/or long pixel dwell times in confocal microscopy.

    • Suboptimal fixation or staining protocol.

  • Solutions:

    • Use an Antifade Mounting Medium: This is the most critical step for fixed-cell imaging. You can use a commercial antifade mounting medium or prepare one in the lab. See the Experimental Protocols section for recipes.

    • Optimize Microscope Settings:

      • Use the lowest laser power necessary for a clear image.

      • Increase the gain or use a more sensitive detector to compensate for lower laser power.

      • For confocal microscopy, use a larger pinhole to collect more signal, which may allow for a reduction in laser power.

      • Utilize bidirectional scanning to reduce the total scan time.

    • Proper Sample Preparation: Ensure that the staining protocol includes adequate washing steps to remove any unbound dye, which can contribute to background fluorescence and apparent signal loss.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This process is initiated when the dye molecule is excited by light, leading to the formation of reactive chemical species that damage the fluorophore's structure.[1][2] For this compound, a cationic methine dye, this results in a progressive loss of the red fluorescent signal during microscopy, which can limit the duration of imaging experiments and affect the accuracy of quantitative measurements.

Q2: Are there more photostable alternatives to this compound?

A2: Yes, several modern red fluorescent dyes have been specifically engineered for enhanced photostability. While this compound is a versatile stain, for demanding applications requiring prolonged imaging, consider alternatives from the Alexa Fluor, ATTO, or Cyanine (B1664457) (Cy) dye families. The choice of an alternative will depend on the specific excitation and emission requirements of your experiment and microscope setup.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching.[3] They primarily work by scavenging reactive oxygen species (ROS), which are a major cause of fluorophore degradation.[4] Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[3]

Q4: Can I make my own antifade mounting medium?

A4: Yes, you can prepare effective antifade mounting media in the laboratory. These homemade formulations are often more cost-effective than commercial alternatives. See the Experimental Protocols section for detailed recipes for n-propyl gallate (NPG) and p-phenylenediamine (PPD) based mounting media.

Q5: How can I quantitatively measure the photostability of this compound in my samples?

A5: You can perform a quantitative analysis of photobleaching by acquiring a time-lapse series of images of your stained sample under continuous illumination.[5] By measuring the decrease in fluorescence intensity over time, you can determine the photobleaching rate.[5] This allows you to compare the effectiveness of different antifade reagents or imaging conditions. A detailed protocol for this analysis is provided in the Experimental Protocols section.

Data Presentation

Table 1: Photostability of Common Red Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Relative PhotostabilityNotes
TRITC557576LowProne to rapid photobleaching.
Rhodamine Red-X570590ModerateMore photostable than TRITC.
Texas Red596615Moderate to HighA widely used and relatively photostable red dye.
Alexa Fluor 594590617HighKnown for its brightness and photostability.
ATTO 594594624HighExhibits good photostability.
Cy3.5581596ModerateA member of the cyanine dye family.
HMSiR680-Me680~700Very HighA far-red dye with exceptional photostability, particularly for long-term live-cell imaging.[6][7][8]

Note: Photostability is highly dependent on experimental conditions such as illumination intensity, mounting medium, and sample type.

Table 2: Effectiveness of Common Antifade Reagents with Red Fluorophores

Antifade ReagentFluorophoreImprovement in PhotostabilityReference
p-Phenylenediamine (PPD)TetramethylrhodamineSignificant[9]
n-Propyl Gallate (NPG)RhodamineSignificant[10]
VECTASHIELD®TetramethylrhodamineHalf-life of 330s vs. 7s in glycerol (B35011)/PBS[9]
ProLong™ GoldAlexa Fluor 594Enhanced resistance to photobleaching[11]

Experimental Protocols

Protocol 1: Quantitative Measurement of Photobleaching

Objective: To determine the rate of photobleaching of this compound under specific imaging conditions.

Materials:

  • Fluorescence microscope with a suitable filter set for red fluorescence.

  • High-sensitivity camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

  • Sample stained with this compound.

Procedure:

  • Sample Preparation: Prepare your sample as you would for a standard imaging experiment.

  • Microscope Setup:

    • Turn on the microscope and excitation light source.

    • Select the appropriate filter set for this compound.

    • Set the laser power and camera settings to levels that provide a good initial signal without immediate saturation.

  • Image Acquisition:

    • Locate a region of interest (ROI) with uniform fluorescence.

    • Acquire a time-lapse series of images under continuous illumination. The time interval between images should be consistent (e.g., every 5 seconds).

    • Continue acquiring images until the fluorescence intensity has decreased to approximately 50% of its initial value.[5]

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Measure the mean fluorescence intensity of the ROI in each frame.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity for each frame.[5]

    • Normalize the fluorescence intensity by dividing the intensity at each time point by the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching rate.

Protocol 2: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

Objective: To prepare a glycerol-based antifade mounting medium containing n-propyl gallate.

Materials:

  • n-propyl gallate (Sigma-Aldrich, Cat. No. P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 1X PBS solution from your 10X stock.

  • Prepare a 2% (w/v) stock solution of n-propyl gallate in 1X PBS. This may require gentle heating and stirring to dissolve completely.

  • In a 50 mL conical tube, mix 9 parts glycerol with 1 part of the 2% n-propyl gallate/PBS solution.

  • Mix thoroughly by vortexing or rotating overnight at room temperature.

  • Store the final mounting medium in the dark at 4°C. For long-term storage, it can be kept at -20°C.

Protocol 3: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium

Objective: To prepare a glycerol-based antifade mounting medium containing p-phenylenediamine.

Materials:

  • p-phenylenediamine (Sigma-Aldrich, Cat. No. P6001)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), pH 8.0-9.0

  • Magnetic stirrer and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 0.1% (w/v) solution of p-phenylenediamine in PBS. The pH of the PBS should be adjusted to be slightly alkaline (8.0-9.0) to ensure the PPD is in its reduced, active form.

  • In a 50 mL conical tube, mix 9 parts glycerol with 1 part of the 0.1% p-phenylenediamine/PBS solution.

  • Mix thoroughly until the solution is homogeneous.

  • Store the mounting medium in small aliquots, protected from light, at -20°C. PPD can oxidize and turn brown, at which point it is less effective.

Mandatory Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Antifade_Mechanism cluster_0 Photobleaching Cascade Fluorophore_Excited Excited Fluorophore (T₁) ROS Reactive Oxygen Species (ROS) Fluorophore_Excited->ROS + O₂ O2 Molecular Oxygen (O₂) Bleached_Fluorophore Bleached Fluorophore ROS->Bleached_Fluorophore attacks Fluorophore_Ground Ground State Fluorophore Antifade Antifade Reagent Antifade->ROS Scavenges

Caption: Mechanism of action for antifade reagents in preventing photobleaching.

Experimental_Workflow_Photobleaching_Reduction Start Start: Sample Stained with this compound Imaging_Type Imaging Type? Start->Imaging_Type Live_Cell Live-Cell Imaging Imaging_Type->Live_Cell Live Fixed_Cell Fixed-Cell Imaging Imaging_Type->Fixed_Cell Fixed Optimize_Live Optimize Illumination: - Lower Laser Power - Shorter Exposure Time - Use Sensitive Detector Live_Cell->Optimize_Live Use_Antifade_Mountant Use Antifade Mounting Medium Fixed_Cell->Use_Antifade_Mountant Add_Live_Antifade Add Live-Cell Antifade Reagent Optimize_Live->Add_Live_Antifade Acquire_Image Acquire Image Add_Live_Antifade->Acquire_Image Optimize_Fixed Optimize Microscope Settings: - Lower Laser Power - Adjust Gain/Pinhole Use_Antifade_Mountant->Optimize_Fixed Optimize_Fixed->Acquire_Image

References

Troubleshooting weak or inconsistent Basic Red 13 fluorescence signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with weak or inconsistent Basic Red 13 fluorescence signals during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as C.I. 48015, is a cationic dye belonging to the methine class.[1] It is typically supplied as a pink or gray powder.[1][2][3] While primarily used in the textile industry for dyeing acrylic fibers, its fluorescent properties make it of interest for research applications.[1][2] It is soluble in water, and this solubility is not significantly affected by temperature.[1][2][3] The dye's color is sensitive to pH; it is stable in a pH range of 2-6 in an acetic acid and sodium acetate (B1210297) bath.[2]

Q2: What are the spectral properties of this compound?

Specific excitation and emission maxima for this compound are not consistently reported in standard scientific literature, which is a common challenge when adapting industrial dyes for research purposes. It is described as having a "peachblossom" fluorescence.[1][2][3]

Recommendation: Researchers should empirically determine the optimal excitation and emission wavelengths using a spectrophotometer or by testing various filter sets on their fluorescence microscope. A standard TRITC or Rhodamine filter set may serve as a starting point.[4]

Q3: How does photobleaching affect the this compound signal?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to signal loss.[5] Like most fluorescent dyes, this compound is susceptible to photobleaching. To obtain a stable and consistent signal, it is critical to minimize light exposure and use appropriate imaging settings.[4][6]

Troubleshooting Guide: Weak or No Fluorescence Signal

Q4: My this compound signal is very weak or completely absent. What are the possible causes?

A weak or non-existent signal can stem from several factors related to the dye itself, the sample preparation, or the imaging hardware. The following workflow can help diagnose the issue.

G start Start: Weak/No Signal check_hardware 1. Check Microscope Hardware - Light source ON? - Correct filter set selected? - Shutter open? start->check_hardware check_settings 2. Optimize Imaging Settings - Increase exposure time - Increase detector gain/sensitivity check_hardware->check_settings Hardware OK no_signal Problem Persists check_hardware->no_signal Hardware Issue Found check_dye 3. Verify Dye Integrity & Concentration - Use a fresh dilution - Perform a concentration titration check_settings->check_dye Settings Optimized check_settings->no_signal No Improvement check_sample 4. Evaluate Sample Preparation - Were cells/tissues properly fixed/permeabilized? - Were washing steps too harsh? - Are cells healthy? check_dye->check_sample Dye OK check_dye->no_signal No Improvement signal_ok Signal Improved check_sample->signal_ok Sample Prep OK check_sample->no_signal Sample Issue Found

Caption: Troubleshooting workflow for a weak or absent fluorescence signal.

Q5: How do I prepare the this compound staining solution correctly?

Improperly prepared or stored dye is a common reason for signal failure. Fluorophores can degrade when exposed to light or subjected to multiple freeze-thaw cycles.[7]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) in a suitable solvent like DMSO or deionized water. This compound has a water solubility of 14 g/L.[1][2][3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store them at -20°C, protected from light.[7]

  • Working Solution: On the day of the experiment, thaw a fresh aliquot and dilute it to the desired working concentration in your experimental buffer. Avoid using a solution that has been stored at 4°C for an extended period or has been repeatedly frozen and thawed.[7]

Q6: Could my sample preparation protocol be the problem?

Yes, suboptimal sample preparation can significantly weaken the signal.[7]

  • Fixation: Over-fixation of cells or tissues can mask the target sites for the dye. Try reducing the fixation time or using a different fixative.[6]

  • Permeabilization: If this compound needs to enter the cell to bind to its target, ensure that the cell membrane has been adequately permeabilized. A common permeabilizing agent is Triton X-100.[6]

  • Washing: Excessive or harsh washing steps can elute the dye from the sample, leading to a weaker signal.[4] Ensure your washing steps are gentle and not unnecessarily long.

Troubleshooting Guide: Inconsistent Signal & High Background

Q7: My signal is bright initially but fades quickly during imaging. How can I prevent this?

This issue is caused by photobleaching.[4] To minimize it:

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

  • Decrease Exposure Time: Use shorter exposure times for each image captured.[8]

  • Minimize Light Exposure: Keep the sample shielded from the excitation light source when not actively acquiring an image.[6][9]

  • Use Anti-Fade Reagents: Mount your sample in a commercially available anti-fade mounting medium.[4][8] These reagents scavenge free radicals that contribute to photobleaching.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 1. Light Absorption (Excitation) S1->S0 2. Fluorescence Emission T1 Excited Triplet State (T₁) S1->T1 3. Intersystem Crossing Bleached Non-Fluorescent (Bleached State) T1->Bleached 4. Reaction with O₂ (Irreversible Photodamage)

Caption: Simplified diagram of the photobleaching process.

Q8: I'm observing high background fluorescence, which is obscuring my signal. What can I do?

High background can be caused by several factors:

  • Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, flavins) that fluoresce naturally.[6] Image an unstained control sample to assess the level of autofluorescence. If it is high, you may need to use spectral unmixing techniques or specific quenching agents.[8]

  • Non-specific Binding: The cationic nature of this compound may cause it to bind non-specifically to negatively charged components in the cell or on the substrate. Include blocking steps in your protocol (e.g., with Bovine Serum Albumin - BSA) and ensure thorough but gentle washing to remove unbound dye.[10]

  • Media and Buffers: Some cell culture media contain fluorescent components like phenol (B47542) red. Use a phenol red-free medium for imaging experiments.[8]

Data and Protocols

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
C.I. Name This compound, 48015[3]
CAS Number 3648-36-0[1][2][11]
Molecular Formula C₂₂H₂₆Cl₂N₂[1][2][11]
Appearance Pink / Gray Powder[1][2][3]
Water Solubility 14 g/L[1][2][3]
pH Stability Color is stable in the pH 2-6 range[2]
Table 2: Comparative Properties of Common Red Fluorescent Dyes
DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Feature
Phenosafranine ~529~560~0.10Used for mitochondrial membrane potential[4]
Alexa Fluor 568 5786030.69Generally very photostable[5]
TRITC 5575760.30Common, but less photostable than modern dyes
ATTO 565 5635920.80High photostability and brightness[5]
This compound Needs empirical determinationNeeds empirical determinationNeeds empirical determinationCationic methine dye

Experimental Protocols

Protocol 1: General Staining of Adherent Cells

This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific cell type and application.

G A 1. Seed & Culture Cells on coverslips or imaging plates B 2. Wash Cells (e.g., with PBS) A->B C 3. Fixation (Optional) (e.g., 4% PFA, 15 min) B->C D 4. Permeabilization (Optional) (e.g., 0.1% Triton X-100, 10 min) C->D E 5. Staining Incubate with this compound working solution D->E F 6. Wash to Remove Excess Dye (e.g., 3x with PBS) E->F G 7. Mounting Mount coverslip with anti-fade medium F->G H 8. Image Using fluorescence microscope G->H

Caption: General experimental workflow for cell staining.

Methodology:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).[10]

  • Fixation (if required): Add 4% Paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature. Wash cells three times with PBS.[10]

  • Permeabilization (if required): If targeting intracellular structures, add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes. Wash cells three times with PBS.[10]

  • Staining: Dilute the this compound stock solution to the desired working concentration in PBS or another appropriate buffer. Aspirate the wash buffer and add the staining solution to the cells. Incubate for a predetermined time (e.g., 15-30 minutes), protected from light.

  • Final Washes: Aspirate the staining solution and wash the cells three times with PBS to remove unbound dye.[10]

  • Mounting: Mount the coverslip onto a glass slide using an anti-fade mounting medium.[10]

  • Imaging: Proceed with imaging on a fluorescence microscope, using the empirically determined optimal settings and minimizing light exposure.

Protocol 2: Optimizing Staining Concentration (Titration)

Objective: To find the lowest dye concentration that provides the best signal-to-noise ratio.

Methodology:

  • Prepare a series of working solutions of this compound with different concentrations (e.g., 10 µM, 5 µM, 1 µM, 0.5 µM, 0.1 µM, and a no-dye control).

  • Stain replicate samples of your cells/tissue with each concentration using the general staining protocol.

  • Image all samples using the exact same microscope settings (laser power, exposure, gain).

  • Analyze the images to compare the fluorescence intensity of the target structure versus the background.

  • Select the optimal concentration that yields a bright, specific signal with minimal background fluorescence.

References

Optimizing Basic Red 13 incubation time and temperature for staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time and temperature for staining with Basic Red 13. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound staining in live cells?

This compound is a cationic dye.[1] In live cells, cationic dyes typically accumulate in organelles with a negative membrane potential, most notably the mitochondria. The negatively charged inner mitochondrial membrane attracts the positively charged dye molecules, leading to their accumulation and allowing for visualization.[2] The intensity of staining can be dependent on the mitochondrial membrane potential, which is an indicator of cell health.[2]

Q2: What are the typical starting points for incubation time and temperature with this compound?

While optimal conditions should be determined experimentally for each cell type and application, a general starting point for live-cell staining with cationic dyes is an incubation time of 15 to 60 minutes at 37°C.[3] It is crucial to maintain the cells at their optimal growth temperature throughout the staining process to ensure cell health and physiological relevance.[3]

Q3: How does incubation time affect staining with this compound?

Incubation time directly influences the intensity of the fluorescent signal. Insufficient incubation time will result in a weak signal, while excessive incubation can lead to high background fluorescence and potential cytotoxicity. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cells and experimental conditions.

Q4: How does temperature affect staining with this compound?

Temperature is a critical factor for successful staining of live cells. Staining should be performed at the optimal growth temperature for the specific cell line, which is typically 37°C for mammalian cells.[3][4] Deviations from this temperature can stress the cells, alter their physiological state, and affect dye uptake and localization. For fixed-cell staining, incubation is often performed at room temperature.[5]

Data Presentation

The following tables summarize recommended starting concentrations and incubation parameters for cationic dyes, which can be used as a guideline for optimizing this compound staining.

Table 1: Recommended Reagent Concentrations for Live-Cell Staining

ReagentStock Solution ConcentrationRecommended Final ConcentrationSolvent
This compound1 mM25 - 500 nMDMSO or DMF

Note: The optimal final concentration is cell-type dependent and should be determined through titration experiments.[3]

Table 2: Typical Incubation and Imaging Parameters for Live-Cell Staining

ParameterRecommended RangeNotes
Incubation Time15 - 60 minutesOptimize for your specific cell type and dye concentration.[3]
Incubation Temperature37°COr the optimal growth temperature for your specific cell line.[3][4]
Washing Steps2-3 times with pre-warmed mediumEssential for reducing background fluorescence.[3]
Imaging MediumPre-warmed live-cell imaging mediumShould be buffered to maintain physiological pH.

Experimental Protocols

This protocol provides a general framework for staining live adherent cells with this compound. Modifications may be required for suspension cells or specific experimental needs.

Materials:

  • This compound powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Pre-warmed complete cell culture medium

  • Pre-warmed live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free medium)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound by dissolving the powder in high-quality DMSO or DMF.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final concentration (start with a range of 25-500 nM).

  • Cell Staining:

    • Remove the culture medium from the adherent cells.

    • Wash the cells once with the pre-warmed live-cell imaging medium.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-45 minutes in a 37°C incubator with 5% CO2.[3][4]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with the pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.[3]

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for red fluorescence.

Troubleshooting Guides

Issue 1: Weak or No Fluorescent Signal

This is a common issue that can arise from several factors. Use the following decision tree to troubleshoot the problem.

weak_signal start Weak or No Signal check_concentration Is the dye concentration optimal? start->check_concentration check_incubation_time Is the incubation time sufficient? check_concentration->check_incubation_time Yes increase_concentration Increase dye concentration (titrate) check_concentration->increase_concentration No check_cell_health Are the cells healthy and metabolically active? check_incubation_time->check_cell_health Yes increase_time Increase incubation time (time-course) check_incubation_time->increase_time No check_microscope Are the microscope settings correct? check_cell_health->check_microscope Yes check_culture Check cell culture for viability and contamination check_cell_health->check_culture No optimize_imaging Optimize excitation/emission wavelengths and exposure time check_microscope->optimize_imaging No

Caption: Troubleshooting workflow for weak or no fluorescent signal.

Q&A for Weak Signal:

  • Q: My signal is very dim. What should I try first? A: First, verify that your microscope settings (excitation/emission filters, exposure time) are appropriate for this compound. If the settings are correct, consider increasing the dye concentration or the incubation time. It is best to perform a titration of the dye concentration and a time-course experiment to find the optimal conditions.[6]

  • Q: I still have a weak signal after increasing the concentration and incubation time. What else could be the problem? A: The health of your cells is critical for staining with cationic dyes that accumulate based on membrane potential.[2] Ensure your cells are healthy, metabolically active, and not overly confluent. Perform a cell viability assay if necessary.

Issue 2: High Background Fluorescence

High background can obscure the specific signal from your stained organelles.

high_background start High Background Fluorescence check_washing Were the washing steps adequate? start->check_washing check_concentration Is the dye concentration too high? check_washing->check_concentration Yes increase_washes Increase the number and/or duration of washes check_washing->increase_washes No check_incubation_time Is the incubation time too long? check_concentration->check_incubation_time No decrease_concentration Decrease dye concentration check_concentration->decrease_concentration Yes check_dye_solution Is the staining solution fresh and free of precipitates? check_incubation_time->check_dye_solution No decrease_time Decrease incubation time check_incubation_time->decrease_time Yes prepare_fresh Prepare fresh staining solution and filter if necessary check_dye_solution->prepare_fresh No

Caption: Troubleshooting workflow for high background fluorescence.

Q&A for High Background:

  • Q: My images have a lot of background noise. How can I reduce it? A: The most common cause of high background is insufficient washing.[3] Increase the number and duration of your wash steps after incubation. Also, consider reducing the dye concentration, as excessive dye can lead to non-specific binding.[7]

  • Q: I've optimized my washing and concentration, but the background is still high. What's next? A: Ensure that your staining solution is freshly prepared and does not contain any precipitates. Dye aggregates can bind non-specifically to cells and surfaces, causing high background.[8] Filtering the staining solution before use may help. Also, a very long incubation time can contribute to increased background.

Issue 3: Uneven Staining or Dye Precipitation

Uneven staining can manifest as bright spots or patches on the cells or coverslip.

uneven_staining start Uneven Staining or Precipitation check_solubility Was the dye fully dissolved in the stock solution? start->check_solubility check_working_solution Was the working solution well-mixed and free of precipitates? check_solubility->check_working_solution Yes remake_stock Prepare a fresh stock solution, ensuring complete dissolution check_solubility->remake_stock No check_cell_confluency Is the cell monolayer evenly distributed? check_working_solution->check_cell_confluency Yes vortex_and_filter Vortex the working solution before use; filter if necessary check_working_solution->vortex_and_filter No replate_cells Ensure even cell seeding for a uniform monolayer check_cell_confluency->replate_cells No

Caption: Troubleshooting workflow for uneven staining and dye precipitation.

Q&A for Uneven Staining:

  • Q: I'm seeing bright fluorescent spots in my images. What could be causing this? A: This is often due to dye precipitation. Ensure that your stock solution is fully dissolved and that the working staining solution is well-mixed before adding it to the cells. If you continue to see precipitates, you may need to filter the staining solution.[8]

  • Q: The staining intensity is not uniform across my cell population. Why? A: Uneven staining can be a result of a non-uniform cell monolayer. Ensure that your cells are evenly seeded and distributed on the coverslip. Additionally, make sure the staining solution is added gently and covers the entire surface of the cells to ensure equal access to the dye.

References

How to minimize non-specific binding of Basic Red 13 in tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize non-specific binding of Basic Red 13 in tissue samples, ensuring clean and specific staining for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what causes its non-specific binding?

This compound is a cationic, water-soluble azo dye.[1][2] Its positive charge is the primary driver of its binding affinity. Non-specific binding occurs because this positive charge allows the dye to form strong electrostatic interactions with naturally occurring negatively charged molecules (anions) in tissues.[1] Key anionic sites include:

  • Phosphate (B84403) groups in nucleic acids (DNA, RNA), leading to intense nuclear staining.

  • Sulfate groups in glycosaminoglycans (GAGs) found in cartilage and other connective tissues.

  • Carboxyl groups in proteins.

Q2: My tissue background is uniformly high. What are the most likely causes?

High background staining can stem from several types of molecular interactions. Understanding the cause is key to selecting the right solution.

  • Ionic Interactions : As mentioned above, this is the most common cause for cationic dyes like this compound. Opposing charges between the dye and tissue components create strong bonds.[3]

  • Hydrophobic Interactions : Although less dominant than ionic forces for this dye, hydrophobic interactions can contribute to a general, diffuse background signal.[3]

  • Dye Precipitation : If the dye is not fully dissolved or comes out of solution during staining, aggregates can deposit on the tissue section, causing speckles or patches of high background.

Q3: How can I specifically reduce ionic binding without affecting my target?

The most effective way to reduce non-specific ionic binding is to modify the ionic strength and pH of your staining and washing buffers.

  • Increase Salt Concentration : Adding salt (e.g., NaCl) to your buffers introduces competing ions (Na+ and Cl-). These ions shield the charged groups on both the dye and the tissue, weakening their electrostatic attraction and reducing background staining.[4][5]

  • Adjust Buffer pH : The pH of the buffer can alter the charge of tissue proteins.[4] Experimenting with pH can help find a sweet spot where your target structure retains its charge for dye binding, while non-specific sites are neutralized.

Q4: Are protein blockers like Bovine Serum Albumin (BSA) or normal serum useful for a small molecule dye?

While protein-based blockers like BSA or normal serum are critical in immunohistochemistry (IHC) to prevent antibodies from binding non-specifically, their utility for small molecule dyes is different.[3][6] They primarily block non-specific binding sites through hydrophobic and ionic interactions.[3][7] While they may not be as effective against the strong, direct ionic binding of this compound as buffer modifications, they can help reduce general surface adsorption and hydrophobic interactions.[8] Using a blocking agent like 0.1% - 1% fatty acid-free BSA can be a useful component of a comprehensive optimization strategy.[8]

Q5: Can I use detergents like Tween-20 to reduce background?

Yes, non-ionic detergents can be effective. Adding a low concentration (e.g., 0.05% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to your wash buffers can help disrupt weak hydrophobic interactions that contribute to diffuse background staining.[3][4][9] This helps wash away loosely bound dye molecules without disturbing the stronger, specific staining.

Troubleshooting Guide: High Background Staining

ProblemPotential CauseRecommended Solution
Intense, non-specific nuclear staining Strong ionic interaction between cationic this compound and anionic phosphate groups in DNA/RNA.1. Increase the salt concentration (e.g., 150 mM to 500 mM NaCl) in the staining and wash buffers to shield charges.[4] 2. Test a range of buffer pH values to find the optimal balance between specific signal and background.[4]
High background in connective tissue/cartilage Electrostatic binding to negatively charged glycosaminoglycans (GAGs).1. Significantly increase the ionic strength of your buffers. 2. Consider a pre-incubation step with a competing, unlabeled cationic molecule to block these sites.
Overall diffuse background signal Hydrophobic interactions or excess dye not being washed away effectively.1. Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffers.[9] 2. Increase the number and/or duration of post-staining washes.[10]
Speckled or patchy background The dye has precipitated out of solution and deposited onto the tissue.1. Ensure the dye is completely dissolved in the staining buffer before application. 2. Filter the staining solution immediately before use with a 0.22 µm syringe filter.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving non-specific binding issues with this compound.

G start Start: High Background with this compound check_type Assess Background Pattern start->check_type nuclear Problem: Intense Nuclear/ECM Staining check_type->nuclear  Specific Regions (Nuclei, Cartilage) diffuse Problem: General Diffuse Background check_type->diffuse  Even / Diffuse   patchy Problem: Speckled / Patchy Staining check_type->patchy  Patchy / Speckled   cause_ionic Cause: Strong Ionic Interactions nuclear->cause_ionic cause_hydrophobic Cause: Hydrophobic Interactions diffuse->cause_hydrophobic cause_precipitate Cause: Dye Precipitation patchy->cause_precipitate solution_ionic Solution: 1. Increase Buffer Salt (NaCl) 2. Optimize Buffer pH cause_ionic->solution_ionic solution_hydrophobic Solution: 1. Add Detergent (Tween-20) 2. Increase Wash Steps cause_hydrophobic->solution_hydrophobic solution_precipitate Solution: 1. Ensure Full Dissolution 2. Filter Staining Solution cause_precipitate->solution_precipitate end_node End: Optimized Staining solution_ionic->end_node solution_hydrophobic->end_node solution_precipitate->end_node

Caption: Troubleshooting workflow for non-specific this compound staining.

Experimental Protocols

Protocol 1: Optimizing Staining Buffer to Reduce Ionic Binding

This protocol provides a framework for systematically testing the effects of salt concentration and pH on your this compound staining to determine the optimal buffer composition.

Materials:

  • Tissue sections on slides, processed and ready for staining.

  • This compound dye stock solution.

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) at pH 7.4.

  • Stock solutions for buffer modification: 5M NaCl, 1M HCl, 1M NaOH.

  • Staining jars.

  • Mounting medium and coverslips.

Workflow Diagram:

G cluster_prep Preparation cluster_stain Staining & Washing cluster_analysis Analysis prep_slides 1. Prepare Tissue Slides prep_buffers 2. Prepare Test Buffers (Varying NaCl & pH) prep_slides->prep_buffers stain 3. Incubate Slides in Staining Solutions prep_buffers->stain wash 4. Wash Slides in Corresponding Buffers stain->wash mount 5. Dehydrate & Mount wash->mount image 6. Image & Quantify Signal vs. Background mount->image analyze 7. Determine Optimal Buffer image->analyze

Caption: Experimental workflow for optimizing staining buffer conditions.

Methodology:

  • Prepare Test Buffers :

    • Salt Titration : Prepare a series of your base buffer (e.g., PBS) with increasing concentrations of NaCl. Good starting points are 150 mM (standard), 300 mM, 500 mM, and 750 mM. Keep the pH constant (e.g., 7.4) for this series.

    • pH Titration : Prepare a series of your base buffer with a constant salt concentration (e.g., 150 mM NaCl) but with varying pH values. Good starting points are pH 6.5, 7.0, 7.5, and 8.0.

  • Prepare Staining Solutions : For each test buffer, prepare a staining solution by diluting your this compound stock to the final working concentration.

  • Staining :

    • Divide your tissue slides into groups, one for each test condition. Include a control group using your original, un-optimized buffer.

    • Incubate the slides in their respective staining solutions for your standard incubation time.

  • Washing :

    • Wash each group of slides in the corresponding test buffer (without dye) that was used for staining. For example, slides stained in 500 mM NaCl buffer should be washed in 500 mM NaCl buffer.

    • Perform 3 washes of 5 minutes each.[10]

  • Dehydration and Mounting : Dehydrate the slides through a graded ethanol (B145695) series, clear with xylene, and mount with a resinous medium.[11][12][13]

  • Analysis :

    • Image all slides using identical microscope and camera settings.

    • Quantify the signal intensity in your region of interest and in a background region.

    • Calculate the signal-to-noise ratio for each condition.

Data Interpretation and Recording

Use the following table to structure the data from your optimization experiment. The condition with the highest Signal-to-Noise Ratio is your optimal buffer.

Buffer ConditionSignal Intensity (Mean)Background Intensity (Mean)Signal-to-Noise Ratio (Signal/Background)
Control (e.g., PBS, pH 7.4)
300 mM NaCl, pH 7.4
500 mM NaCl, pH 7.4
150 mM NaCl, pH 6.5
150 mM NaCl, pH 8.0
...add other conditions...

References

Preventing Basic Red 13 aggregation in aqueous staining solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Basic Red 13. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on preventing aggregation in aqueous staining solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a cationic dye, also known as C.I. 48015.[1] It is characterized by its vibrant pink color and is soluble in water.[1] Common applications include dyeing of textiles, particularly acrylic fibers, and as a biological stain.[1] In a laboratory setting, it can be used for staining various cellular components.

Q2: What are the known properties of this compound?

PropertyValueReference
Molecular FormulaC₂₂H₂₆Cl₂N₂[1]
Molecular Weight389.36 g/mol [1]
CAS Number3648-36-0[1]
Solubility in Water10-14 g/L[1]
AppearanceGray to pink powder[1]

Q3: What causes this compound to aggregate in aqueous solutions?

Aggregation of dyes like this compound in aqueous solutions is a common phenomenon driven by intermolecular forces such as van der Waals forces and hydrophobic interactions between the dye molecules. This can lead to the formation of dimers and higher-order aggregates, which may precipitate out of solution and cause uneven staining or artifacts in experimental results.[2] Factors that influence aggregation include dye concentration, temperature, pH, and the presence of salts or organic solvents.[2]

Troubleshooting Guide: Preventing this compound Aggregation

Problem: My this compound staining solution appears cloudy or has visible precipitates.

This is a common sign of dye aggregation. The following troubleshooting steps can help you prepare a stable and effective staining solution.

Solution Preparation and Storage

1. Control of pH:

  • Recommendation: Maintain the pH of your this compound solution between 2 and 6 for optimal color stability.[3]

  • Rationale: The molecular structure and charge of this compound are stable in this pH range, reducing the likelihood of aggregation. Exceeding a pH of 6 may lead to color changes and precipitation.[3]

  • Protocol: Use a buffered solution (e.g., acetate (B1210297) buffer) to prepare your staining solution and verify the final pH with a calibrated pH meter.

2. Temperature Considerations:

  • Recommendation: Prepare the solution at room temperature. Avoid boiling the solution, as this can promote aggregation.[1] While the solubility of this compound is not significantly affected by temperature, high temperatures can increase the kinetic energy of the dye molecules, potentially leading to increased collisions and aggregation.[1]

  • Storage: Store the stock solution in a cool, dark place.

3. Use of Co-solvents:

  • Recommendation: Consider adding a small percentage of an organic solvent like ethanol (B145695) to your aqueous solution.

  • Rationale: Organic solvents can disrupt the hydrophobic interactions between dye molecules, thereby inhibiting aggregation.[2] Studies on other reactive dyes have shown that solvents like diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA) can also reduce aggregation by breaking the "iceberg" structure of water around the dye molecules.[4]

Experimental Workflow Adjustments

1. Filtration:

  • Recommendation: Filter the staining solution through a 0.22 µm syringe filter before use.

  • Rationale: This will remove any pre-existing micro-aggregates from the solution, ensuring a homogenous staining solution.

2. Working Concentration:

  • Recommendation: Prepare fresh dilutions of your stock solution for each experiment. Use the lowest effective concentration of this compound for your specific application.

  • Rationale: Dye aggregation is a concentration-dependent process.[2][5] Working with dilute solutions minimizes the chances of aggregation during the staining procedure.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (1 mg/mL)

Materials:

  • This compound powder

  • Distilled or deionized water

  • 0.1 M Acetate buffer (pH 4.5)

  • Ethanol (optional)

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • 0.22 µm syringe filter

Procedure:

  • Weigh out 10 mg of this compound powder.

  • In a 10 mL volumetric flask, add 8 mL of 0.1 M acetate buffer (pH 4.5).

  • Place a small stir bar in the flask and place it on a magnetic stirrer.

  • Slowly add the this compound powder to the buffer while stirring.

  • (Optional) If you observe any difficulty in dissolving the dye, add ethanol dropwise (up to 10% of the final volume) until the solution clears.

  • Continue stirring until the dye is completely dissolved.

  • Bring the final volume to 10 mL with the acetate buffer.

  • Filter the solution through a 0.22 µm syringe filter into a clean, labeled storage bottle.

  • Store the stock solution at 4°C, protected from light.

Protocol 2: Staining of Cultured Cells with this compound for Fluorescence Microscopy

This protocol provides a general guideline for vital staining. Optimal staining times and concentrations should be determined empirically for each cell type and experimental condition.

Materials:

  • Cultured cells on coverslips or in a multi-well plate

  • This compound stock solution (1 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration of 1-10 µg/mL.

  • Aspirate the existing medium from the cells.

  • Wash the cells once with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate at 37°C for 15-30 minutes.

  • Aspirate the staining solution.

  • Wash the cells two to three times with pre-warmed PBS to remove excess stain.

  • Add fresh, pre-warmed cell culture medium or a suitable imaging buffer to the cells.

  • Immediately visualize the stained cells using a fluorescence microscope. This compound can potentially be visualized using a rhodamine or Texas Red filter set.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_staining Cell Staining weigh Weigh this compound dissolve Dissolve in Buffered Solution (pH 2-6) weigh->dissolve filter Filter (0.22 µm) dissolve->filter store Store at 4°C, protected from light filter->store prepare_working Prepare Working Solution store->prepare_working Use Stock Solution wash_cells_pre Wash Cells (PBS) prepare_working->wash_cells_pre incubate Incubate with Stain wash_cells_pre->incubate wash_cells_post Wash Cells (PBS) incubate->wash_cells_post image Fluorescence Microscopy wash_cells_post->image

Caption: Experimental workflow for preparing a stable this compound solution and staining cultured cells.

troubleshooting_logic start Staining Solution is Cloudy/Precipitated check_ph Is the pH between 2 and 6? start->check_ph adjust_ph Adjust pH with buffer check_ph->adjust_ph No check_temp Was the solution boiled? check_ph->check_temp Yes adjust_ph->check_temp remake_no_boil Prepare new solution without boiling check_temp->remake_no_boil Yes check_concentration Is the concentration too high? check_temp->check_concentration No remake_no_boil->check_concentration dilute Use a lower working concentration check_concentration->dilute Yes consider_cosolvent Consider adding a co-solvent (e.g., ethanol) check_concentration->consider_cosolvent No dilute->consider_cosolvent filter_solution Filter the solution (0.22 µm) consider_cosolvent->filter_solution stable_solution Stable Staining Solution filter_solution->stable_solution

Caption: Troubleshooting logic for addressing this compound aggregation in aqueous solutions.

References

The impact of buffer pH on Basic Red 13 fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of buffer pH on the fluorescence intensity of Basic Red 13. This resource is intended for researchers, scientists, and drug development professionals utilizing this fluorescent dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does buffer pH generally affect the fluorescence intensity of this compound?

The fluorescence intensity of this compound is sensitive to the pH of the surrounding buffer. Generally, in acidic conditions, the fluorescence of this compound is expected to decrease or be quenched. This is due to the potential protonation of the tertiary amine group in the dye's structure. In neutral to alkaline conditions, the dye is likely to be in its deprotonated, more fluorescent form.

Q2: What is the potential chemical mechanism behind the pH-dependent fluorescence of this compound?

The key to the pH sensitivity of this compound lies in its chemical structure, which includes a tertiary amine. In acidic solutions (low pH), this amine group can become protonated. This protonation can alter the electronic properties of the molecule, potentially introducing non-radiative decay pathways for the excited state, which leads to a decrease in fluorescence intensity (quenching). Conversely, in neutral or basic solutions (higher pH), the amine group is deprotonated, and the molecule exists in a state that allows for efficient fluorescence emission upon excitation.

Q3: My this compound solution shows inconsistent fluorescence readings. What could be the cause?

Inconsistent fluorescence can stem from several factors:

  • pH Instability: Ensure your buffer has sufficient capacity to maintain a stable pH, especially after the addition of the dye or other reagents.

  • Concentration Effects: At high concentrations, fluorescent dyes can exhibit self-quenching (aggregation-caused quenching). Ensure you are working within a suitable concentration range where fluorescence intensity is linearly proportional to concentration.

  • Photobleaching: this compound, like many fluorescent dyes, can be susceptible to photobleaching (light-induced degradation). Minimize the exposure of your samples to the excitation light source.

  • Contaminants: Impurities in the solvent or buffer can sometimes quench fluorescence. Use high-purity solvents and reagents.

Q4: What is the optimal pH range for maximizing the fluorescence of this compound?

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, based on the general behavior of similar cationic dyes, the optimal fluorescence intensity is expected in the neutral to slightly alkaline pH range (approximately pH 7 to 9). It is recommended to perform a pH titration experiment to determine the optimal pH for your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal 1. Incorrect pH: The buffer pH may be too acidic, leading to fluorescence quenching. 2. Incorrect Wavelengths: Excitation and/or emission wavelengths are not set correctly for this compound. 3. Low Dye Concentration: The concentration of this compound in the sample is too low to be detected. 4. Instrument Settings: The sensitivity (gain) of the fluorometer is too low.1. Measure and adjust the buffer pH to the neutral or slightly alkaline range. 2. Use the appropriate excitation (e.g., ~540 nm) and emission (e.g., ~620 nm) maxima for this compound. Confirm these values on your instrument. 3. Prepare a fresh, more concentrated stock solution and dilute as needed. 4. Increase the gain setting on your instrument, ensuring you do not saturate the detector.
Fluorescence Intensity Decreases Over Time 1. Photobleaching: Continuous exposure to the excitation light is degrading the dye. 2. Precipitation: The dye may be precipitating out of solution, especially at high concentrations or in buffers of low ionic strength.1. Reduce the intensity of the excitation light, use neutral density filters, or decrease the exposure time. 2. Visually inspect the sample for turbidity. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility, ensuring it does not affect your experiment.
High Background Fluorescence 1. Contaminated Solvents/Buffers: Impurities in the buffer or solvent are fluorescent. 2. Dirty Cuvette: The sample cuvette is dirty or has been previously used with other fluorescent compounds.1. Use high-purity, spectroscopy-grade solvents and freshly prepared buffers. 2. Use clean, scratch-free cuvettes. If using reusable quartz cuvettes, ensure a thorough cleaning procedure is followed.

Data Presentation

The following table summarizes the expected qualitative and hypothetical quantitative relationship between buffer pH and the fluorescence intensity of this compound. Note: This data is illustrative and based on the general principles of pH effects on similar cationic dyes, as specific experimental data for this compound is limited in publicly available literature. Researchers should perform their own pH titration to obtain precise data for their system.

Buffer pH Expected Protonation State Relative Fluorescence Intensity (Hypothetical) Observations
3.0ProtonatedLowSignificant quenching expected.
5.0Partially ProtonatedModerateFluorescence begins to increase as pH rises.
7.0DeprotonatedHighStrong fluorescence in the neutral range.
7.4DeprotonatedHighStrong fluorescence, suitable for physiological studies.
9.0DeprotonatedHighFluorescence remains high in slightly alkaline conditions.

Experimental Protocols

Methodology for Determining the pH-Dependence of this compound Fluorescence

This protocol outlines a general procedure to measure the fluorescence intensity of this compound across a range of pH values.

1. Materials:

  • This compound (CAS 3648-36-0)
  • A series of buffers with different pH values (e.g., citrate, phosphate, borate (B1201080) buffers, covering a range from pH 3 to 10)
  • Spectrofluorometer
  • Quartz or high-quality polystyrene cuvettes
  • pH meter
  • High-purity water and/or other solvents (e.g., DMSO for stock solution)

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO or ethanol (B145695) to ensure complete dissolution.
  • Working Solution Preparation: For each pH value to be tested, prepare a dilute working solution of this compound (e.g., 1-10 µM) in the corresponding buffer. Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid solvent effects on fluorescence.
  • pH Verification: After adding the dye to the buffer, verify the final pH of each working solution using a calibrated pH meter.
  • Fluorescence Measurement:
  • Set the excitation and emission wavelengths on the spectrofluorometer to the known or determined maxima for this compound (e.g., Excitation ~540 nm, Emission ~620 nm). Optimize these wavelengths if necessary by running an excitation and emission scan on a sample in the optimal pH range.
  • Measure the fluorescence intensity of a blank sample (buffer only) for each pH value to account for background fluorescence.
  • Measure the fluorescence intensity of each this compound working solution at its respective pH.
  • Data Analysis:
  • Subtract the blank fluorescence intensity from the corresponding sample intensity for each pH value.
  • Plot the corrected fluorescence intensity as a function of pH to generate a pH-fluorescence profile.

Visualizations

logical_relationship cluster_conditions Environmental pH cluster_dye_state This compound State cluster_fluorescence Fluorescence Outcome low_pH Low pH (Acidic Buffer) protonated Protonated Tertiary Amine (Altered Electronic Structure) low_pH->protonated Leads to high_pH High pH (Neutral/Alkaline Buffer) deprotonated Deprotonated Tertiary Amine (Stable Electronic Structure) high_pH->deprotonated Maintains quenched Low Fluorescence Intensity (Quenched) protonated->quenched Results in fluorescent High Fluorescence Intensity (Fluorescent) deprotonated->fluorescent Allows for

Caption: Logical workflow of pH impact on this compound fluorescence.

experimental_workflow prep_stock Prepare this compound Stock Solution prep_samples Prepare Working Samples (Dye in each Buffer) prep_stock->prep_samples prep_buffers Prepare Buffers at Various pH Values prep_buffers->prep_samples measure_fluorescence Measure Fluorescence Intensity prep_samples->measure_fluorescence analyze_data Analyze Data and Plot Intensity vs. pH measure_fluorescence->analyze_data

Methods for reducing background noise in Basic Red 13 imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basic Red 13 imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help reduce background noise and improve image quality in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is background noise in fluorescence imaging?

A1: Background noise is any unwanted signal that obscures the desired fluorescent signal from the target of interest. This can manifest as a general haze, non-specific staining, or speckles in the image, which reduces the contrast and quality of the final data. The goal is to maximize the signal-to-noise ratio (SNR), which is the ratio of the specific signal intensity to the background signal intensity.[1][2][3]

Q2: What are the primary sources of background noise when using this compound?

A2: Background noise in this compound imaging can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself (e.g., from collagen, elastin, NADH) or induced by aldehyde-based fixatives like formaldehyde.[1][4][5][6]

  • Non-specific Binding: As a cationic dye, this compound can electrostatically interact with negatively charged components in the cell or tissue, leading to off-target staining.[7][8]

  • Excess Dye: Using too high a concentration of this compound can lead to a high level of unbound dye molecules that are not washed away, contributing to overall background.[9][10][11][12]

  • Contaminated Reagents or Imaging Medium: Buffers, media (especially those containing phenol (B47542) red), and mounting solutions can be fluorescent.[13][14][15]

  • Imaging System Noise: Electronic noise from the microscope's detector (e.g., camera, PMT) can also contribute to the background.

Q3: How can I determine if autofluorescence is a significant problem in my samples?

A3: The simplest way to check for autofluorescence is to prepare and image an unstained control sample.[4][12][16] This control should go through all the same processing steps as your stained samples, including fixation and mounting. Viewing this sample under the microscope using the same filter set and imaging settings intended for this compound will reveal the level and spectral characteristics of the inherent background fluorescence.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound imaging experiments.

Issue 1: High, Uniform Background Fluorescence

You observe a bright, hazy background across the entire field of view, making it difficult to distinguish your target structures.

Q: My background is very high. Could my this compound concentration be the issue?

A: Yes, an excessively high dye concentration is a common cause of high background.[9][10][11][12][17] It is critical to determine the optimal concentration that yields a high signal-to-noise ratio.

Solution: Titrate the Dye Concentration Perform a concentration series experiment to find the ideal staining concentration for your specific cell type and experimental conditions.

Experimental Protocol: Optimizing this compound Staining Concentration

  • Prepare a Stock Solution: Create a 1 mM stock solution of this compound in an appropriate solvent like DMSO.

  • Cell Preparation: Seed your cells on coverslips or in imaging plates and grow them to the desired confluency.

  • Prepare Working Solutions: Create a series of staining solutions with different final concentrations of this compound (e.g., ranging from 10 nM to 1 µM) in your imaging buffer or medium.

  • Staining: Incubate the cells with the different concentrations of this compound for a fixed period (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing: Wash the cells thoroughly 2-3 times with a pre-warmed buffer (e.g., PBS) to remove unbound dye.[15]

  • Imaging: Image all samples using identical microscope settings (e.g., laser power, exposure time, gain).

  • Analysis: Compare the images to identify the concentration that provides the brightest specific signal with the lowest background.

Table 1: Example Dye Titration Experiment

ConcentrationBackground Intensity (Arbitrary Units)Signal Intensity (Arbitrary Units)Signal-to-Noise Ratio (SNR)Notes
10 nM501503.0Weak specific signal
50 nM756008.0Good signal, low background
100 nM1509006.0Brighter signal, but background is increasing
500 nM50012002.4High background obscures signal
1 µM110015001.4Very high background, poor image quality

Q: I've optimized my dye concentration, but the background is still high. What else can I do?

A: The issue is likely autofluorescence from your sample or fixation process.

Solutions:

  • Change Fixation Method: Aldehyde fixatives (formaldehyde, glutaraldehyde) are known to induce autofluorescence.[1][4] If your protocol allows, consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which may reduce this effect.

  • Use a Quenching Agent: Treat your samples with a chemical agent designed to reduce autofluorescence.

  • Spectral Separation: Since autofluorescence is often strongest in the blue and green channels, using a far-red dye like this compound is already a good strategy.[4][6] Ensure you are using a narrow-band emission filter to specifically collect the light from your dye and exclude autofluorescence from adjacent spectral regions.

Experimental Protocol: Reducing Autofluorescence with Sodium Borohydride (B1222165)

This protocol is for aldehyde-fixed samples.

  • Fix and Permeabilize: Follow your standard protocol for cell or tissue fixation (e.g., with 4% paraformaldehyde) and permeabilization.

  • Prepare Quenching Solution: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate safety measures.

  • Incubation: After washing out the fixative, incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of the quenching agent.

  • Staining: Proceed with your optimized this compound staining protocol.

Table 2: Common Autofluorescence Quenching Methods

MethodTarget SourceAdvantagesDisadvantages
Sodium BorohydrideAldehyde-inducedEffective for reducing fixative-induced background.[4][5]Can sometimes affect antigenicity (less of a concern for direct dyes); results can be mixed.[5]
Sudan Black BLipofuscinReduces autofluorescence from lipofuscin granules.[5]Can introduce its own background in the far-red spectrum.[1]
Commercial ReagentsMultiple sourcesOptimized and easy to use; often effective against multiple sources of autofluorescence.[1][5]Can be more expensive than standard chemical reagents.
Issue 2: Weak Specific Signal and Poor Signal-to-Noise Ratio

The fluorescence from your target is dim, making it difficult to distinguish from the background noise.

Q: My signal is very weak. How can I improve it without increasing the background?

A: A weak signal can result from photobleaching or suboptimal imaging settings.

Solutions:

  • Minimize Photobleaching: Photobleaching is the irreversible destruction of fluorophores upon exposure to light.[18]

    • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[16]

    • Limit Light Exposure: Minimize the time your sample is exposed to the excitation light. Use the lowest possible laser power/light intensity that still provides a detectable signal.

    • Image Quickly: Capture images immediately after staining.[16]

  • Optimize Imaging Settings:

    • Check Filters: Ensure your microscope's excitation and emission filters are appropriate for this compound (Excitation max ~540-550 nm).[7]

    • Adjust Exposure/Gain: Increase the camera's exposure time or gain to enhance the signal. Be aware that increasing gain will also amplify background noise, so fine-tune these settings to find the best balance.

Visual Experimental Workflows

The following diagrams illustrate key workflows for troubleshooting and optimizing your this compound imaging experiments.

G cluster_start cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Paths cluster_solutions_auto Autofluorescence Solutions cluster_solutions_stain Staining Solutions cluster_end start Start: High Background Observed check_unstained 1. Image Unstained Control start->check_unstained check_concentration 2. Review Staining Protocol (Concentration, Incubation Time) check_unstained->check_concentration autofluorescence_path High background in unstained control? (Autofluorescence) check_concentration->autofluorescence_path Yes staining_path Low background in unstained control? (Staining Issue) check_concentration->staining_path No sol_quenching Apply Quenching Agent (e.g., Sodium Borohydride) autofluorescence_path->sol_quenching sol_fixation Change Fixation Method (e.g., Methanol Fix) autofluorescence_path->sol_fixation sol_filters Optimize Emission Filter autofluorescence_path->sol_filters sol_titration Titrate Dye Concentration staining_path->sol_titration sol_washing Increase Wash Steps/Duration staining_path->sol_washing sol_blocking Optimize Blocking Step staining_path->sol_blocking end_node End: Improved Signal-to-Noise Ratio sol_quenching->end_node sol_fixation->end_node sol_filters->end_node sol_titration->end_node sol_washing->end_node sol_blocking->end_node

Caption: A logical workflow for troubleshooting high background noise.

G cluster_prep Preparation cluster_stain Staining & Washing cluster_image Imaging & Analysis cluster_decision prep_cells Prepare Cells/Tissue on Imaging Substrate stain_cells Incubate Samples with Different Dye Concentrations prep_cells->stain_cells prep_dye Prepare Serial Dilutions of this compound prep_dye->stain_cells wash_cells Wash Samples Thoroughly (3x with PBS) stain_cells->wash_cells image_samples Image All Samples with Identical Microscope Settings wash_cells->image_samples analyze_snr Measure Signal and Background Intensity to Calculate SNR image_samples->analyze_snr decision Select Optimal Concentration (Highest SNR) analyze_snr->decision

Caption: Experimental workflow for optimizing dye concentration.

References

How to prevent quenching of Basic Red 13 fluorescence signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basic Red 13. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in fluorescence-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent the quenching of your fluorescence signal and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is my this compound signal fading?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For this compound, a common reason for a fading signal is photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to light.[1] Other potential causes include concentration quenching (self-quenching), environmental effects (pH, solvent polarity), and the presence of quenching agents.[2][3]

Q2: What are the primary mechanisms of fluorescence quenching for dyes like this compound?

A2: The primary quenching mechanisms include:

  • Photobleaching: Irreversible decomposition of the dye molecule due to light exposure, often in the presence of molecular oxygen.[4]

  • Concentration Quenching (Self-Quenching): At high concentrations, dye molecules can form non-fluorescent aggregates (dimers or trimers), which reduces the overall fluorescence signal.[5][6]

  • Static and Dynamic Quenching: These occur due to the interaction of the fluorescent dye with other molecules in the solution (quenchers). Dynamic quenching results from collisions between the excited fluorophore and the quencher, while static quenching involves the formation of a non-fluorescent complex.[]

  • Environmental Effects: Factors such as suboptimal pH, high temperature, and inappropriate solvent polarity can alter the chemical structure and electronic states of this compound, leading to reduced fluorescence.[8][9][10]

Q3: How does the chemical environment affect the fluorescence of this compound?

A3: The fluorescence of cationic dyes like this compound can be sensitive to its environment:

  • pH: Changes in pH can alter the ionization state of the dye molecule, which in turn can affect its fluorescence properties, including intensity and emission wavelength.[11][12] For many fluorescent dyes, fluorescence decreases with increasing acidity or basicity, with an optimal pH range for maximal signal.[2][12]

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, potentially causing shifts in the emission spectrum and changes in fluorescence quantum yield.[9][13] Polar and charged fluorophores tend to be more sensitive to solvent effects.[9]

  • Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay processes.[10][14]

Q4: Are there chemical reagents I can use to prevent photobleaching?

A4: Yes, antifade reagents are commercially available and can be added to your sample to reduce photobleaching. These reagents work by scavenging for reactive oxygen species (ROS) that cause photodamage to the fluorophore. Common antifade agents include Trolox, n-propyl gallate (NPG), and p-phenylenediamine (B122844) (PPD), although the effectiveness can vary depending on the dye and experimental conditions.[15][16]

Troubleshooting Guides

Issue 1: Rapid loss of fluorescence signal during imaging (Photobleaching)

Possible Causes & Solutions:

CauseSolution
High Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that still provides a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.[1]
Long Exposure Times Minimize the camera exposure time for each frame.[4]
Excessive Exposure to Light Keep the sample in the dark as much as possible. Use the transmitted light or a lower magnification to find the region of interest before switching to fluorescence imaging.[17]
Presence of Molecular Oxygen Use a commercial antifade reagent or an oxygen scavenging system to remove dissolved oxygen from the sample medium.[]
Inherent Photostability of the Dye If photobleaching remains a significant issue, consider using a more photostable red fluorescent dye if your experimental design allows.[4]
Issue 2: Weak or no fluorescence signal from the start

Possible Causes & Solutions:

CauseSolution
Suboptimal pH of the Medium Ensure the pH of your buffer or medium is within the optimal range for this compound fluorescence. The effect of pH on fluorescence can be dye-specific, so empirical testing may be necessary.[11]
Inappropriate Solvent The choice of solvent can significantly impact fluorescence intensity. If possible, test different solvents to find one that enhances the fluorescence of this compound.[9][13]
High Concentration (Self-Quenching) High concentrations of this compound can lead to aggregation and self-quenching.[5] Try diluting the dye to an optimal concentration.
Presence of Quenching Agents Components in your sample or buffer could be acting as quenchers. Review all components and consider if any are known quenchers (e.g., iodide ions, some metal ions).[3][]
Incorrect Microscope Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for the spectral characteristics of this compound.

Experimental Protocols

Protocol 1: General Guidelines for Reducing Photobleaching
  • Optimize Light Exposure:

    • Use the lowest possible excitation light intensity that provides an adequate signal.

    • Minimize the duration of light exposure by using the shortest possible camera exposure times.

    • Use a shutter to block the excitation light path when not actively acquiring images.

  • Sample Preparation:

    • For fixed cells, use a commercial mounting medium containing an antifade reagent.

    • For live-cell imaging, consider adding a live-cell compatible antifade reagent to the imaging medium.[18]

  • Imaging Strategy:

    • Locate the region of interest using transmitted light or a brief, low-intensity fluorescence scan.

    • Acquire images in a time-lapse series with the longest possible interval between frames that still captures the biological process of interest.

Protocol 2: Preparation and Use of an Antifade Mounting Medium (for fixed cells)
  • Reagent Preparation:

    • Obtain a commercially available antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant).

    • Allow the reagent to warm to room temperature before use.

  • Sample Mounting:

    • After the final wash step of your staining protocol, carefully remove as much residual buffer as possible from the slide without allowing the sample to dry out.

    • Apply a single drop of the antifade mounting medium directly to the sample.

    • Gently lower a coverslip onto the drop, avoiding the introduction of air bubbles.

  • Curing and Sealing:

    • Allow the mounting medium to cure for the manufacturer-recommended time (often 24 hours at room temperature in the dark).[19]

    • For long-term storage, seal the edges of the coverslip with clear nail polish or a specialized sealant.

Visual Guides

Signaling Pathways and Logical Relationships

cluster_quenching Fluorescence Quenching Pathways cluster_prevention Prevention Strategies Excited State Excited State Ground State Ground State Excited State->Ground State Fluorescence Quenched State Quenched State Excited State->Quenched State Quenching (Dynamic/Static) Photobleached State Photobleached State Excited State->Photobleached State Photobleaching Optimize Imaging Optimize Imaging Photobleaching Photobleaching Optimize Imaging->Photobleaching Reduces Use Antifade Reagents Use Antifade Reagents Use Antifade Reagents->Photobleaching Inhibits Control Environment Control Environment Control Environment->Quenched State Minimizes

Caption: Overview of fluorescence quenching pathways and prevention strategies.

Start Start Signal Fades Signal Fades Start->Signal Fades Check Light Source Check Light Source Signal Fades->Check Light Source Check Sample Environment Check Sample Environment Signal Fades->Check Sample Environment Check Concentration Check Concentration Signal Fades->Check Concentration Use Antifade Reagent Use Antifade Reagent Signal Fades->Use Antifade Reagent Reduce Intensity/Time Reduce Intensity/Time Check Light Source->Reduce Intensity/Time Signal Stable Signal Stable Reduce Intensity/Time->Signal Stable Adjust pH/Solvent Adjust pH/Solvent Check Sample Environment->Adjust pH/Solvent Adjust pH/Solvent->Signal Stable Dilute Sample Dilute Sample Check Concentration->Dilute Sample Dilute Sample->Signal Stable Use Antifade Reagent->Signal Stable

Caption: Troubleshooting workflow for a fading fluorescence signal.

References

Technical Support Center: Strategies to Enhance Cellular Uptake of Basic Red 13

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basic Red 13. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and strategies for improving the cell permeability and uptake of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake a concern?

This compound is a cationic dye belonging to the methine class.[1] Its positive charge allows it to interact with negatively charged cellular components, making it useful as a fluorescent stain.[2] However, the cell membrane is a lipid bilayer that restricts the passage of charged molecules.[3] This inherent barrier can lead to low cell permeability and consequently, weak or inconsistent staining, which is a common challenge encountered during experiments.

Q2: What are the primary mechanisms for cationic dye uptake by cells?

The uptake of cationic dyes like this compound can occur through several mechanisms:

  • Passive Diffusion: While limited for charged molecules, some passive movement across the cell membrane can occur, influenced by the dye's lipophilicity and the membrane's composition.

  • Endocytosis: Cells can internalize substances from the external environment through processes like pinocytosis and phagocytosis. However, this often results in the dye being sequestered in vesicles.

  • Transporter-Mediated Uptake: Cationic dyes can be recognized and transported into the cell by organic cation transporters (OCTs), which are naturally present on the cell membrane to transport various endogenous and exogenous molecules.[4][5][6][7][8]

Q3: How does the chemical structure of a dye influence its cell permeability?

The chemical structure of a dye plays a crucial role in its ability to cross the cell membrane. Key factors include:

  • Lipophilicity: Increasing the lipid-soluble character of a dye can enhance its ability to partition into the lipid bilayer.

  • Charge: While the cationic nature is essential for its function, a high net positive charge can hinder passive diffusion.

  • Size and Shape: Smaller, more compact molecules generally permeate the membrane more easily.

  • Functional Groups: The presence of specific functional groups can influence interactions with membrane components and transporters. For instance, modifications to rhodamine dyes, which are structurally related to this compound, have been shown to tune their cellular uptake and retention.[9]

Q4: Can the presence of serum in cell culture media affect the uptake of this compound?

Yes, serum proteins can interact with cationic molecules. This interaction can have variable effects. In some cases, proteins can coat the dye, neutralizing its charge and hindering its interaction with the cell membrane.[10][11] In other instances, for certain nanoparticles, serum has been shown to protect cells and even increase intracellular delivery.[12] The effect of serum on this compound uptake should be empirically determined for your specific cell type and experimental conditions. It is often recommended to perform staining in serum-free media to ensure consistency.[13]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound for cell staining.

Problem Possible Causes Recommended Solutions
Weak or No Staining 1. Low Cell Permeability: The primary barrier is the cell membrane. 2. Suboptimal Dye Concentration: The concentration of this compound may be too low. 3. Insufficient Incubation Time: The dye may not have had enough time to enter the cells. 4. Incorrect pH of Staining Solution: The pH can affect both the dye's charge and the cell surface charge.1. Implement a permeabilization strategy (see Experimental Protocols). 2. Perform a concentration titration to find the optimal concentration for your cell type. 3. Increase the incubation time, monitoring for any potential cytotoxicity. 4. Ensure the pH of your staining buffer is within the optimal range for your experiment (typically physiological pH 7.2-7.4).
High Background Staining 1. Excessive Dye Concentration: Too much dye can lead to non-specific binding to the extracellular matrix or the outside of the cell membrane. 2. Inadequate Washing: Residual dye that is not internalized will contribute to background fluorescence. 3. Precipitation of Dye: The dye may form aggregates that stick to the coverslip or cells.1. Reduce the concentration of this compound. 2. Increase the number and duration of washing steps after staining. 3. Ensure the dye is fully dissolved in the staining buffer and consider filtering the solution.
Inconsistent Staining Across a Cell Population 1. Heterogeneous Cell Population: Different cells in the population may have varying levels of transporter expression or membrane properties. 2. Uneven Permeabilization: If using a permeabilizing agent, its effect may not be uniform across all cells.1. Use a clonal cell line if possible, or analyze subpopulations separately using flow cytometry. 2. Ensure thorough mixing of the permeabilization agent and optimize the treatment time.
Cell Death or Altered Morphology 1. Cytotoxicity of the Dye: At high concentrations or with prolonged exposure, this compound may be toxic to cells. 2. Harsh Permeabilization Method: Some permeabilization techniques can damage cells.1. Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your cells. 2. Use a milder permeabilization method or reduce the concentration and incubation time of the permeabilizing agent.

Experimental Protocols to Enhance this compound Uptake

Here are detailed methodologies for strategies to improve the cellular uptake of this compound.

Reversible Cell Permeabilization with Saponin in a Hypotonic Buffer

This method creates transient pores in the cell membrane, allowing for the entry of molecules that are normally excluded.[14][15][16]

Materials:

  • This compound stock solution

  • Physiological buffer (e.g., PBS or HBSS)

  • Deionized water (DI water)

  • Saponin stock solution (e.g., 1 mg/mL in water)

  • Cell culture medium

Protocol:

  • Prepare Hypotonic Buffer: Mix your physiological buffer with DI water at a 3:2 ratio. For example, mix 3 mL of PBS with 2 mL of DI water.

  • Prepare Saponin-Hypotonic Buffer: Add Saponin to the hypotonic buffer to a final concentration of 50 µg/mL.

  • Prepare Staining Solution: Dilute the this compound stock solution to the desired final concentration in the Saponin-Hypotonic Buffer.

  • Cell Treatment:

    • Aspirate the culture medium from your cells.

    • Wash the cells once with the physiological buffer.

    • Add the this compound staining solution containing Saponin and incubate for 5 minutes at 4°C. The low temperature helps to minimize active transport processes like endocytosis.

  • Recovery:

    • Aspirate the staining solution.

    • Wash the cells twice with the hypotonic buffer (without Saponin and dye).

    • Wash once with the physiological buffer.

    • Add fresh, pre-warmed cell culture medium and incubate at 37°C for 30-45 minutes to allow the cell membrane to recover.

  • Imaging: Proceed with your imaging protocol.

Chemical Modification Approach: Acetoxymethyl (AM) Ester Derivatization

This strategy involves masking the charge of the cationic dye with lipophilic AM ester groups. Once inside the cell, endogenous esterases cleave the AM groups, trapping the charged dye intracellularly. While direct synthesis may be complex for a non-chemist, this conceptual approach highlights a key strategy in probe development.[17]

Conceptual Workflow:

  • Synthesis: A non-charged, membrane-permeant precursor of this compound containing AM esters is synthesized.

  • Incubation: Cells are incubated with the AM-ester modified dye. The lipophilic nature of the molecule facilitates its diffusion across the cell membrane.

  • Intracellular Cleavage: Inside the cell, ubiquitous intracellular esterases hydrolyze the AM esters.

  • Trapping: The cleavage of the AM esters regenerates the charged, membrane-impermeant form of this compound, leading to its accumulation inside the cell.

Optimization of Staining Parameters

Systematic optimization of basic staining conditions can significantly improve dye uptake.

Parameters to Optimize:

  • Dye Concentration: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to find the optimal balance between signal intensity and background/toxicity.

  • Incubation Time: Evaluate different incubation times (e.g., 5 minutes to 60 minutes). Longer incubation may increase uptake but also the risk of cytotoxicity.

  • Temperature: While 37°C is standard, performing the incubation at 4°C can help to elucidate if active transport mechanisms are involved, as these are largely inhibited at lower temperatures.

  • Serum Presence: Compare staining efficiency in the presence and absence of serum in the culture medium.

Quantitative Data on Cationic Dye Uptake

TransporterSubstrateKm (µM)Vmax (pmol·mg protein-1·min-1)
hOCT1Ethidium (B1194527)0.8 ± 0.2Data not specified
hOCT2Ethidium1.7 ± 0.5Data not specified
hOCT3Ethidium2.0 ± 0.5Data not specified
Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum (Vmax). A lower Km indicates a higher affinity of the transporter for the substrate.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Preparation cluster_permeabilization Permeabilization & Staining cluster_recovery Recovery & Imaging start Start with Cultured Cells wash_cells Wash Cells with Physiological Buffer start->wash_cells prep_solution Prepare Staining Solution (this compound in Hypotonic Saponin Buffer) incubate Incubate Cells (5 min at 4°C) prep_solution->incubate wash_recovery Wash and Add Fresh Medium incubate->wash_recovery incubate_recovery Incubate for Recovery (30-45 min at 37°C) wash_recovery->incubate_recovery image Image Cells incubate_recovery->image

Caption: Workflow for reversible cell permeabilization.

logical_relationship cluster_troubleshooting Troubleshooting Logic weak_staining Weak or No Staining? increase_permeability Increase Permeability (e.g., Saponin) weak_staining->increase_permeability Yes successful_staining Successful Staining weak_staining->successful_staining No optimize_conc Optimize Concentration (Titration) increase_permeability->optimize_conc increase_time Increase Incubation Time optimize_conc->increase_time increase_time->successful_staining

Caption: Troubleshooting decision tree for weak staining.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular membrane Extracellular Space Lipid Bilayer Cytoplasm transporter Organic Cation Transporter (OCT) dye_in This compound transporter->dye_in dye_out This compound dye_out->transporter

Caption: Transporter-mediated uptake of this compound.

References

How temperature affects the stability of Basic Red 13 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Basic Red 13 solutions. The information is designed to help users address common challenges and ensure the stability and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

A1: this compound is water-soluble. For most applications, deionized or distilled water is the recommended solvent. The solubility in water is approximately 14 g/L, and this is not significantly affected by temperature.[1]

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure the stability of this compound solutions, they should be stored in a cool, dark, and dry place.[2] It is recommended to use tightly sealed containers to prevent evaporation and contamination. For extended storage, refrigeration can prolong the shelf life of the dye solution.[3]

Q3: How does temperature affect the stability of this compound solutions?

A3: this compound is known to be relatively stable at high temperatures, particularly in dyeing processes where it can be used at up to 120°C without a change in color.[1] However, boiling the solution is not recommended.[1] For long-term storage, elevated temperatures can lead to gradual degradation of the dye. It is advisable to store stock solutions at room temperature or refrigerated for optimal stability.

Q4: Can I reuse a this compound solution that has been prepared for a while?

A4: For best results, it is recommended to use freshly prepared solutions, ideally within 2-3 days of mixing.[3] The stability of the solution can decrease over time, which may affect the experimental outcome. If you must use an older solution, it is good practice to verify its concentration and integrity, for example, by checking its absorbance spectrum.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent color intensity in experiments 1. Degradation of the dye solution: The solution may have degraded due to improper storage (e.g., exposure to light or high temperatures). 2. Inaccurate concentration: The initial weighing of the dye powder or the dilution may have been inaccurate. 3. Precipitation of the dye: The dye may have precipitated out of the solution, especially if stored at low temperatures or if the concentration is too high.1. Prepare a fresh solution: Always use a freshly prepared solution for critical experiments. 2. Verify concentration: Use a spectrophotometer to verify the concentration of your solution using a calibration curve. 3. Ensure complete dissolution: Gently warm the solution and stir to ensure the dye is fully dissolved. If precipitation persists, you may need to prepare a new, less concentrated solution.
Unexpected color shift in the solution 1. pH change: The pH of the solution may have shifted, which can affect the color of some dyes. 2. Contamination: The solution may have been contaminated with other chemicals.1. Check and adjust pH: Measure the pH of the solution and adjust if necessary, depending on your experimental requirements. 2. Use clean labware: Ensure all glassware and equipment are thoroughly cleaned before preparing or handling the dye solution.
Difficulty dissolving the dye powder 1. Low temperature of the solvent: Using cold water can make it more difficult to dissolve some dyes.[3] 2. Clumping of the dye powder: The powder may have absorbed moisture and formed clumps.1. Use lukewarm water: Dissolve the dye powder in lukewarm water (around 40-50°C) to improve solubility.[3] 2. Properly store the powder: Keep the dye powder in a tightly sealed container in a dry place. If it has clumped, you can gently grind it with a mortar and pestle before dissolving.

Quantitative Data on Thermal Stability

TemperatureTime (days)% Degradation
4°C (Refrigerated) 30< 1%
90< 2%
180< 5%
25°C (Room Temperature) 30~2-3%
90~5-7%
180~10-15%
40°C (Accelerated) 7~5%
14~10%
30~20%
60°C (Accelerated) 1~8%
3~20%
7~35%

Note: This data is illustrative and intended to demonstrate the expected trends in stability. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

This protocol describes the preparation of a 100 mg/L stock solution of this compound.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Volumetric flask (100 mL)

  • Analytical balance

  • Weighing paper

  • Spatula

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Accurately weigh 10 mg of this compound powder using an analytical balance.

  • Carefully transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of deionized water to the flask.

  • Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely. You may gently warm the solution to aid dissolution, but do not boil.

  • Once the dye is completely dissolved, add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the name of the dye, concentration, and date of preparation.

Protocol 2: Spectrophotometric Analysis of Thermal Stability

This protocol outlines a method for assessing the thermal stability of a this compound solution using a UV-Vis spectrophotometer.

Materials:

  • This compound solution of known concentration

  • UV-Vis spectrophotometer

  • Cuvettes

  • Temperature-controlled incubator or water bath

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Scan a diluted sample of the this compound solution across the visible spectrum (e.g., 400-700 nm) to find the wavelength at which the absorbance is highest. This is the λmax.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations through serial dilution of your stock solution.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. This will be your calibration curve.

  • Incubate Samples:

    • Dispense aliquots of your this compound solution into several sealed, labeled vials.

    • Place the vials in incubators or water baths set to the desired temperatures for your study (e.g., 25°C, 40°C, 60°C).

  • Measure Absorbance Over Time:

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove a vial from each temperature condition.

    • Allow the sample to cool to room temperature.

    • If necessary, dilute the sample to a concentration that falls within the linear range of your calibration curve.

    • Measure the absorbance of the sample at the λmax.

  • Calculate Degradation:

    • Use the calibration curve to determine the concentration of this compound in each sample at each time point.

    • Calculate the percentage of degradation using the following formula: % Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Testing weigh Weigh this compound Powder dissolve Dissolve in Deionized Water weigh->dissolve volume Adjust to Final Volume dissolve->volume homogenize Homogenize Solution volume->homogenize aliquot Aliquot Solution into Vials homogenize->aliquot incubate Incubate at Different Temperatures aliquot->incubate sample Sample at Time Intervals incubate->sample measure Measure Absorbance (UV-Vis) sample->measure calculate Calculate % Degradation measure->calculate

Caption: Experimental workflow for preparing this compound solutions and assessing their thermal stability.

Troubleshooting_Flowchart decision decision issue Inconsistent Experimental Results check_solution Is the dye solution fresh? (< 3 days old) issue->check_solution prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_storage Was the solution stored properly? (Cool, dark, sealed) check_solution->check_storage Yes final_check Re-run experiment with new, verified solution prepare_fresh->final_check improve_storage Improve storage conditions check_storage->improve_storage No check_concentration Verify concentration with a spectrophotometer check_storage->check_concentration Yes improve_storage->prepare_fresh concentration_ok Is the concentration correct? check_concentration->concentration_ok reprepare_solution Re-prepare solution with careful weighing and dilution concentration_ok->reprepare_solution No check_dissolution Is the dye fully dissolved? concentration_ok->check_dissolution Yes reprepare_solution->final_check ensure_dissolution Gently warm and stir to ensure complete dissolution check_dissolution->ensure_dissolution No check_dissolution->final_check Yes ensure_dissolution->final_check

Caption: A logical troubleshooting flowchart for addressing inconsistent experimental results with this compound solutions.

References

Best practices for dissolving and storing Basic Red 13 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for dissolving and storing Basic Red 13 powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and is it different from Disperse Red 13?

A1: Yes, they are different compounds and it is critical to distinguish between them. This compound (C.I. 48015) is a methine dye with moderate water solubility.[1] Disperse Red 13 (C.I. 11115) is a monoazo dye that is insoluble in water but soluble in several organic solvents.[2][3] Always verify the CAS number to ensure you are using the correct substance for your experiment.

Q2: What is the best solvent for dissolving this compound (C.I. 48015) powder?

A2: this compound has a water solubility of 14 g/L, and the temperature has a minimal effect on this.[1] For most applications, deionized or distilled water is the recommended solvent. The resulting solution will be pink.[1]

Q3: I'm seeing particles in my solution that won't dissolve. What should I do?

A3: Difficulty in dissolving dye powders can occur. First, ensure you are "pasting" the dye by adding a small amount of solvent to the powder and mixing it into a smooth slurry before adding the rest of the solvent.[4] For particularly stubborn batches, using lukewarm water or preparing a urea-water solution can improve solubility.[4][5] Straining the final solution through a fine filter, like a nylon stocking, can remove any remaining particulates.[4]

Q4: How should I store the this compound powder?

A4: this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Protect it from direct sunlight and other sources of UV radiation, as light exposure can cause the dye to fade or undergo chemical changes.[7]

Q5: What are the best practices for storing prepared this compound solutions?

A5: Aqueous solutions of this compound should be stored in a cool, dark place to prevent degradation. Light exposure can be a significant factor in the degradation of organic dyes.[7][8] It is recommended to prepare fresh solutions for critical experiments. The dye solution should not be boiled.[1]

Q6: My prepared this compound solution has faded or changed color. What could be the cause?

A6: Color fading is likely due to degradation of the dye molecule. This can be caused by exposure to UV light or elevated temperatures.[7] Red organic dyes can be particularly susceptible to UV damage.[8] Additionally, interaction with strong oxidizing or reducing agents in your experimental system could also lead to discoloration. In sulfuric acid, this compound appears yellow, and upon dilution, it turns red-orange.[1]

Q7: What are the essential safety precautions when handling this compound powder?

A7: When handling this compound powder, always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a dust respirator to prevent inhalation.[6][9] Avoid creating dust.[6] In case of skin contact, wash thoroughly with soap and water.[9] If eye contact occurs, flush with water for at least 15 minutes.[9] Refer to the Safety Data Sheet (SDS) for complete safety information.[7]

Quantitative Data Summary

Table 1: Comparison of this compound and Disperse Red 13

PropertyThis compoundDisperse Red 13
C.I. Name C.I. 48015[1]C.I. 11115[3]
CAS Number 3648-36-0[1]3180-81-2[3]
Molecular Formula C₂₂H₂₆Cl₂N₂[1]C₁₆H₁₇ClN₄O₃[3]
Molecular Weight 389.36 g/mol [1]348.78 g/mol [3]
Appearance Gray Powder[1]Dark Red Powder[3]
Water Solubility 14 g/L[1]Insoluble[2]
Organic Solvents No data availableSoluble in ethanol, acetone, benzene.[2][3]

Table 2: Recommended Storage Conditions for this compound Powder

ConditionRecommendationRationale
Temperature Cool[6][7]Prevents thermal degradation.[7]
Humidity Dry[6][7]Prevents clumping and loss of efficacy.[7]
Light Protected from direct sunlight/UV[7]Prevents photolytic degradation and fading.[7][8]
Container Tightly sealed/closed[6]Protects from moisture and contamination.
Atmosphere Well-ventilated area[6][10]Ensures safe handling environment.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound Powder

This protocol outlines the standard procedure for preparing an aqueous solution of this compound.

  • Preparation: Put on appropriate PPE (gloves, safety goggles, lab coat). Perform all work in a chemical fume hood or well-ventilated area.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Pasting the Dye: Place the powder in a clean glass beaker. Add a small volume of lukewarm (30-35°C) deionized water, just enough to create a thick slurry. Use a glass stirring rod to gently grind and mix the powder until a smooth, uniform paste is formed with no visible lumps. This step is critical for preventing clumps of undissolved powder.[4][5]

  • Dissolution: Gradually add the remaining volume of deionized water to the beaker while continuously stirring.

  • Mixing: Continue to stir the solution for 10-15 minutes to ensure the dye is fully dissolved. A magnetic stirrer can be used for this purpose.

  • Final Preparation: If any particulates remain, the solution can be filtered through a suitable filter (e.g., nylon) to ensure clarity.[4]

  • Storage: Transfer the solution to a clearly labeled, airtight container (amber glass is recommended to protect from light) and store in a cool, dark place.

Troubleshooting Guides

Problem: Poor Solubility or Undissolved Particles in Solution

This guide helps to diagnose and resolve issues related to dissolving this compound powder.

G start Start: Undissolved Particles Observed q1 Did you 'paste' the dye powder with a small amount of solvent first? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Action: Re-make the solution using the 'pasting' method. Add solvent to powder slowly to form a smooth slurry before adding the remaining solvent. a1_no->sol1 q2 What solvent was used? a1_yes->q2 end Solution should be clear. If issues persist, contact supplier regarding batch quality. sol1->end a2_water Water q2->a2_water Water a2_other Organic Solvent q2->a2_other Other q3 Consider advanced techniques: - Use lukewarm water (30-35°C). - Use a urea-water solution to aid solubility. - Filter the final solution. a2_water->q3 sol2 Issue: this compound (C.I. 48015) has limited solubility in most organic solvents. Verify the dye's identity. Use deionized water for best results. a2_other->sol2 sol2->end q3->end

Caption: Troubleshooting decision tree for this compound solubility issues.

Problem: Solution is Fading or Unstable

  • Symptom: The pink or red color of the prepared solution diminishes over time.

  • Probable Cause 1: Photodegradation. Exposure to ambient or UV light is breaking down the dye molecules.[7][8]

    • Solution: Store all solutions in amber bottles or in a dark environment like a cabinet or refrigerator. Prepare solutions fresh before use for sensitive applications.

  • Probable Cause 2: Thermal Degradation. The solution has been exposed to high temperatures. This compound is stable at 120°C for dyeing, but prolonged heating or boiling of the solution should be avoided.[1]

    • Solution: Store solutions in a cool place, such as at 4°C. Do not autoclave or boil the solution unless specified by a particular protocol.

  • Probable Cause 3: Chemical Incompatibility. The dye is reacting with other components in the solution (e.g., strong oxidizing or reducing agents).

    • Solution: Review all components in your formulation for potential incompatibilities. Test the stability of the dye in your specific buffer or media system over time before conducting large-scale experiments.

Visualized Experimental Workflow

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_finalize Finalization & Storage ppe 1. Don PPE (Gloves, Goggles) weigh 2. Weigh Powder ppe->weigh solvent 3. Prepare Solvent (Lukewarm DI Water) weigh->solvent paste 4. Create Paste (Add small amount of solvent to powder) solvent->paste add_solvent 5. Add Remaining Solvent paste->add_solvent mix 6. Mix Thoroughly (10-15 min) add_solvent->mix filter 7. Filter (Optional) mix->filter store 8. Store in Labeled, Airtight, Dark Container filter->store

Caption: Standard workflow for dissolving this compound powder.

References

Adjusting pH for stable Basic Red 13 staining in acetic acid and sodium acetate baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stable use of Basic Red 13 in acetic acid and sodium acetate (B1210297) staining baths. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for using this compound in an acetic acid-sodium acetate buffer?

A1: Basic dyes, also known as cationic dyes, generally exhibit optimal performance and stability in a slightly acidic environment. For most applications, a pH range of 4.0 to 6.0 is recommended to ensure strong and consistent staining results.[1] It is advisable to empirically determine the optimal pH for your specific application and substrate.

Q2: How does the pH of the staining bath affect this compound?

A2: The pH of the staining solution is a critical factor in achieving reproducible results with cationic dyes like this compound. An inappropriate pH can lead to poor dye binding and inconsistent staining.[2] In acidic conditions, the dye maintains its cationic charge, which is essential for binding to negatively charged components in the tissue.

Q3: Can I store the prepared acetic acid-sodium acetate buffer?

A3: Yes, acetic acid-sodium acetate buffers are stable and can be stored at room temperature for extended periods.[3][4] It is good practice to re-check the pH of the buffer before use, especially if it has been stored for a long time.

Q4: What are the signs of dye instability in the staining bath?

A4: Dye instability can manifest as the formation of precipitates, a noticeable change in the color of the staining solution, or inconsistent and weak staining of the target substrate. If you observe any of these signs, it is recommended to prepare a fresh staining solution.

Troubleshooting Guide

Problem Possible Cause Solution
Weak or Faint Staining Incorrect pH of the staining solution.[2]Verify and adjust the pH of the acetic acid-sodium acetate buffer to the optimal range (typically 4.0-6.0).
Suboptimal dye concentration.[2]Increase the concentration of this compound in the staining solution.
Insufficient staining time.[2]Extend the incubation time of the substrate in the staining solution to allow for adequate dye penetration and binding.
Poor tissue fixation.[2]Ensure that the tissue samples are properly fixed to preserve cellular components for effective dye binding.
Uneven Staining or Patchiness Rapid initial dye uptake.Control the rate of temperature increase during the staining process. A gradual rise in temperature can promote more even dye distribution.
Inadequate agitation.Ensure gentle and consistent agitation of the staining solution during the procedure to promote uniform contact between the dye and the substrate.
Dye Precipitation or Spotting Poor dye dispersion.Pre-dissolve the this compound powder in a small amount of warm water (around 60-70°C) before adding it to the buffer solution. Ensure it is fully dissolved.[5]
Contamination from hard water.Use deionized or distilled water for preparing all solutions to avoid interference from mineral ions.

Quantitative Data Summary

The following table summarizes the recommended pH ranges for achieving stable staining with cationic dyes in an acetic acid-sodium acetate buffer system. The optimal pH for this compound should be determined empirically within this range for specific applications.

ParameterRecommended RangeNotes
pH of Acetic Acid-Sodium Acetate Buffer 3.6 - 5.6This buffer system is effective in maintaining a stable acidic pH.[3]
Optimal pH for Cationic Dyes 4.0 - 6.0Most cationic dyes exhibit the best performance and stability in this range.[1]

Experimental Protocols

Preparation of 0.1 M Acetic Acid-Sodium Acetate Buffer

This protocol outlines the preparation of a 0.1 M acetic acid-sodium acetate buffer. The final pH can be adjusted by varying the ratio of the acid and salt components.

Materials:

  • Sodium Acetate (Anhydrous, MW: 82.03 g/mol ) or Sodium Acetate Trihydrate (MW: 136.08 g/mol )

  • Glacial Acetic Acid (MW: 60.05 g/mol )

  • Distilled or Deionized Water

  • pH meter

  • Volumetric flasks and graduated cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.1 M Sodium Acetate Solution:

    • Dissolve 8.203 g of anhydrous sodium acetate or 13.608 g of sodium acetate trihydrate in distilled water.

    • Bring the final volume to 1 L in a volumetric flask.

  • Prepare a 0.1 M Acetic Acid Solution:

    • Add 5.72 mL of glacial acetic acid to a volumetric flask containing approximately 500 mL of distilled water.

    • Bring the final volume to 1 L with distilled water.

  • Prepare the Buffer Solution:

    • To prepare a buffer with a specific pH, mix the 0.1 M sodium acetate and 0.1 M acetic acid solutions in the ratios indicated in the table below.

    • Verify the final pH with a calibrated pH meter and adjust as necessary with small additions of the acid or base stock solutions.

Desired pHVolume of 0.1 M Sodium Acetate (mL)Volume of 0.1 M Acetic Acid (mL)
3.67.592.5
4.018.082.0
4.541.059.0
5.070.030.0
5.588.012.0
This compound Staining Protocol

This is a general protocol for staining histological sections with this compound in an acetic acid-sodium acetate buffer. Incubation times and concentrations may need to be optimized for specific samples.

Materials:

  • This compound dye

  • 0.1 M Acetic Acid-Sodium Acetate Buffer (prepared to the desired pH)

  • Microscope slides with fixed tissue sections

  • Staining jars

  • Ethanol (B145695) series (e.g., 70%, 95%, 100%) for dehydration

  • Clearing agent (e.g., xylene)

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (B1166041) wax.

    • Rehydrate the tissue sections by passing them through a descending series of ethanol concentrations (e.g., 100%, 95%, 70%) and finally into distilled water.

  • Staining:

    • Prepare the this compound staining solution by dissolving the desired amount of dye in the prepared acetic acid-sodium acetate buffer.

    • Immerse the rehydrated slides in the staining solution for a predetermined time (e.g., 5-15 minutes).

  • Differentiation (Optional):

    • Briefly rinse the slides in a differentiating solution (e.g., acidic alcohol) to remove excess stain and improve contrast, if necessary.

  • Dehydration and Clearing:

    • Dehydrate the stained sections through an ascending series of ethanol concentrations (e.g., 70%, 95%, 100%).

    • Clear the sections in xylene.

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and cover with a coverslip.

Visualizations

Experimental_Workflow prep_buffer Prepare 0.1 M Acetic Acid- Sodium Acetate Buffer adjust_ph Adjust to Target pH (e.g., 4.0-6.0) prep_buffer->adjust_ph prep_stain Prepare this compound Staining Solution adjust_ph->prep_stain stain Stain Sample prep_stain->stain rehydrate Deparaffinize and Rehydrate Sample rehydrate->stain dehydrate Dehydrate and Clear Sample stain->dehydrate mount Mount Sample dehydrate->mount

Caption: Experimental Workflow for this compound Staining.

Troubleshooting_Logic start Staining Issue Encountered weak_stain Weak or Faint Staining? start->weak_stain uneven_stain Uneven Staining? weak_stain->uneven_stain No check_ph Check & Adjust pH (4.0-6.0) weak_stain->check_ph Yes precipitate Dye Precipitation? uneven_stain->precipitate No control_temp Control Temperature Ramp-up uneven_stain->control_temp Yes dissolve_properly Ensure Proper Dye Dissolution precipitate->dissolve_properly Yes resolve Problem Resolved precipitate->resolve No inc_conc Increase Dye Concentration check_ph->inc_conc inc_time Increase Staining Time inc_conc->inc_time inc_time->resolve ensure_agitation Ensure Gentle Agitation control_temp->ensure_agitation ensure_agitation->resolve use_di_water Use Deionized Water dissolve_properly->use_di_water use_di_water->resolve

Caption: Troubleshooting Logic for this compound Staining Issues.

References

Avoiding color changes in Basic Red 13 dye baths with different acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basic Red 13 dye. The focus is on preventing undesirable color changes when using different acids to prepare the dye bath.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for a this compound dye bath to maintain color stability?

A1: The recommended pH range for a this compound dye bath is between 2 and 6. Operating within this acidic window is crucial for maintaining the dye's characteristic pink or red color. Exceeding a pH of 6 can lead to a color change and precipitation of the dye.[1] For acrylic dyeing, a pH of 4 to 4.5 is often considered optimal.[2]

Q2: Why does the color of my this compound dye bath change when I adjust the pH?

A2: this compound is a cationic dye belonging to the methine class.[3][4] Its color is dependent on the molecular structure and the charge distribution, which can be altered by the concentration of hydrogen ions (pH) in the solution. In strongly acidic solutions, such as concentrated sulfuric acid, the dye can appear yellow, which upon dilution turns to a red-orange hue.[3][4] In alkaline conditions (pH > 6), the dye's chemical structure is modified in a way that causes a visible color shift and a decrease in solubility, leading to precipitation.[1]

Q3: Which acids are recommended for adjusting the pH of a this compound dye bath?

A3: Acetic acid, often used in combination with sodium acetate (B1210297) as a buffer, is highly recommended for adjusting the pH of this compound dye baths.[1][2] This combination helps to stabilize the pH within the optimal range. While other acids like sulfuric acid can be used, they may cause slight variations in the final color shade.[1] It is advisable to test the chosen acid on a small scale first.

Q4: Can I boil the this compound dye solution to dissolve it?

A4: It is not recommended to boil the this compound dye solution.[3][4] While the dye is stable at high temperatures, even up to 120°C in dyeing processes, boiling the solution during preparation can potentially lead to degradation or aggregation, affecting the final color and dyeing performance.

Troubleshooting Guide: Color Deviations in this compound Dye Baths

Issue Potential Cause Recommended Solution
Dye bath appears yellow or orange instead of pink/red. The pH of the dye bath is too low (highly acidic). This can occur with the use of strong acids like concentrated sulfuric acid.[3][4]Carefully dilute the solution with deionized water. For future preparations, use a weaker acid like acetic acid and buffer the solution to a pH between 4 and 5.
The color of the dye bath has faded or precipitated. The pH of the dye bath is too high (pH > 6). This compound is not stable in alkaline conditions.[1]Discard the current dye bath. Prepare a new bath ensuring the pH is maintained between 2 and 6 using an acetic acid and sodium acetate buffer system.
Inconsistent color results between different batches. Variation in the acid concentration or the type of acid used. Different acids can have a subtle impact on the final shade.[1]Standardize the acid and buffer system used for all dye bath preparations. Precisely measure the amounts of acid and buffer components.
Color appears dull or lacks vibrancy. The dye may not be fully dissolved.Prepare a stock solution by making a paste of the dye powder with a small amount of acetic acid before adding warm (not boiling) water.[2] Ensure complete dissolution before use.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Dye Bath

This protocol describes the preparation of a 1 g/L this compound dye bath with a stable pH for dyeing applications.

Materials:

  • This compound dye powder

  • Glacial acetic acid

  • Sodium acetate

  • Deionized water

  • pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Weigh 1.0 g of this compound dye powder.

  • In a beaker, create a paste by adding a few drops of glacial acetic acid to the dye powder and mixing thoroughly.

  • Gradually add approximately 500 mL of warm (40-50°C) deionized water while stirring continuously until the dye is fully dissolved.

  • Transfer the dye solution to a 1 L volumetric flask.

  • In a separate beaker, prepare a buffer solution by dissolving sodium acetate in deionized water. The amount of sodium acetate and acetic acid will depend on the target pH. For a pH of 4.5, a common starting point is a 0.1 M acetic acid/sodium acetate buffer.

  • Add the buffer solution to the dye solution in the volumetric flask.

  • Rinse the beaker with deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 1 L with deionized water.

  • Measure the pH of the final solution and adjust if necessary with dropwise additions of acetic acid or a dilute sodium hydroxide (B78521) solution to reach the target pH of 4.5.

  • The dye bath is now ready for use.

Visualizing Experimental Logic

The following diagram illustrates the decision-making process for troubleshooting color issues in this compound dye baths.

G start Start: Color Issue with this compound Dye Bath check_ph Measure pH of the Dye Bath start->check_ph ph_low pH < 2 (Yellow/Orange Color) check_ph->ph_low Low ph_high pH > 6 (Fading/Precipitation) check_ph->ph_high High ph_ok 2 < pH < 6 check_ph->ph_ok Optimal action_low Action: Dilute solution. Use weaker acid/buffer in future. ph_low->action_low action_high Action: Discard and remake bath. Use buffered acidic solution. ph_high->action_high check_dissolution Check for complete dye dissolution ph_ok->check_dissolution end End: Color Issue Resolved action_low->end action_high->end dissolution_issue Incomplete Dissolution (Dull Color) check_dissolution->dissolution_issue No dissolution_ok Complete Dissolution check_dissolution->dissolution_ok Yes action_dissolution Action: Improve dissolution method (e.g., make a paste first). dissolution_issue->action_dissolution dissolution_ok->end action_dissolution->end

Caption: Troubleshooting workflow for this compound color deviations.

References

Technical Support Center: The Critical Role of Water Quality in Preventing Dye Color Dulling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise and reproducible results in experiments involving dyes is paramount. An often-overlooked variable that can significantly impact the vibrancy and consistency of dye colors is the quality of the water used. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to water quality and dye color dulling.

Frequently Asked Questions (FAQs)

Q1: Why is my dye color appearing dull or faded?

A1: Dull or faded dye colors can result from several water quality issues. Impurities such as metal ions (e.g., iron, copper, calcium, magnesium), high levels of total dissolved solids (TDS), and incorrect pH can all interfere with the chemical structure and stability of the dye molecules, leading to a less vibrant appearance.[1]

Q2: What type of water should I be using for my dyeing experiments?

A2: For most sensitive analytical and dyeing procedures, using Type I or Type II reagent-grade water as defined by ASTM D1193-06 is recommended.[2][3] These types of water have very low levels of ionic and organic contaminants, which minimizes interference with the dyeing process.

Q3: How does the pH of the water affect my dye color?

A3: The pH of the water plays a critical role in the solubility and stability of many dyes.[4] Different classes of dyes have optimal pH ranges for achieving the desired color intensity and fastness. Deviations from this optimal pH can lead to changes in the dye's chromophore, resulting in color shifts or fading. For instance, some reactive dyes require alkaline conditions for proper fixation, while acid dyes perform best in acidic environments.[4]

Q4: Can the hardness of my water impact the final color of my sample?

A4: Yes, water hardness, which is primarily caused by dissolved calcium and magnesium ions, can significantly affect dyeing outcomes. These ions can form insoluble complexes with dye molecules, causing them to precipitate out of the solution.[5] This reduces the concentration of available dye, leading to lighter shades and poor colorfastness.[5][6]

Troubleshooting Guide

Problem: Inconsistent or patchy dyeing results.

  • Possible Cause: High water hardness. Calcium and magnesium ions can interfere with the even distribution of the dye on the substrate.[7]

  • Solution: Use a water purification system that employs ion exchange or reverse osmosis to reduce water hardness.[5] Alternatively, adding a chelating or sequestering agent, such as EDTA, can bind with the metal ions and prevent them from interfering with the dyeing process.[5]

Problem: Dye color is significantly different from the expected shade.

  • Possible Cause: Presence of metal ions like iron (Fe³⁺) or copper (Cu²⁺) in the water. These ions can form complexes with dye molecules, leading to a shift in the perceived color.[1][8]

  • Solution: Utilize Type I or Type II reagent-grade water. If this is not feasible, consider pre-treating the water with a sequestering agent specifically designed to chelate heavy metal ions.[9]

Problem: The dye appears to be aggregating or forming clumps in the solution.

  • Possible Cause: High Total Dissolved Solids (TDS) in the water. High concentrations of dissolved salts and minerals can reduce the solubility of some dyes, leading to aggregation.[1][10]

  • Solution: Use water with a low TDS content, ideally meeting ASTM Type I or II standards. Filtration and deionization are effective methods for reducing TDS.

Data Presentation

Table 1: ASTM D1193-06 Standard Specifications for Reagent Water

ParameterType IType II**Type III***
Resistivity (MΩ-cm @ 25°C), min. 18.01.04.0
Conductivity (µS/cm @ 25°C), max. 0.0561.00.25
Total Organic Carbon (TOC) (µg/L), max. 5050200
Sodium (µg/L), max. 1510
Chlorides (µg/L), max. 1510
Total Silica (µg/L), max. 33500
Requires use of a 0.2 µm membrane filter.[11]
**Requires distillation.
***Requires the use of a 0.45 µm membrane filter.[11]

(Data sourced from ASTM D1193-06)[2][3][11]

Table 2: Effect of Metal Ion Concentration on Dye Color Difference (ΔE)

Metal IonConcentration (mg/L)Average Color Difference (ΔE)
Various 3< 1.7 ± 0.3
Various 301.7 ± 0.3 to 13.6 ± 1.0
Various 300> 13.6 ± 1.0
ΔE is a measure of the change in visual perception of two given colors. A ΔE of 1 is the smallest color difference the human eye can see.

(Data based on a study of metal ions in a dyebath for wool dyes)[8]

Experimental Protocols

1. Protocol for Testing Water Hardness (Titration Method)

  • Objective: To determine the total hardness of a water sample, expressed as ppm of calcium carbonate (CaCO₃).

  • Materials:

    • Water sample

    • Burette

    • Conical flask

    • Pipette

    • Eriochrome Black T indicator

    • Ammonia (B1221849) buffer solution

    • Standard EDTA (ethylenediaminetetraacetic acid) solution (0.01 M)

  • Procedure:

    • Take a 50 mL aliquot of the water sample in a conical flask.

    • Add 2 mL of ammonia buffer solution to bring the pH to approximately 10.

    • Add 2-3 drops of Eriochrome Black T indicator. The solution will turn wine red if hardness is present.

    • Titrate the solution with the standard 0.01 M EDTA solution from the burette.

    • The endpoint is reached when the color of the solution changes from wine red to blue.

    • Record the volume of EDTA solution used.

    • Calculate the total hardness using the formula: Hardness (as mg/L CaCO₃) = (Volume of EDTA used in mL × 1000) / Volume of sample in mL

2. Protocol for Measuring Color Fastness to Washing (ISO 105-C06)

  • Objective: To assess the resistance of the color of a dyed substrate to washing.

  • Materials:

    • Dyed specimen (10 cm x 4 cm)

    • Multi-fiber adjacent fabric (10 cm x 4 cm)

    • Laundering apparatus (e.g., Launder-Ometer)

    • Stainless steel balls

    • ECE reference detergent

    • Sodium perborate

    • Grey scale for assessing color change and staining

  • Procedure:

    • Sew the dyed specimen and the multi-fiber fabric together along one of the shorter edges.[12]

    • Prepare the washing solution according to the specific test method (e.g., 4 g/L ECE detergent and 1 g/L sodium perborate).[13]

    • Place the composite specimen in a stainless steel container of the laundering apparatus.

    • Add the specified number of stainless steel balls and the prepared washing solution.

    • Run the apparatus for the specified time and temperature (e.g., 30 minutes at 60°C).[13]

    • After the cycle, remove the specimen, rinse it with warm and then cold water, and squeeze out the excess water.[12][13]

    • Separate the dyed specimen from the multi-fiber fabric, leaving them attached at one edge.

    • Dry the specimens in air at a temperature not exceeding 60°C.[13]

    • Assess the change in color of the dyed specimen and the staining of each fiber in the multi-fiber fabric using the appropriate grey scales under standardized lighting conditions.

Visualizations

G cluster_water_source Water Source cluster_purification Water Purification Workflow cluster_quality_check Quality Control cluster_application Experimental Application Tap_Water Tap Water Prefiltration Pre-filtration (Removes Sediments) Tap_Water->Prefiltration Reverse_Osmosis Reverse Osmosis (Removes Dissolved Solids) Prefiltration->Reverse_Osmosis Ion_Exchange Ion Exchange (Removes Ca²⁺, Mg²⁺, Fe³⁺) Reverse_Osmosis->Ion_Exchange UV_Sterilization UV Sterilization (Removes Microorganisms) Ion_Exchange->UV_Sterilization ASTM_Check ASTM D1193 Type I/II Check UV_Sterilization->ASTM_Check Purified Water Dye_Solution Dye Solution Preparation ASTM_Check->Dye_Solution Approved

Caption: Experimental workflow for water purification for dyeing experiments.

G cluster_effects Negative Effects of Impurities Impure_Water Impure Water (High Hardness, Metal Ions, TDS) Dye_Molecule Dye Molecule (Stable Chromophore) Impure_Water->Dye_Molecule Interaction Aggregation Dye Aggregation Impure_Water->Aggregation Precipitation Dye Precipitation Impure_Water->Precipitation Substrate Substrate Dye_Molecule->Substrate Binding Color_Shift Color Shift / Dulling Dye_Molecule->Color_Shift Uneven_Dyeing Uneven Dyeing Precipitation->Uneven_Dyeing

Caption: Signaling pathway of water impurities affecting dye molecules.

References

Validation & Comparative

A Comparative Guide to Mitochondrial Probes: Basic Red 13 vs. MitoTracker Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two red fluorescent dyes, Basic Red 13 and MitoTracker Red, for the analysis of mitochondria. The selection of an appropriate fluorescent probe is critical for obtaining accurate and reproducible data in studies of mitochondrial function, morphology, and dynamics. This comparison aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their experimental setup.

Overview

Mitochondrial analysis is fundamental to understanding cellular metabolism, health, and disease. Fluorescent probes that selectively label mitochondria are indispensable tools for visualizing these organelles. An ideal mitochondrial probe should exhibit high specificity, brightness, photostability, and low cytotoxicity, while also being retained after cell fixation for multiplexing with immunofluorescence.

MitoTracker Red is a well-established and widely used probe specifically designed for mitochondrial staining in live cells. In contrast, This compound is primarily known as a textile dye. While it is a cationic molecule, suggesting potential accumulation in the negatively charged mitochondria, its application and performance in biological imaging are not well-documented in scientific literature.

Quantitative Data Summary

The following table summarizes the key properties of this compound and MitoTracker Red CMXRos. Data for this compound in a biological imaging context is largely unavailable and should be interpreted with caution.

FeatureThis compoundMitoTracker Red CMXRos
Chemical Class MethineX-rosamine
Molecular Formula C₂₂H₂₆Cl₂N₂[1]C₃₂H₃₂Cl₂N₂O
Molecular Weight 389.36 g/mol [1]531.52 g/mol
Excitation Max. Not reported for microscopy~579 nm
Emission Max. Not reported for microscopy~599 nm
Mechanism Cationic; likely accumulates based on membrane potential (speculative)Accumulates based on membrane potential and covalently binds to mitochondrial proteins.[2]
Fixability Not reportedWell-retained after aldehyde-based fixation.
Photostability Not reported for microscopyGenerally good, but can be susceptible to photobleaching with intense illumination.[2]
Cytotoxicity Not reported for cell cultureCan be cytotoxic at higher concentrations.

Staining Mechanisms and Workflow

MitoTracker Red CMXRos

MitoTracker Red CMXRos passively diffuses across the plasma membrane of live cells and accumulates in the mitochondria, driven by the mitochondrial membrane potential. A key feature of this dye is its mildly thiol-reactive chloromethyl group, which reacts with free thiol groups on mitochondrial proteins. This results in covalent bonding, ensuring the dye is well-retained even after cell fixation and permeabilization, allowing for subsequent immunocytochemistry.[2]

MitoTracker_Mechanism cluster_cell Live Cell cluster_mito_interior Mitochondrial Matrix Plasma_Membrane Plasma Membrane Mitochondrion Mitochondrion (Negative Membrane Potential) Mito_Proteins Mitochondrial Proteins (with Thiol Groups) Mitochondrion->Mito_Proteins Covalent Reaction (Thiol-reactive group) Covalently_Bound_Dye Covalently Bound MitoTracker Red MitoTracker_Red_Ext MitoTracker Red (External) MitoTracker_Red_Ext->Mitochondrion Passive Diffusion & Membrane Potential-driven Accumulation

Caption: Staining mechanism of MitoTracker Red CMXRos.

This compound (Speculative Mechanism)

As a cationic dye, this compound would likely accumulate in mitochondria due to the negative mitochondrial membrane potential, similar to other cationic probes like Rhodamine 123. However, it lacks a reactive group for covalent attachment. Therefore, it is expected to be lost if the mitochondrial membrane potential dissipates and is unlikely to be well-retained after cell fixation.

BasicRed13_Mechanism cluster_cell Live Cell Plasma_Membrane Plasma Membrane Mitochondrion Mitochondrion (Negative Membrane Potential) Accumulated_Dye Accumulated This compound Basic_Red_13_Ext This compound (External) Basic_Red_13_Ext->Mitochondrion Passive Diffusion & Membrane Potential-driven Accumulation

Caption: Speculative staining mechanism of this compound.

Experimental Protocols

Staining Live Cells with MitoTracker Red CMXRos
  • Prepare Stock Solution: Dissolve the lyophilized MitoTracker Red CMXRos in high-quality, anhydrous DMSO to a final concentration of 1 mM.

  • Prepare Staining Solution: Dilute the 1 mM stock solution in serum-free medium or PBS to a final working concentration of 50-200 nM.

  • Cell Staining: Replace the culture medium with the pre-warmed staining solution and incubate for 15-45 minutes at 37°C.

  • Wash and Image: Replace the staining solution with fresh, pre-warmed culture medium. The cells can be imaged immediately.

  • (Optional) Fixation: After staining, wash the cells with fresh medium and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Proceed with permeabilization and immunofluorescence if desired.

Hypothetical Protocol for Staining Live Cells with this compound

Disclaimer: The following protocol is hypothetical and based on the general properties of cationic dyes. It has not been validated for mitochondrial staining. Optimization and validation would be required.

  • Prepare Stock Solution: Dissolve this compound in water or DMSO to create a 1-10 mM stock solution.

  • Prepare Staining Solution: Dilute the stock solution in a suitable buffer or medium to a final working concentration (e.g., 100 nM - 1 µM, to be determined empirically).

  • Cell Staining: Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C.

  • Wash and Image: Wash the cells with fresh, pre-warmed medium to remove excess dye and reduce background fluorescence. Image the cells immediately in fresh medium.

Experimental Workflow for Mitochondrial Staining and Analysis

Experimental_Workflow Start Start: Seed Cells Culture Culture cells to desired confluency Start->Culture Prepare_Stain Prepare staining solution (MitoTracker Red or this compound) Culture->Prepare_Stain Incubate Incubate cells with staining solution Prepare_Stain->Incubate Wash Wash cells to remove excess dye Incubate->Wash Live_Imaging Live-cell Imaging Wash->Live_Imaging Fix_Perm Fix and Permeabilize Cells (Optional, for MitoTracker) Wash->Fix_Perm Data_Analysis Data Analysis (Morphology, Intensity, etc.) Live_Imaging->Data_Analysis IF_Staining Immunofluorescence Staining (Optional) Fix_Perm->IF_Staining Fixed_Imaging Fixed-cell Imaging IF_Staining->Fixed_Imaging Fixed_Imaging->Data_Analysis

Caption: General workflow for mitochondrial staining and analysis.

Conclusion and Recommendations

The comparison between this compound and MitoTracker Red for mitochondrial analysis is starkly defined by the intended application of each dye.

  • MitoTracker Red is a highly validated and specifically designed tool for mitochondrial research. Its mechanism of action, which includes covalent binding, makes it particularly valuable for experiments requiring cell fixation and multiplexing. While considerations for photostability and potential cytotoxicity are necessary, its performance characteristics are well-documented, allowing researchers to design robust experiments.

  • This compound is a textile dye with no established protocols or performance data for mitochondrial analysis in a research setting. Its cationic nature suggests a possibility of accumulation in mitochondria, but its suitability, specificity, spectral properties, and potential for artifacts are unknown. Researchers should be aware that "Disperse Red 13," a different chemical compound, has shown mutagenic potential in some tests. Due to the lack of data and potential for unreliable results, the use of this compound for quantitative or qualitative mitochondrial analysis is not recommended.

For researchers, scientists, and drug development professionals requiring reliable and reproducible mitochondrial staining, MitoTracker Red is the unequivocally superior choice . Its well-characterized properties and proven track record in countless publications provide the foundation for high-quality scientific inquiry. The use of non-validated compounds like this compound introduces significant uncertainty and is not advisable for rigorous scientific investigation.

References

Evaluating Basic Red 13 as a Novel Probe for Live-Cell Imaging: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is critical for accurate and reliable live-cell imaging. This guide provides a comparative analysis of Basic Red 13, a textile dye with potential applications in cellular microscopy, against established organelle-specific probes, MitoTracker Red and LysoTracker Deep Red. Due to the limited available data on this compound in a biological context, this comparison is based on its known chemical properties and hypothesized performance, highlighting the necessity for further experimental validation.

Executive Summary

This compound, a cationic azo dye, presents a theoretical potential for live-cell imaging due to its positive charge, which may facilitate its accumulation in negatively charged cellular compartments such as mitochondria. However, a comprehensive evaluation of its performance, including specificity, photostability, and cytotoxicity, is currently lacking in scientific literature. In contrast, MitoTracker Red and LysoTracker Deep Red are well-characterized probes with proven efficacy and a wealth of supporting experimental data for staining mitochondria and lysosomes, respectively. This guide underscores the importance of rigorous validation before considering this compound for live-cell imaging applications and provides a baseline for comparison with established standards.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound against the well-established MitoTracker Red CMXRos and LysoTracker Deep Red probes. It is important to note that the properties for this compound are largely putative and require experimental confirmation.

FeatureThis compound (Hypothesized)MitoTracker Red CMXRosLysoTracker Deep Red
Target Organelle Mitochondria and/or Nucleus (due to cationic nature)MitochondriaAcidic Organelles (e.g., Lysosomes)
Excitation Max (λex) ~530 - 550 nm (Estimated)~579 nm~647 nm
Emission Max (λem) ~560 - 600 nm (Estimated)~599 nm~668 nm
Quantum Yield (Φ) Not DeterminedHighHigh
Photostability Not DeterminedGood, but can be phototoxic upon prolonged illuminationReported to have good photostability
Cytotoxicity Potential for cytotoxicity (as an azo dye); Not DeterminedCan exhibit cytotoxicity at higher concentrationsLow cytotoxicity at imaging concentrations
Fixability Not DeterminedWell-retained after fixationStaining is retained after fixation

Delving into the Probes: Mechanism and Performance

This compound: A Probe of Potential or Peril?

This compound is a cationic dye belonging to the azo class of compounds.[1] Its positive charge suggests a potential to accumulate in cellular compartments with a negative membrane potential, most notably the inner mitochondrial membrane. This principle of action is similar to that of established mitochondrial probes. However, the azo structure raises concerns about potential cytotoxicity and mutagenicity, as some azo dyes are known to be metabolized into harmful aromatic amines.[1][2][3][4]

Currently, there is a significant lack of published data on the photophysical properties and biological applications of this compound. Its excitation and emission spectra, quantum yield, and photostability—critical parameters for any fluorescent probe—remain to be experimentally determined. Furthermore, its specificity for any particular organelle in live cells has not been demonstrated.

MitoTracker Red CMXRos: The Gold Standard for Mitochondrial Imaging

MitoTracker Red CMXRos is a widely used, cell-permeant probe that specifically labels mitochondria in live cells. Its mechanism relies on its passive diffusion across the plasma membrane and subsequent accumulation in active mitochondria, driven by the mitochondrial membrane potential.[2][5] A key feature of MitoTracker Red is its mildly thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins. This covalent linkage ensures that the probe is well-retained even after cell fixation and permeabilization, making it suitable for a wide range of experimental workflows.[2][5] While generally providing bright and specific staining, prolonged exposure to high-intensity light can induce phototoxicity.[5]

LysoTracker Deep Red: Illuminating the Lysosomal Landscape

LysoTracker Deep Red is a fluorescent probe designed to selectively stain acidic organelles, primarily lysosomes, in live cells.[6][7] Its mechanism of action is based on its weakly basic amine group, which becomes protonated in the acidic environment of the lysosome (pH ~4.5-5.0). This protonation traps the dye within the organelle, resulting in a bright, punctate staining pattern.[7] Its far-red excitation and emission spectra minimize spectral overlap with other common fluorophores and reduce cellular autofluorescence.[6] LysoTracker Deep Red is reported to have good photostability and low cytotoxicity at typical working concentrations, making it suitable for long-term imaging studies.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in live-cell imaging. The following are generalized protocols for the use of MitoTracker Red and LysoTracker Deep Red. A hypothetical protocol for this compound is also provided as a starting point for researchers wishing to investigate its potential, emphasizing the need for extensive optimization.

Protocol 1: Live-Cell Staining with MitoTracker Red CMXRos

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Live-cell imaging medium (phenol red-free)

  • MitoTracker Red CMXRos stock solution (e.g., 1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)

Procedure:

  • Culture cells to the desired confluency (typically 50-70%).

  • Prepare the MitoTracker Red CMXRos staining solution by diluting the stock solution to a final working concentration of 50-500 nM in pre-warmed live-cell imaging medium. The optimal concentration may vary depending on the cell type.

  • Remove the culture medium and wash the cells once with pre-warmed live-cell imaging medium.

  • Add the MitoTracker Red CMXRos staining solution to the cells.

  • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Proceed with imaging on a fluorescence microscope.

Protocol 2: Live-Cell Staining with LysoTracker Deep Red

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Live-cell imaging medium (phenol red-free)

  • LysoTracker Deep Red stock solution (e.g., 1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)

Procedure:

  • Culture cells to the desired confluency.

  • Prepare the LysoTracker Deep Red staining solution by diluting the stock solution to a final working concentration of 50-75 nM in pre-warmed live-cell imaging medium.

  • Remove the culture medium and add the LysoTracker Deep Red staining solution to the cells.

  • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Remove the staining solution and replace it with fresh, pre-warmed live-cell imaging medium.

  • Proceed with imaging on a fluorescence microscope.

Protocol 3: Hypothetical Protocol for Live-Cell Staining with this compound

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Live-cell imaging medium (phenol red-free)

  • This compound stock solution (e.g., 10 mM in water or DMSO)

  • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)

Procedure (Requires Optimization):

  • Culture cells to the desired confluency.

  • Prepare a range of this compound staining solutions with final concentrations from 10 nM to 10 µM in pre-warmed live-cell imaging medium to determine the optimal, non-toxic concentration.

  • Remove the culture medium and wash the cells once with pre-warmed live-cell imaging medium.

  • Add the this compound staining solution to the cells.

  • Incubate for a range of times (e.g., 15, 30, 60 minutes) at 37°C to determine the optimal incubation period.

  • Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Image the cells using a fluorescence microscope, testing various excitation and emission filter combinations around the estimated spectral maxima.

  • Crucially, perform control experiments to assess cytotoxicity , including cell viability assays (e.g., MTT or trypan blue exclusion) and morphological evaluation.

Visualizing the Workflow and Mechanisms

To further clarify the processes and concepts discussed, the following diagrams illustrate the experimental workflow and the proposed mechanisms of action for the probes.

G cluster_workflow General Live-Cell Imaging Workflow start Start: Culture Cells prepare_dye Prepare Staining Solution start->prepare_dye wash1 Wash Cells prepare_dye->wash1 incubate Incubate with Probe wash1->incubate wash2 Wash Cells (Post-Incubation) incubate->wash2 image Acquire Images wash2->image end End: Analyze Data image->end G cluster_br13 Hypothesized Mechanism of this compound cluster_mito Mechanism of MitoTracker Red cluster_lyso Mechanism of LysoTracker Deep Red BR13_out This compound (Cationic Dye) membrane Plasma Membrane BR13_out->membrane Passive Diffusion cytoplasm Cytoplasm membrane->cytoplasm mito_membrane Mitochondrial Inner Membrane (Negative Potential) cytoplasm->mito_membrane Accumulation Driven by Membrane Potential mitochondrion Mitochondrion mito_membrane->mitochondrion Mito_out MitoTracker Red mem_mito Plasma Membrane Mito_out->mem_mito Passive Diffusion cyto_mito Cytoplasm mem_mito->cyto_mito mito_mem_mito Mitochondrial Inner Membrane (Negative Potential) cyto_mito->mito_mem_mito Accumulation mito Mitochondrion mito_mem_mito->mito covalent Covalent Binding to Thiol Groups mito->covalent Lyso_out LysoTracker (Weak Base) mem_lyso Plasma Membrane Lyso_out->mem_lyso Passive Diffusion cyto_lyso Cytoplasm mem_lyso->cyto_lyso lyso_membrane Lysosomal Membrane cyto_lyso->lyso_membrane lysosome Lysosome (Acidic pH) lyso_membrane->lysosome protonation Protonation and Trapping lysosome->protonation

References

Basic Red 13 vs. Neutral Red for staining lysosomes and acidic organelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biology, the intricate functions of lysosomes and other acidic organelles are a focal point of research in areas ranging from fundamental cell biology to drug discovery and toxicology. Accurate and reliable visualization of these organelles is paramount. This guide provides an objective comparison of two cationic dyes, Basic Red 13 and the more established Neutral Red, for the fluorescent staining of lysosomes and acidic organelles. This comparison aims to equip researchers with the necessary data to make an informed choice of staining agent for their specific experimental needs.

Introduction to the Dyes

Neutral Red , a eurhodin dye, is a well-characterized and widely used vital stain for lysosomes and other acidic organelles.[1][2] Its mechanism of action is based on its ability to permeate the cell membrane in its uncharged state. Once inside the cell, it accumulates in acidic compartments (pH 4.5-5.0) where it becomes protonated and trapped, leading to a characteristic red fluorescence.[3] This property also forms the basis of the Neutral Red uptake assay for cell viability and cytotoxicity, as only viable cells with intact lysosomal function can effectively accumulate the dye.[1]

This compound is a cationic dye belonging to the methine class.[4] While extensively used in the textile industry for its fluorescent pink hue, its application in biological staining, particularly for acidic organelles, is not as well-documented.[4] As a cationic molecule, it is hypothesized to accumulate in organelles with a negative membrane potential, such as mitochondria, and potentially in acidic compartments like lysosomes due to charge interactions. However, detailed studies characterizing its specificity and performance for lysosomal staining are scarce.

Quantitative Data Summary

The selection of a fluorescent probe is critically dependent on its photophysical properties, optimal working conditions, and potential for cellular perturbation. The following table summarizes the available quantitative data for this compound and Neutral Red. It is important to note that much of the data for this compound in a biological context is not well-documented in peer-reviewed literature.

PropertyThis compoundNeutral Red
Chemical Class MethineEurhodin (Azine)
Excitation Maximum (λex) Not well documented (likely near 530 nm)~540 nm (pH-dependent, with another peak around 455-470 nm)
Emission Maximum (λem) Not well documented~640 nm (fluorescence can be detected at various wavelengths depending on the microenvironment)[5]
Quantum Yield Not documentedLow in aqueous solution (~0.02), but can increase in less polar environments
Photostability Not well documented for microscopyModerate; subject to photobleaching with intense or prolonged illumination
Optimal Concentration Requires empirical determination (start with 0.1-1 µM)1-5 µg/mL (for staining)
Incubation Time Requires empirical determination (e.g., 15-30 min)5-30 minutes
Cytotoxicity Not well documented; related azo dyes show mutagenicity and cytotoxicityLow at typical staining concentrations, but can be cytotoxic at higher concentrations or with prolonged exposure

Experimental Protocols

Detailed and validated protocols are crucial for reproducible results. Below are established protocols for Neutral Red and a generalized, hypothetical protocol for this compound that will require optimization.

Neutral Red Staining of Lysosomes in Live Cells

This protocol is adapted from established methods for fluorescently labeling lysosomes in live cells.

Materials:

  • Neutral Red stock solution (e.g., 1 mg/mL in DMSO or ethanol)

  • Pre-warmed complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging compatible chamber slides or dishes

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

  • Cell Seeding: Seed cells on live-cell imaging compatible plates or coverslips and culture to the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of Neutral Red in pre-warmed complete cell culture medium. A final concentration of 1-5 µg/mL is a good starting point.

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the pre-warmed Neutral Red staining solution to the cells.

  • Incubation: Incubate the cells for 5-30 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time can vary between cell types.

  • Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image immediately using a fluorescence microscope.

Hypothetical Protocol for this compound Staining of Acidic Organelles (Requires Optimization)

This generalized protocol is based on the principles of staining with cationic dyes and will likely require significant optimization for specific cell types and applications.

Materials:

  • This compound powder

  • DMSO or distilled water for stock solution

  • Pre-warmed complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging compatible chamber slides or dishes

  • Fluorescence microscope with appropriate filter sets (e.g., Rhodamine or similar red filter set)

Procedure:

  • Cell Seeding: Culture cells in live-cell imaging compatible plates or dishes to the desired confluency.

  • Preparation of Staining Solution: Prepare a 1 mM stock solution of this compound in sterile DMSO or water. Dilute the stock solution directly into pre-warmed cell culture medium to a working concentration. A starting range of 0.1-1 µM is recommended to minimize potential cytotoxicity.[6]

  • Staining: Remove the culture medium and add the pre-warmed this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[6]

  • Washing: Aspirate the staining medium and wash the cells twice with pre-warmed culture medium.[6]

  • Imaging: Add fresh, pre-warmed culture medium to the cells and image immediately using a fluorescence microscope.

Visualizing the Staining Process and Lysosomal Function

To better understand the experimental workflow and the biological context of lysosomal staining, the following diagrams are provided.

G cluster_workflow Staining Workflow prep Prepare Staining Solution stain Incubate Cells with Dye prep->stain wash Wash to Remove Unbound Dye stain->wash image Image with Fluorescence Microscope wash->image

Caption: A generalized workflow for staining live cells with a fluorescent dye.

G cluster_cell Cellular Environment cluster_dye Cationic Dye EC Extracellular (Neutral pH) Dye_un Uncharged Dye EC->Dye_un Membrane Permeation Cyto Cytoplasm (Neutral pH) Lysosome Lysosome (Acidic pH) Cyto->Lysosome Accumulation Dye_p Protonated Dye Lysosome->Dye_p Protonation & Trapping Dye_un->Cyto

Caption: Mechanism of lysosomotropic dye accumulation in acidic organelles.

Conclusion

For researchers seeking a reliable and well-characterized probe for staining lysosomes and acidic organelles, Neutral Red remains the superior choice. Its mechanism of action is understood, and extensive literature provides validated protocols and expected outcomes. Its use in cytotoxicity assays further underscores its value as a tool to assess lysosomal function.

This compound , while possessing fluorescent properties, is a largely unexplored alternative for biological imaging. The lack of documented excitation/emission spectra in a cellular context, validated staining protocols, and data on photostability and cytotoxicity presents significant hurdles for its immediate application in quantitative fluorescence microscopy. While it may hold potential as a cost-effective staining agent, researchers should be prepared to undertake extensive characterization and optimization before it can be reliably used for imaging acidic organelles. Future studies are needed to fully evaluate the utility of this compound as a viable alternative to established lysosomal probes.

References

Quantitative Analysis of Cellular Structures: A Comparative Guide to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of fluorescent dyes for the quantitative analysis of mitochondria and lysosomes, providing researchers with the data and protocols needed to select the optimal probe for their experimental needs. While the query specified Basic Red 13, a comprehensive search of scientific literature did not yield any evidence of its use for the quantitative analysis of cellular structures. Therefore, this guide focuses on established and validated fluorescent dyes.

In the pursuit of understanding cellular dynamics and function, the precise and quantitative analysis of organelles is paramount. Fluorescent microscopy, coupled with specific fluorescent probes, provides a powerful tool for researchers to visualize and measure various aspects of cellular structures. This guide offers a comparative analysis of commonly used fluorescent dyes for the quantitative analysis of two key organelles: mitochondria and lysosomes. We will delve into their performance, provide supporting experimental data, and present detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

I. Quantitative Analysis of Mitochondria

Mitochondria are dynamic organelles central to cellular energy production, metabolism, and signaling. Their morphology and function are critical indicators of cellular health. A variety of fluorescent dyes have been developed to study these vital organelles.

Performance Comparison of Mitochondrial Dyes

The selection of a mitochondrial dye depends on the specific experimental question. Key considerations include whether the study requires monitoring of mitochondrial membrane potential (a key indicator of mitochondrial function), or simply visualizing mitochondrial morphology and mass. The table below summarizes the key characteristics of popular mitochondrial probes.

Dye NameExcitation Max (nm)Emission Max (nm)Mechanism of ActionFixableKey Features
MitoTracker Green FM ~490~516Covalently binds to mitochondrial proteins via thiol groups, independent of membrane potential.NoStains all mitochondria regardless of their energetic state. Good for assessing mitochondrial mass.
MitoTracker Red CMXRos ~579~599Sequesters in active mitochondria due to membrane potential and covalently binds to mitochondrial proteins.YesAllows for fixation and permeabilization after staining, compatible with immunofluorescence.[1][2]
MitoTracker Deep Red FM ~644~665Accumulates in mitochondria based on membrane potential.YesFar-red emission minimizes autofluorescence and is suitable for multiplexing.[3]
JC-1 ~514 (monomer)~529 (monomer), ~590 (J-aggregates)Forms J-aggregates with red fluorescence in healthy mitochondria with high membrane potential; remains as green fluorescent monomers in depolarized mitochondria.NoRatiometric dye that allows for a qualitative and quantitative assessment of mitochondrial membrane potential.[4][5]
TMRM (Tetramethylrhodamine, Methyl Ester) ~548~573Accumulates in active mitochondria based on membrane potential.NoA potentiometric dye widely used for quantitative measurements of mitochondrial membrane potential. Low concentrations are recommended to avoid mitochondrial dysfunction.[6]
MitoView™ 633 ~622~645Accumulates in mitochondria based on membrane potential.NoFar-red dye with good photostability, suitable for live-cell imaging and multiplexing.[7]
Experimental Protocols for Mitochondrial Staining

Accurate and reproducible quantitative analysis relies on standardized experimental protocols. Below are detailed methods for using some of the key mitochondrial dyes.

MitoTracker Red CMXRos Staining for Live-Cell Imaging and Subsequent Fixation:

  • Prepare Staining Solution: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 25-500 nM in pre-warmed, serum-free cell culture medium.

  • Cell Preparation: Grow cells on coverslips or in imaging dishes to the desired confluency.

  • Staining: Remove the culture medium and add the pre-warmed staining solution to the cells. Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed, complete culture medium.

  • Imaging (Live Cells): Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red).

  • Fixation (Optional): After staining, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional, for Immunofluorescence): After fixation, cells can be permeabilized with a detergent such as Triton X-100 or saponin (B1150181) for subsequent immunolabeling.

JC-1 Staining for Mitochondrial Membrane Potential Analysis:

  • Prepare JC-1 Staining Solution: Prepare a 1-5 mg/mL stock solution of JC-1 in DMSO. Dilute the stock solution to a final working concentration of 1-10 µg/mL in pre-warmed cell culture medium.

  • Cell Preparation: Culture cells in imaging dishes or on coverslips.

  • Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with filters for both green (monomer) and red (J-aggregates) fluorescence. The ratio of red to green fluorescence intensity provides a measure of the mitochondrial membrane potential.

Workflow for Quantitative Mitochondrial Analysis

Mitochondrial_Analysis_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Image Acquisition cluster_analysis Quantitative Analysis Cell_Culture Cell Culture Dye_Selection Select Appropriate Mitochondrial Dye Cell_Culture->Dye_Selection Staining_Protocol Follow Staining Protocol Dye_Selection->Staining_Protocol Washing Wash Cells Staining_Protocol->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Image_Capture Capture Images Microscopy->Image_Capture Segmentation Mitochondrial Segmentation Image_Capture->Segmentation Quantification Measure Parameters (Intensity, Area, etc.) Segmentation->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: A generalized workflow for the quantitative analysis of mitochondria using fluorescence microscopy.

II. Quantitative Analysis of Lysosomes

Lysosomes are acidic organelles responsible for cellular degradation and recycling processes.[8] Their morphology, number, and pH are important indicators of cellular health and function.

Performance Comparison of Lysosomal Dyes

The choice of a lysosomal dye is often dictated by its spectral properties, pH sensitivity, and suitability for a given experimental setup.[8] The following table summarizes the key quantitative data for a range of common lysosomal probes.

Dye NameExcitation Max (nm)Emission Max (nm)Mechanism of ActionFixableKey Features
LysoTracker Red DND-99 ~577~590Weakly basic amine that accumulates in acidic organelles.Yes (with some signal loss)Bright and specific staining of lysosomes in live cells.[8][9]
LysoTracker Green DND-26 ~504~511Weakly basic amine that accumulates in acidic organelles.NoProvides green fluorescence for multiplexing with red probes.[10]
LysoSensor Green DND-189 ~443~505Fluorescence intensity increases in acidic environments.NoUseful for measuring the pH of acidic organelles.[8]
BioTracker 560 Orange Lysosome Dye ~535~560Enhances fluorescence dramatically in acidic environments.Not specifiedOffers orange fluorescence for multicolor imaging.
Experimental Protocols for Lysosomal Staining

LysoTracker Red DND-99 Staining for Live-Cell Imaging:

  • Prepare Staining Solution: Prepare a 1 mM stock solution of LysoTracker Red DND-99 in DMSO. Dilute the stock solution to a final working concentration of 50-75 nM in pre-warmed cell culture medium.

  • Cell Preparation: Culture cells on coverslips or in imaging dishes.

  • Staining: Replace the culture medium with the pre-warmed LysoTracker staining solution and incubate for 30 minutes to 2 hours at 37°C.

  • Washing: Remove the staining solution and wash the cells with fresh, pre-warmed medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with a rhodamine or Texas Red filter set.

Workflow for Lysosomal pH Measurement

Lysosomal_pH_Workflow cluster_loading Dye Loading cluster_calibration Calibration cluster_measurement pH Measurement Cell_Culture Culture Cells Dye_Loading Load with pH-sensitive lysosomal dye Cell_Culture->Dye_Loading Buffer_Incubation Incubate cells in calibration buffers of known pH Dye_Loading->Buffer_Incubation Experimental_Imaging Image experimental cells Dye_Loading->Experimental_Imaging Image_Acquisition Acquire fluorescence intensity data Buffer_Incubation->Image_Acquisition Calibration_Curve Generate pH calibration curve Image_Acquisition->Calibration_Curve pH_Determination Determine pH from calibration curve Calibration_Curve->pH_Determination Intensity_Measurement Measure lysosomal fluorescence intensity Experimental_Imaging->Intensity_Measurement Intensity_Measurement->pH_Determination

Caption: A workflow for the ratiometric assessment of lysosomal pH using a pH-sensitive fluorescent probe.

III. Data Analysis and Interpretation

Image Analysis Workflow
  • Image Pre-processing: This may include background subtraction and noise reduction to improve the signal-to-noise ratio.

  • Cellular and Organelle Segmentation: This is a crucial step to identify and isolate the cells and the organelles of interest within the images. Various image analysis software packages offer automated or semi-automated segmentation tools.

  • Feature Extraction: Once segmented, various quantitative parameters can be measured for each organelle, such as:

    • Intensity: Mean, median, or integrated fluorescence intensity can provide information about the concentration of the dye or the activity of the organelle.

    • Morphology: Area, perimeter, circularity, and length can be used to quantify the size and shape of organelles.

    • Number and Density: The number of organelles per cell or the density of organelles within a specific cellular region can be determined.

  • Statistical Analysis: The extracted quantitative data should be subjected to appropriate statistical analysis to determine the significance of any observed differences between experimental groups.

Conclusion

The quantitative analysis of cellular structures using fluorescence microscopy is a powerful technique that provides deep insights into cellular function in both healthy and diseased states. While this compound does not appear to be a tool for this application based on current scientific literature, a wide array of well-characterized and validated fluorescent probes are available for the detailed study of organelles like mitochondria and lysosomes. The selection of the appropriate dye, combined with standardized experimental protocols and robust image analysis pipelines, is essential for obtaining accurate and reproducible quantitative data. This guide provides a foundation for researchers to confidently select and utilize these powerful tools in their scientific endeavors.

References

Colocalization Studies of Basic Red 13 with Organelle-Specific Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of specific colocalization studies investigating the subcellular distribution of Basic Red 13 with well-defined organelle-specific markers. Therefore, a direct comparison guide based on experimental data cannot be provided at this time.

While the fluorescent properties of various red dyes are widely utilized in cell biology for organelle staining, specific research detailing the use of this compound (C.I. 48015) for this purpose and quantifying its colocalization with markers for mitochondria, lysosomes, the endoplasmic reticulum, or the Golgi apparatus is not available in the public domain. To fulfill the request for a detailed comparison guide, foundational research establishing the subcellular localization of this compound would first be necessary.

Hypothetical Framework for a Colocalization Study of this compound

Should such research be undertaken, a typical experimental workflow would involve the following key steps, which are essential for generating the data required for a comparative guide.

experimental_workflow cluster_cell_prep Cell Culture & Staining cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, A549) marker_transfection 2. Transfection/Staining with Organelle-Specific Marker (e.g., Mito-GFP, LysoTracker Green) cell_culture->marker_transfection br13_staining 3. Incubation with This compound marker_transfection->br13_staining microscopy 4. Confocal Fluorescence Microscopy br13_staining->microscopy image_capture 5. Separate Channel Image Acquisition (Green & Red Channels) microscopy->image_capture roi_selection 6. Region of Interest (ROI) Selection image_capture->roi_selection coloc_quant 7. Quantitative Colocalization Analysis (e.g., Pearson's, Mander's Coefficients) roi_selection->coloc_quant data_table 8. Data Tabulation and Statistical Analysis coloc_quant->data_table

Figure 1. A generalized experimental workflow for conducting a colocalization study of a novel fluorescent probe like this compound with a known organelle-specific marker.

Data Presentation: A Template for Comparison

Once quantitative data is acquired, it would be summarized in a table for clear comparison of this compound's colocalization with various organelle markers.

Organelle MarkerMarker DescriptionPearson's Correlation Coefficient (PCC)Mander's Overlap Coefficient (M1/M2)Qualitative Overlap Description
MitoTracker Green Stains mitochondriae.g., 0.85 ± 0.05e.g., 0.92 / 0.88Strong colocalization, punctate pattern
LysoTracker Green Stains acidic lysosomese.g., 0.21 ± 0.08e.g., 0.15 / 0.30Minimal to no significant overlap
ER-Tracker Green Stains endoplasmic reticulume.g., 0.35 ± 0.10e.g., 0.40 / 0.38Diffuse, reticular pattern with some overlap
Golgi-Tracker Green Stains the Golgi apparatuse.g., 0.15 ± 0.06e.g., 0.10 / 0.25No significant colocalization

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols: A Generalized Approach

A detailed methodology is crucial for the reproducibility of colocalization studies. Below is a generalized protocol that would be adapted for studying this compound.

1. Cell Culture and Plating:

  • Culture a suitable cell line (e.g., HeLa or A549) in appropriate media and conditions.

  • Seed cells onto glass-bottom dishes suitable for high-resolution microscopy and allow them to adhere overnight.

2. Labeling with Organelle-Specific Markers:

  • For Mitochondria: Incubate cells with 100-200 nM MitoTracker™ Green FM for 30-45 minutes at 37°C.

  • For Lysosomes: Incubate cells with 50-75 nM LysoTracker™ Green DND-26 for 30-60 minutes at 37°C.

  • For Endoplasmic Reticulum: Incubate cells with 1 µM ER-Tracker™ Green for 15-30 minutes at 37°C.

  • For Golgi Apparatus: Use a fluorescent protein-based marker, such as CellLight® Golgi-GFP, following the manufacturer's protocol for transduction, typically 24-48 hours prior to imaging.

3. Staining with this compound:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (this would need to be optimized, likely in the nanomolar to low micromolar range).

  • Remove the medium containing the organelle marker and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the this compound staining solution to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.

4. Image Acquisition:

  • After incubation, wash the cells twice with pre-warmed PBS or live-cell imaging solution.

  • Acquire images using a confocal laser scanning microscope.

  • Use standard filter sets for green (e.g., excitation ~488 nm, emission ~500-550 nm) and red (e.g., excitation ~561 nm, emission ~570-620 nm) fluorescence. The optimal excitation and emission wavelengths for this compound would need to be experimentally determined.

  • Capture sequential images of the green and red channels to avoid bleed-through. Acquire multiple z-stacks for three-dimensional analysis if required.

5. Quantitative Colocalization Analysis:

  • Open the acquired images in an image analysis software (e.g., ImageJ/Fiji with the JACoP plugin, or other commercial software).

  • Select regions of interest (ROIs) corresponding to individual cells.

  • Perform background subtraction and thresholding for both channels.

  • Calculate colocalization coefficients, such as the Pearson's Correlation Coefficient (PCC) and Mander's Overlap Coefficients (M1 and M2). The PCC indicates the degree of linear correlation between the intensities of the two channels, while Mander's coefficients represent the fraction of one probe's signal that colocalizes with the other.

Signaling Pathways and Logical Relationships

As there is no established biological function or signaling pathway associated with this compound's subcellular localization, a diagram illustrating a signaling pathway is not applicable. Instead, a logical diagram illustrating the interpretation of colocalization coefficients is more relevant.

colocalization_interpretation cluster_pcc Pearson's Correlation Coefficient (PCC) cluster_moc Mander's Overlap Coefficients (M1/M2) pcc_val PCC Value pcc_pos +1: Perfect Positive Correlation pcc_zero 0: No Correlation pcc_neg -1: Perfect Negative Correlation m1 M1: Fraction of Red in Green Area moc_high Value closer to 1: High degree of overlap moc_low Value closer to 0: Low degree of overlap m2 M2: Fraction of Green in Red Area

Figure 2. Interpretation of common quantitative colocalization coefficients.

A Comparative Guide to Fluorescent Dyes for Mitochondrial Staining: Assessing Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Basic Red 13 and Cationic Dyes in Cellular Imaging

This compound is a cationic fluorescent dye, a characteristic that theoretically allows for its accumulation in organelles with a negative membrane potential, most notably mitochondria.[1][2] However, a review of scientific literature reveals that its primary application is in the textile and paper industries, with toxicological studies focusing on its mutagenic and cytotoxic effects.[3][4][5][6] There is a significant lack of published experimental data validating the use of this compound as a specific or selective stain for any target organelle in biological research. Its chemical structure and properties are documented, but its performance in live-cell imaging, including specificity, photostability, and retention, remains uncharacterized.[7][8]

Given the absence of data for this compound in a research context, this guide provides a comparative assessment of well-established and validated fluorescent dyes used to selectively target mitochondria. This comparison will focus on the key performance indicators relevant to researchers, scientists, and drug development professionals: specificity, selectivity, photostability, and cytotoxicity.

Comparative Analysis of Leading Mitochondrial Dyes

The accumulation of cationic dyes in mitochondria is driven by the large negative mitochondrial membrane potential (ΔΨm), which is a key indicator of mitochondrial health and cellular viability.[9][10] Consequently, many mitochondrial dyes are potentiometric and can be used to assess changes in ΔΨm. Alternatives fall into two main categories: those whose accumulation is dependent on membrane potential and those that covalently bind to mitochondrial proteins, independent of potential.[11][12]

Quantitative Performance Data

The following table summarizes the key spectral and performance characteristics of commonly used mitochondrial dyes.

PropertyRhodamine 123 (Rh123)TMRM / TMREMitoTracker Red CMXRosMitoTracker Green FMJC-1
CAS Number 62669-70-9115532-50-4 (TMRE)167095-03-6201860-17-53520-43-2
Excitation Max ~507 nm[13]~548 nm / ~551 nm[11]~579 nm[12]~490 nm[11]Monomer: ~510 nm, Aggregate: ~585 nm[11]
Emission Max ~525-534 nm[13][14]~573 nm / ~576 nm[11]~599 nm[12]~516-523 nm[11]Monomer: ~527 nm, Aggregate: ~590 nm[11]
Mechanism ΔΨm-dependent accumulation[9][15]ΔΨm-dependent accumulation[9]ΔΨm-dependent accumulation, followed by covalent binding[12]Covalent binding to mitochondrial proteins, ΔΨm-independent[11]ΔΨm-dependent accumulation and aggregation[16]
Fixability Poor retention after fixation[12]Poor retention after fixationWell-retained after fixation[12]Well-retained after fixation[11]Not typically used with fixation
Photostability Moderate, subject to photodegradation[17]Moderate, can be phototoxic[18]HighHighModerate
Cytotoxicity Can inhibit mitochondrial function at higher concentrations[13][17]Low at working concentrations, but can have inhibitory effects[18]Low at working concentrationsLow at working concentrations[11]Low at working concentrations
Primary Use Measuring ΔΨm, flow cytometry[13][15]Ratiometric measurement of ΔΨm[9]Staining mitochondria in live and fixed cells[12]Staining total mitochondrial mass, independent of potential[11]Ratiometric detection of changes in ΔΨm, apoptosis studies[19]

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to optimized protocols. Below are general methodologies for the key dyes discussed. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

Protocol 1: General Staining of Mitochondria with MitoTracker Red CMXRos

This protocol is suitable for staining mitochondria in live cells for subsequent analysis, including fixation and immunocytochemistry.

  • Reagent Preparation : Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO. Store at -20°C, protected from light. Prepare a final working solution by diluting the stock solution in serum-free medium to a final concentration of 25-500 nM.

  • Cell Seeding : Plate cells on glass coverslips or imaging dishes and allow them to adhere overnight.

  • Staining : Remove the culture medium and replace it with the pre-warmed MitoTracker working solution.

  • Incubation : Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash : Remove the staining solution and wash the cells three times with fresh, pre-warmed culture medium or buffer.

  • Imaging : Image the cells immediately using a fluorescence microscope with appropriate filters for rhodamine dyes (Excitation/Emission: ~579/599 nm).

  • (Optional) Fixation : After staining, cells can be fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. The dye is well-retained after fixation and subsequent permeabilization steps.[12]

Protocol 2: Ratiometric Measurement of ΔΨm with JC-1

This protocol is designed to assess changes in mitochondrial membrane potential, often as an indicator of apoptosis or mitochondrial dysfunction.

  • Reagent Preparation : Prepare a 1-5 mM stock solution of JC-1 in DMSO. Store at -20°C. Prepare a 1-10 µM working solution in complete culture medium.

  • Cell Preparation : Culture cells to the desired confluency. Include positive (e.g., using a mitochondrial uncoupler like CCCP) and negative controls.

  • Staining : Add the JC-1 working solution directly to the cells in their culture medium.

  • Incubation : Incubate for 15-30 minutes at 37°C.[19]

  • Wash : Gently wash the cells once or twice with pre-warmed PBS or culture medium.

  • Analysis : Analyze the cells immediately by fluorescence microscopy or flow cytometry.

    • Healthy Cells (High ΔΨm) : JC-1 forms J-aggregates that emit red fluorescence (Em ~590 nm).[16][19]

    • Apoptotic/Unhealthy Cells (Low ΔΨm) : JC-1 remains as monomers, emitting green fluorescence (Em ~527 nm).[16][19]

    • Quantify the ratio of red to green fluorescence to determine the relative mitochondrial polarization.

Visualizing Mechanisms and Workflows

Mechanism of Potentiometric Dye Accumulation

The following diagram illustrates the fundamental mechanism by which cationic dyes like Rhodamine 123 and TMRM accumulate in healthy mitochondria.

G IMM Inner Mitochondrial Membrane (IMM) Matrix Mitochondrial Matrix (High Negative Potential, ΔΨm ≈ -180mV) IMM->Matrix Driven by Negative Potential Matrix->Matrix Cytosol Cytosol Cytosol->IMM Diffuses Dye_out Cationic Dye (e.g., TMRM) Dye_out->Cytosol

Caption: Accumulation of cationic dyes in mitochondria is driven by the negative membrane potential.

Experimental Workflow for ΔΨm Assay using JC-1

This diagram outlines the steps for assessing mitochondrial health by measuring changes in the red-to-green fluorescence ratio of the JC-1 dye.

G cluster_results Interpretation start Seed Cells in Plate treat Apply Experimental Treatment (e.g., Drug Compound) start->treat controls Prepare Controls (Vehicle, CCCP) start->controls add_jc1 Add JC-1 Working Solution to all wells treat->add_jc1 controls->add_jc1 incubate Incubate 15-30 min at 37°C add_jc1->incubate wash Wash Cells with pre-warmed buffer incubate->wash acquire Acquire Images / Data (Microscopy or Flow Cytometry) wash->acquire analyze Analyze Red vs. Green Fluorescence Ratio acquire->analyze healthy High Red/Green Ratio (Healthy, Polarized Mitochondria) analyze->healthy unhealthy Low Red/Green Ratio (Apoptotic, Depolarized Mitochondria) analyze->unhealthy

Caption: Workflow for assessing mitochondrial membrane potential (ΔΨm) using the ratiometric dye JC-1.

References

Investigating the Cross-Reactivity of Basic Red 13 with Cellular Biomolecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Basic Red 13 with other cellular biomolecules. Due to the limited direct experimental data on this compound, this analysis incorporates data from structurally similar cationic azo dyes as a proxy to infer potential interactions. The performance of this compound is compared with two alternative fluorescent dyes, Neutral Red and Propidium Iodide, supported by available experimental data and detailed methodologies for key experiments.

Executive Summary

This compound, a cationic azo dye, is anticipated to exhibit cross-reactivity with various negatively charged cellular components, primarily nucleic acids and acidic proteins. This interaction is largely governed by electrostatic and hydrophobic forces. In comparison, Neutral Red demonstrates a higher specificity for acidic organelles like lysosomes, while Propidium Iodide is a well-established fluorescent intercalator for DNA, particularly in cells with compromised membranes. The choice of dye should be dictated by the specific application, considering the potential for off-target binding and its implications for experimental outcomes.

Comparison of this compound and Alternatives

The following table summarizes the cross-reactivity profiles and key properties of this compound (inferred from related cationic azo dyes) and two common alternative fluorescent probes.

FeatureThis compound (inferred)Neutral RedPropidium Iodide
Primary Target Negatively charged biomolecules (DNA, RNA, acidic proteins)Acidic organelles (lysosomes)DNA
Binding Mechanism Electrostatic interactions, Intercalation/Groove binding (DNA)pH-dependent accumulationIntercalation
Binding Affinity (Kd) Estimated in the range of 10⁻⁴ - 10⁻⁵ M for proteinsNot typically measured as a direct binding constant; depends on pH gradientStoichiometry of 1 dye per 4-5 DNA base pairs[1][2]
Cell Permeability Permeable to live cellsPermeable to live cellsImpermeable to live cells with intact membranes
Primary Application General staining, potential vital stainLysosomal staining, cell viability assaysDead cell indicator, DNA content analysis (flow cytometry)
Potential Cross-Reactivity High potential for binding to various anionic macromoleculesLow cross-reactivity with non-acidic cellular componentsBinds to RNA, requiring nuclease treatment for DNA specificity[1]

Experimental Data on Cross-Reactivity

Interaction with Proteins

Studies on various azo dyes demonstrate a significant binding affinity for proteins, particularly serum albumin. The binding is often characterized by a static quenching mechanism, indicating the formation of a dye-protein complex. The binding constants (K) for some azo dyes with bovine serum albumin (BSA) have been reported in the range of 3.26 x 10⁴ to 8.08 x 10⁴ L·mol⁻¹[3]. These interactions are predominantly driven by hydrophobic forces and van der Waals interactions[4][5]. Given the cationic and aromatic nature of this compound, similar interactions with cellular proteins, especially those with exposed acidic residues, are expected.

Interaction with Nucleic Acids

Experimental Protocols

Fluorescence Titration Assay for Dye-Protein Interaction

This protocol is designed to determine the binding affinity of a fluorescent dye to a protein by measuring the quenching of the protein's intrinsic fluorescence (e.g., from tryptophan residues) upon dye binding.

Workflow:

prep Prepare Protein and Dye Solutions titrate Titrate Protein with Dye prep->titrate measure Measure Fluorescence titrate->measure analyze Analyze Data (Stern-Volmer Plot) measure->analyze result Determine Binding Constant (K) and Stoichiometry (n) analyze->result

Caption: Workflow for determining dye-protein binding affinity using fluorescence titration.

Methodology:

  • Solution Preparation: Prepare a stock solution of the protein of interest (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of this compound in the same buffer.

  • Titration: To a fixed volume of the protein solution in a quartz cuvette, make successive additions of small aliquots of the dye stock solution. After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of the protein (e.g., excitation at 280 nm, emission scan from 300-400 nm) after each dye addition.

  • Data Analysis: Correct the fluorescence intensity for the dilution effect. Plot the ratio of the initial fluorescence intensity to the measured fluorescence intensity (F₀/F) against the concentration of the dye. This is known as the Stern-Volmer plot. The binding constant (K) and the number of binding sites (n) can be determined by fitting the data to the appropriate binding isotherm model[9].

Isothermal Titration Calorimetry (ITC) for Dye-DNA Interaction

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Workflow:

prep Prepare DNA and Dye Solutions in Matched Buffer load Load DNA into Sample Cell and Dye into Syringe prep->load titrate Inject Dye into DNA Solution load->titrate measure Measure Heat Change titrate->measure analyze Integrate Peaks and Fit to Binding Model measure->analyze result Determine Kd, ΔH, and ΔS analyze->result

Caption: Workflow for characterizing dye-DNA interaction using Isothermal Titration Calorimetry.

Methodology:

  • Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA) and this compound in the same dialysis buffer to minimize heats of dilution. Degas both solutions before use.

  • Instrument Setup: Load the DNA solution into the sample cell of the ITC instrument and the dye solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the dye solution into the DNA solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of dye to DNA. Fit the resulting binding isotherm to a suitable model to determine the dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS) of the interaction[10][11][12].

Potential Cellular Effects and Signaling Pathways

The cross-reactivity of this compound with fundamental cellular components like nucleic acids and proteins suggests the potential for broad cellular effects. High concentrations of the dye could lead to cytotoxicity through mechanisms such as inhibition of DNA replication and transcription, or disruption of protein function. While direct interference with specific signaling pathways has not been documented for this compound, its binding to various proteins could non-specifically perturb cellular signaling networks.

Logical Relationship of Cross-Reactivity and Cellular Effects:

BR13 This compound Binding Non-specific Binding BR13->Binding Proteins Cellular Proteins Proteins->Binding NucleicAcids Nucleic Acids (DNA, RNA) NucleicAcids->Binding Function Altered Biomolecule Function Binding->Function Effects Potential Cellular Effects (e.g., Cytotoxicity) Function->Effects

Caption: Potential impact of this compound's cross-reactivity on cellular function.

Conclusion

While this compound can be a useful tool for general cellular staining, researchers should be aware of its potential for significant cross-reactivity with a wide range of cellular biomolecules. This lack of specificity can be a confounding factor in experiments where precise localization or quantification is required. For applications demanding higher specificity, alternative dyes such as Neutral Red for lysosomal staining or Propidium Iodide for labeling dead cells offer more reliable and well-characterized options. The experimental protocols provided in this guide can be adapted to further investigate the cross-reactivity of this compound and other fluorescent probes in specific experimental contexts.

References

A Comparative Guide to Fluorescent Probes for Measuring Mitochondrial Membrane Potential: JC-1 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in the study of apoptosis, drug toxicity, and various cellular functions. Accurate measurement of ΔΨm is crucial for research in numerous fields. This guide provides a comparative analysis of commonly used fluorescent probes for this purpose, with a primary focus on the ratiometric dye JC-1 and a discussion of other available alternatives.

Introduction to Mitochondrial Membrane Potential Probes

Fluorescent probes are indispensable tools for assessing mitochondrial membrane potential. These cationic dyes accumulate in the mitochondria of healthy cells, driven by the negative charge across the inner mitochondrial membrane. A decrease in ΔΨm, a hallmark of mitochondrial dysfunction and an early event in apoptosis, leads to a change in the distribution and fluorescence of these dyes.

Basic Red 13: An Unconventional Candidate

Initial inquiries into the use of this compound for measuring mitochondrial membrane potential have revealed a significant lack of scientific literature supporting this application. Primarily known as a pink, water-soluble methine dye used in the textile industry, its utility as a biological stain for this specific purpose is not documented.[1][2] Furthermore, studies have indicated that this compound can exhibit cytotoxicity and mutagenic potential, raising concerns about its suitability for live-cell imaging.[3][4][5] Given the absence of evidence for its use in assessing mitochondrial health and its potential for cellular damage, This compound is not a recommended probe for measuring mitochondrial membrane potential.

JC-1: The Ratiometric Standard

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a widely used and well-characterized cationic carbocyanine dye for monitoring ΔΨm.[6] Its popularity stems from its unique ability to exhibit a fluorescence emission shift that is dependent on the mitochondrial membrane potential.[7][8]

In healthy, energized cells with a high ΔΨm, JC-1 molecules accumulate and form aggregates within the mitochondria, which emit a red to orange fluorescence (approximately 590 nm).[9] Conversely, in cells with depolarized or unhealthy mitochondria and a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits a green fluorescence (approximately 527-529 nm).[10][11] This ratiometric capability allows for a semi-quantitative assessment of mitochondrial polarization, where the ratio of red to green fluorescence provides a reliable measure of ΔΨm, largely independent of factors like mitochondrial size, shape, and density.[8]

Mechanism of JC-1

JC1_Mechanism cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm High_MMP High ΔΨm (Healthy) J_Aggregates JC-1 Aggregates (Red/Orange Fluorescence) High_MMP->J_Aggregates JC-1 Accumulation Low_MMP Low ΔΨm (Unhealthy) J_Monomers JC-1 Monomers (Green Fluorescence) Low_MMP->J_Monomers JC-1 remains in cytoplasm JC1_Dye JC-1 Dye JC1_Dye->High_MMP JC1_Dye->Low_MMP

Caption: Mechanism of JC-1 for mitochondrial membrane potential sensing.

Comparative Analysis: JC-1 vs. Other Common Probes

While JC-1 is a powerful tool, several other fluorescent dyes are also employed to measure ΔΨm. The choice of probe often depends on the specific experimental requirements, such as the need for quantitative data, kinetic measurements, or compatibility with other fluorescent markers.

FeatureJC-1TMRM/TMRERhodamine 123
Detection Method Ratiometric (Red/Green Fluorescence Ratio)Monochromatic (Fluorescence Intensity)Monochromatic (Fluorescence Intensity)
Principle Forms J-aggregates (red) in high ΔΨm and monomers (green) in low ΔΨm.[7][8]Accumulates in mitochondria based on ΔΨm; fluorescence intensity is proportional to ΔΨm.[12][13]Accumulates in mitochondria; fluorescence is quenched at high concentrations.[12][14]
Advantages Ratiometric measurement minimizes artifacts from dye concentration, cell number, and mitochondrial mass.[8] Good for qualitative and semi-quantitative endpoint assays.[7]Well-suited for quantitative and kinetic studies due to a direct correlation between intensity and ΔΨm.[7] TMRM has lower mitochondrial binding and inhibition of the electron transport chain compared to TMRE.[7]Historically significant and well-characterized.
Disadvantages Can be less accurate for precise quantification.[15] The equilibration of the red aggregate form can be slow (up to 90 minutes).[15][16] Sensitive to hydrogen peroxide.[15] Susceptible to photobleaching.[11]Monochromatic signal can be affected by changes in mitochondrial mass, dye loading, and cell volume.Can inhibit mitochondrial respiration.[12] Fluorescence quenching at high concentrations can complicate interpretation.
Excitation (nm) ~488 (for both forms)~548 (TMRM), ~552 (TMRE)~507
Emission (nm) ~527-529 (Green Monomers), ~590 (Red Aggregates)~573 (TMRM), ~575 (TMRE)~529
Toxicity Generally low at working concentrations.Can be toxic at higher concentrations and inhibit respiration.[12]Can be toxic and inhibit mitochondrial function.[12]

Experimental Protocols

General Workflow for Mitochondrial Membrane Potential Assay

Experimental_Workflow Cell_Culture 1. Culture Cells Induce_Apoptosis 2. Induce Apoptosis/Treat with Compound (Optional) Cell_Culture->Induce_Apoptosis Stain_Cells 3. Stain Cells with Fluorescent Dye Induce_Apoptosis->Stain_Cells Wash_Cells 4. Wash to Remove Excess Dye Stain_Cells->Wash_Cells Acquire_Data 5. Acquire Data (Microscopy or Flow Cytometry) Wash_Cells->Acquire_Data Analyze_Data 6. Analyze Fluorescence Acquire_Data->Analyze_Data

Caption: A generalized workflow for measuring mitochondrial membrane potential.

Detailed Protocol for JC-1 Staining

Materials:

  • JC-1 dye stock solution (e.g., 1 mg/mL in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • Microscope slides or flow cytometry tubes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, collect by centrifugation. For adherent cells, experiments can be performed directly on coverslips or in plates.

  • Induce Mitochondrial Depolarization (Positive Control): Treat a sample of cells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 10-50 µM for 15-30 minutes at 37°C. This will serve as a positive control for low mitochondrial membrane potential.

  • JC-1 Staining:

    • Prepare a fresh JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µg/mL.

    • Remove the culture medium from the cells and add the JC-1 staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells once or twice with pre-warmed PBS or cell culture medium.

  • Data Acquisition:

    • Fluorescence Microscopy: Mount the coverslips on slides with a drop of mounting medium. Observe the cells using a fluorescence microscope equipped with filters for detecting both green (FITC channel) and red (TRITC/Rhodamine channel) fluorescence. Healthy cells will show red fluorescent mitochondria, while apoptotic or unhealthy cells will exhibit green fluorescence in the cytoplasm.

    • Flow Cytometry: Resuspend the cells in PBS. Analyze the cells on a flow cytometer, detecting the green fluorescence in the FL1 channel and the red/orange fluorescence in the FL2 channel. The ratio of FL2 to FL1 fluorescence intensity is used to determine the mitochondrial membrane potential.

Note: Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Conclusion

The selection of a fluorescent probe for measuring mitochondrial membrane potential is a critical decision in experimental design. While JC-1 stands out as a reliable ratiometric indicator, particularly for qualitative and semi-quantitative assessments, monochromatic dyes like TMRM and TMRE offer advantages for quantitative and kinetic studies. This compound, due to a lack of evidence for its efficacy and potential for cytotoxicity, is not a recommended tool for this application. Researchers should carefully consider the specific needs of their experiments to choose the most appropriate dye for obtaining accurate and reproducible results.

References

Performance evaluation of Basic Red 13 in fixed versus live-cell imaging applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic world of cellular imaging, the choice of fluorescent probe is paramount to generating robust and reproducible data. Basic Red 13, a cationic methine dye, has found utility in various biological staining applications due to its affinity for negatively charged cellular components. This guide provides a comprehensive comparison of this compound's performance in both fixed and live-cell imaging, juxtaposed with common alternative red fluorescent dyes. We present a data-driven analysis to empower researchers in selecting the optimal tool for their specific experimental needs.

At a Glance: this compound vs. Key Alternatives

While this compound is a cost-effective option for red fluorescence imaging, its quantitative performance metrics are not as extensively documented as other commercially available dyes. The following tables summarize the available data for this compound and provide a comparative overview of popular alternatives.

Table 1: Physicochemical and Spectroscopic Properties

PropertyThis compoundMitoTracker Red CMXRosRhodamine 123JC-1 (Monomer/Aggregate)
Chemical Class MethineX-RosamineRhodamineCarbocyanine
Molecular Formula C₂₂H₂₆Cl₂N₂[1][2]C₃₂H₃₂Cl₂N₂O[3]C₂₁H₁₇ClN₂O₃C₂₅H₂₇Cl₄IN₄
Molecular Weight 389.36 g/mol [1][2]531.52 g/mol [3]380.82 g/mol 652.23 g/mol
Solubility Water (14 g/L), Organic Solvents[4][5]DMSO[3]DMSO, EthanolDMSO, DMF
Excitation Max (nm) ~540 nm579 nm[6]~505 nm[7]~514 nm / ~585 nm
Emission Max (nm) Not well documented599 nm[6]~529 nm[7]~529 nm / ~590 nm[8]

Table 2: Performance Characteristics in Imaging Applications

ParameterThis compoundMitoTracker Red CMXRosRhodamine 123JC-1
Quantum Yield (Φ) Not well documented~0.3-0.4~0.90[7]Varies with aggregation state
Photostability Generally considered to have moderate photostabilityMore photostable than Rhodamine 123[9]Prone to photobleachingProne to photobleaching, especially in monomeric form[9]
Cell Permeability Permeable to live cellsPermeable to live cells[6]Permeable to live cellsPermeable to live cells
Fixability Signal may be lost after fixation and permeabilizationWell-retained after formaldehyde (B43269) fixation[3]Signal is lost after fixation[3]Signal is lost after fixation
Toxicity Potential for cytotoxicity at higher concentrations or with prolonged exposureLow cytotoxicity at working concentrationsCan be cytotoxic and inhibit mitochondrial function[10]Low cytotoxicity at working concentrations
Primary Target Mitochondria, Nuclei (negatively charged compartments)Mitochondria (accumulates based on membrane potential)[6]Mitochondria (accumulates based on membrane potential)Mitochondria (ratiometric indicator of membrane potential)
Signal-to-Noise Ratio Moderate; can be optimized by adjusting concentration and wash stepsHighHigh, but can be affected by photobleachingVariable; dependent on mitochondrial health

Disclaimer: Quantitative data for the fluorescence quantum yield and photostability of this compound in microscopy applications are not extensively available in peer-reviewed literature. The information provided is based on general characteristics of similar cationic dyes.

Delving into the Mechanism: Mitochondrial Staining

Cationic fluorescent dyes like this compound, MitoTracker Red CMXRos, and Rhodamine 123 primarily accumulate in the mitochondria of live cells. This process is driven by the significant negative mitochondrial membrane potential (ΔΨm) maintained by healthy, respiring mitochondria. The positively charged dye molecules are electrophoretically drawn into the negatively charged mitochondrial matrix.

Mechanism of Cationic Dye Accumulation in Mitochondria cluster_cell Live Cell cluster_mitochondrion Mitochondrion Cell_Membrane Cell Membrane Cytosol Cytosol (Low Dye Concentration) Cell_Membrane->Cytosol Mito_Membrane Inner Mitochondrial Membrane (-150 to -180 mV) Cytosol->Mito_Membrane Electrophoretic Attraction Mito_Matrix Mitochondrial Matrix (High Dye Concentration) Mito_Membrane->Mito_Matrix Accumulation Cationic_Dye This compound (Positively Charged) Cationic_Dye->Cell_Membrane Passive Diffusion

Caption: Mitochondrial uptake of cationic dyes like this compound.

A key distinction for MitoTracker Red CMXRos is its mild thiol-reactive chloromethyl group, which allows it to covalently bind to mitochondrial proteins, resulting in better retention after fixation.[6] In contrast, this compound and Rhodamine 123 are typically washed out during fixation and permeabilization steps.

Experimental Protocols

The following are generalized protocols for using this compound in live and fixed-cell imaging. Optimization for specific cell types and experimental conditions is recommended.

Live-Cell Imaging Protocol

This protocol is designed for the visualization of mitochondria in living cells.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Cells cultured on glass-bottom dishes or chamber slides

Procedure:

  • Prepare a 1 mM stock solution of this compound in DMSO. Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare a working staining solution. Dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 100-500 nM. The optimal concentration should be determined empirically.

  • Cell Staining. Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing. Remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium to remove unbound dye.

  • Imaging. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for red fluorescence (e.g., excitation ~540 nm / emission ~600-650 nm). Maintain physiological conditions (37°C, 5% CO₂) during imaging.

Live-Cell Imaging Workflow Start Start Prepare_Staining_Solution Prepare Staining Solution (100-500 nM this compound) Start->Prepare_Staining_Solution Wash_Cells_PBS Wash Cells with PBS Prepare_Staining_Solution->Wash_Cells_PBS Add_Stain Add Staining Solution to Cells Wash_Cells_PBS->Add_Stain Incubate Incubate 15-30 min at 37°C Add_Stain->Incubate Wash_Cells_Medium Wash Cells with Culture Medium Incubate->Wash_Cells_Medium Image Fluorescence Microscopy Wash_Cells_Medium->Image End End Image->End

Caption: Generalized workflow for live-cell staining with this compound.

Fixed-Cell Imaging Protocol

This protocol is for staining fixed cells. Note that the signal from this compound may be significantly reduced or lost upon permeabilization. For applications requiring co-staining with antibodies, a fixable dye like MitoTracker Red CMXRos is recommended.

Materials:

  • This compound

  • DMSO

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Cells cultured on coverslips

Procedure:

  • Cell Fixation. Remove the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing. Wash the cells three times with PBS for 5 minutes each.

  • Staining. Prepare a 1-10 µM working solution of this compound in PBS from a 1 mM DMSO stock. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing. Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with a suitable filter set.

Fixed-Cell Staining Workflow Start Start Fix_Cells Fix Cells with 4% PFA Start->Fix_Cells Wash_Cells_PBS_1 Wash Cells with PBS (3x) Fix_Cells->Wash_Cells_PBS_1 Prepare_Stain Prepare Staining Solution (1-10 µM this compound) Wash_Cells_PBS_1->Prepare_Stain Incubate_Stain Incubate with Stain (15-30 min) Prepare_Stain->Incubate_Stain Wash_Cells_PBS_2 Wash Cells with PBS (3x) Incubate_Stain->Wash_Cells_PBS_2 Mount_Image Mount and Image Wash_Cells_PBS_2->Mount_Image End End Mount_Image->End Mitochondrial Pathway of Apoptosis Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Bcl2_Family Activation of pro-apoptotic Bcl-2 family proteins (Bax, Bak) Apoptotic_Stimulus->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Loss_of_dPsi Loss of Mitochondrial Membrane Potential (ΔΨm) MOMP->Loss_of_dPsi Cytochrome_c_Release Release of Cytochrome c MOMP->Cytochrome_c_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c_Release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

Comparing the photostability of Basic Red 13 to other red fluorescent dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is critical for generating reliable and reproducible data. Photostability, the intrinsic resistance of a dye to photochemical destruction upon exposure to light, is a key performance metric. Highly photostable dyes are essential for long-term imaging experiments and for obtaining high-quality images with a strong signal-to-noise ratio. Conversely, dyes with poor photostability can lead to rapid signal loss, limiting experimental time and introducing potential artifacts.[1]

Quantitative Comparison of Photostability

Direct comparison of photostability across different studies can be challenging due to variations in experimental conditions such as illumination intensity, excitation wavelength, and the sample environment. The following table summarizes available photostability data for a selection of red fluorescent dyes and proteins.

Dye/ProteinPhotostability CharacteristicExperimental Conditions / Notes
Rhodamine 6G High photostability and high fluorescence quantum yield (0.95).[6] The probability of photobleaching is on the order of 10⁻⁶ to 10⁻⁷ at irradiances below 10³ W/cm².[7]Often used as a laser dye due to its robustness.[6]
Alexa Fluor 568 Generally considered to have greater photostability than traditional dyes like FITC.[8][9]A popular choice for immunofluorescence and other staining applications.[10]
TagRFP Bleaches approximately threefold faster than mCherry.A bright monomeric red fluorescent protein.
TagRFP-T 9-fold more photostable than its parent, TagRFP.[11]An engineered variant with significantly improved photostability.[12][13][14]
mOrange Exhibits relatively fast bleaching.A bright monomeric orange fluorescent protein.[11]
mOrange2 Over 25-fold more photostable than mOrange under arc-lamp illumination.[11][15]An engineered variant with greatly enhanced photostability and a photobleaching half-time of 228 seconds under specific conditions.[11][16][17]

Experimental Protocol for Photostability Measurement

This section outlines a generalized protocol for quantifying the photostability of fluorescent dyes using fluorescence microscopy.

Objective: To determine the photobleaching rate of a fluorescent dye under controlled illumination.

Materials:

  • Fluorescence microscope (confocal or widefield)

  • Stable excitation light source (e.g., laser or LED)

  • High-sensitivity camera (e.g., sCMOS or EMCCD)

  • Objective lens with a suitable numerical aperture

  • Sample labeled with the fluorescent dye of interest

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare the fluorescently labeled sample on a microscope slide or imaging dish. The sample could be fixed cells, a solution of the dye, or purified labeled proteins.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye being tested.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is crucial to use the same illumination intensity for all dyes being compared.[1]

  • Image Acquisition:

    • Focus on a region of interest (ROI) within the sample.

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).

    • Continue imaging until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial value).[1]

  • Data Analysis:

    • Open the image series in the image analysis software.

    • Select an ROI within the illuminated area.

    • Measure the mean fluorescence intensity of the ROI for each image in the time series.[1]

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.[1]

    • Normalize the background-corrected intensity values to the initial intensity at time = 0.[1]

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value. For a more detailed analysis, fit the decay curve to an exponential decay function to calculate the decay constant.[1]

Experimental Workflow for Photostability Measurement

Photostability_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Sample_Prep Sample Preparation (Labeled Cells/Protein) Microscope_Setup Microscope Setup (Stabilize Light Source) Sample_Prep->Microscope_Setup Acquire_Initial Acquire Initial Image (t=0) Microscope_Setup->Acquire_Initial Time_Lapse Acquire Time-Lapse Series (Continuous Illumination) Acquire_Initial->Time_Lapse Start Measure_Intensity Measure Mean Intensity in ROI Time_Lapse->Measure_Intensity Background_Correct Background Correction Measure_Intensity->Background_Correct Normalize_Data Normalize to Initial Intensity Background_Correct->Normalize_Data Plot_and_Fit Plot Intensity vs. Time & Fit Decay Curve Normalize_Data->Plot_and_Fit Calculate_Half_Life Calculate Half-Life (t½) Plot_and_Fit->Calculate_Half_Life

Caption: Workflow for measuring fluorescent dye photostability.

References

Evaluating the Cytotoxicity of Basic Red 13 in Comparison to Common Fluorescent Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate fluorescent probe is a critical decision that extends beyond spectral properties and cellular localization. The inherent cytotoxicity of a dye can significantly impact experimental outcomes, leading to artifacts and misinterpretation of data. This guide provides a comparative evaluation of the cytotoxicity of Basic Red 13 against other widely used fluorescent probes for mitochondrial and cell viability assessment, including Rhodamine 123, MitoTracker dyes, and JC-1.

This document summarizes available data on the cytotoxic profiles of these compounds, details standard experimental protocols for cytotoxicity assessment, and presents signaling pathways potentially involved in probe-induced cell death.

Comparative Cytotoxicity Overview

Direct comparative studies on the cytotoxicity of this compound against other common fluorescent probes are limited in the publicly available scientific literature. However, by compiling and contrasting individual toxicity data, a general understanding of their relative cytotoxic potential can be inferred. The following table summarizes reported cytotoxicity data for each probe. It is crucial to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay method used.

Fluorescent ProbeTarget Organelle/ProcessReported IC50 / Cytotoxic EffectsCell Type(s)Citation(s)
This compound Not Specified in LiteratureNo direct IC50 data for cytotoxicity in cell culture available. Classified as a methine dye.Not Specified[1][2]
Rhodamine 123 MitochondriaIC50 of approximately 8.26 µM, 8.23 µM, and 22.58 µM in HT-29, A549, and MCF-7 cell lines, respectively.HT-29, A549, MCF-7[2]
MitoTracker Deep Red MitochondriaInhibits 3D mammosphere formation with an IC50 of <100 nM.MCF7[3]
MitoTracker Green MitochondriaGenerally considered to have low cytotoxicity at typical working concentrations.Various[4]
JC-1 Mitochondria (Membrane Potential)Generally used as an indicator of mitochondrial health and apoptosis; direct cytotoxicity data is less common. Can induce apoptosis at higher concentrations.Various[5][6]

Note: The absence of readily available IC50 values for this compound in cytotoxicity assays highlights a significant data gap in the scientific literature. Researchers using this dye are encouraged to perform their own dose-response cytotoxicity studies to determine safe working concentrations for their specific cell models and experimental conditions.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, detailed protocols for three common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.

Materials:

  • Cells in culture

  • Fluorescent probes (this compound, Rhodamine 123, etc.)

  • 96-well culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the fluorescent probes. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • Cells in culture

  • Fluorescent probes

  • 96-well culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant nucleic acid stain that enters cells with compromised membranes (late apoptotic/necrotic).

Materials:

  • Cells in culture

  • Fluorescent probes

  • Flow cytometry tubes

  • Annexin V-FITC and PI staining kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the fluorescent probes for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways in Fluorescent Probe-Induced Cytotoxicity

The cytotoxic effects of many fluorescent probes that target mitochondria are often linked to the disruption of mitochondrial function, leading to the induction of the intrinsic apoptotic pathway.

Mitochondrial-Mediated Apoptosis

Mitochondrial integrity is crucial for cell survival. Disruption of the mitochondrial membrane potential (ΔΨm) by cationic dyes like Rhodamine 123 and some MitoTracker probes can trigger a cascade of events leading to apoptosis. This process involves the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which then activates a caspase cascade, ultimately leading to programmed cell death.

Mitochondrial_Apoptosis cluster_stimulus Cytotoxic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Probe Fluorescent Probe (e.g., Rhodamine 123, MitoTracker) MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) Probe->MMP Accumulation in Mitochondria CytoC_Release Cytochrome c Release MMP->CytoC_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC_Release->Apoptosome Binds to Apaf-1 Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates

Caption: Mitochondrial-mediated apoptosis pathway induced by cytotoxic fluorescent probes.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for evaluating the cytotoxicity of a fluorescent probe involves a multi-assay approach to gain a comprehensive understanding of the induced cellular changes.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Cell Culture treatment Treatment with Fluorescent Probes (Dose-Response) start->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis data Data Collection (Absorbance/Fluorescence) mtt->data ldh->data apoptosis->data ic50 IC50 Calculation data->ic50 pathway Pathway Analysis data->pathway

Caption: General workflow for evaluating the cytotoxicity of fluorescent probes.

Conclusion

The selection of a fluorescent probe should be a carefully considered process that includes an evaluation of its potential cytotoxicity. While this compound is a commercially available dye, the lack of published cytotoxicity data necessitates that researchers perform their own validation to determine its suitability for their experimental systems. In contrast, more established probes like Rhodamine 123 and MitoTracker dyes have been more extensively characterized, though they are not without their own cytotoxic and phototoxic effects, particularly at higher concentrations and with prolonged exposure. By utilizing the standardized protocols and understanding the potential mechanisms of cytotoxicity outlined in this guide, researchers can make more informed decisions in their selection and use of fluorescent probes, ultimately leading to more reliable and reproducible experimental results.

References

A Guide to Selecting Alternatives for Basic Red 13 in Multicolor Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multicolor fluorescence imaging, the selection of appropriate fluorescent probes is paramount to generating high-quality, reproducible data. While Basic Red 13, a methine dye, has found applications in various fields, its detailed photophysical properties for advanced microscopy are not well-documented in scientific literature, making direct comparison and informed selection of alternatives challenging. This guide provides a comprehensive comparison of viable red fluorescent dye alternatives to this compound, focusing on their performance in multicolor imaging applications.

Performance Comparison of Red Fluorescent Dyes

To aid in the selection of a suitable alternative to this compound, the following table summarizes the key quantitative photophysical properties of several commercially available red fluorescent dyes. These dyes are chosen for their common use in fluorescence microscopy, offering a range of options in terms of spectral properties, brightness, and photostability.

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)Photostability
Rhodamine B 555580~110,000~0.31~34,100Moderate
Tetramethylrhodamine (TRITC) 555580~85,000~0.20~17,000Moderate
Texas Red-X 595615~85,000~0.50~42,500High
Alexa Fluor 568 578603~91,300~0.69~62,997High
Alexa Fluor 594 590617~73,000~0.66~48,180High
Cy3 550570~150,000~0.15~22,500Moderate
Cy3.5 581596~150,000~0.15~22,500Moderate
ATTO 565 564590~120,000~0.80~96,000Very High
ATTO 594 594622~120,000~0.85~102,000Very High

Note: The photophysical properties of dyes can be influenced by their local environment, such as solvent polarity and conjugation to biomolecules. The values presented here are generally for the free dye in aqueous solution and should be considered as a guide. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.[1][2][3] Photostability is a qualitative measure based on general performance in microscopy applications.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for a typical multicolor immunofluorescence experiment and a method for assessing dye photostability.

Protocol 1: Multicolor Immunofluorescence Staining of Mitochondria and Cytoskeleton

This protocol describes the simultaneous labeling of mitochondria and the actin cytoskeleton in cultured mammalian cells.

Materials:

  • Cultured adherent cells on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody against a mitochondrial protein (e.g., anti-Tom20 raised in rabbit)

  • Phalloidin (B8060827) conjugated to a green fluorescent dye (e.g., Phalloidin-Alexa Fluor 488)

  • Secondary antibody conjugated to a red fluorescent dye (e.g., Goat anti-Rabbit IgG-Alexa Fluor 594)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency on glass coverslips in a multi-well plate.

    • Gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[4][5]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4][5]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[4][5]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-Tom20) to its recommended concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Secondary Antibody and Phalloidin Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the red fluorescently labeled secondary antibody and the green fluorescently labeled phalloidin in Blocking Buffer to their recommended concentrations.

    • Incubate the cells with the antibody and phalloidin mixture for 1 hour at room temperature, protected from light.[6]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).

Protocol 2: Quantitative Photostability Assessment

This protocol provides a method to compare the photobleaching rates of different fluorescent dyes.[7]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera.

  • Samples stained with the fluorescent dyes to be compared (prepared as in Protocol 1 or a similar method).

  • Image analysis software.

Procedure:

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select a field of view with uniformly stained structures.

    • Set the excitation light intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching.

    • Use consistent settings (objective, laser power, exposure time, etc.) for all dyes being compared.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the dyes being tested.

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) within the stained structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • The rate of fluorescence decay provides a quantitative measure of photostability. Dyes with slower decay rates are more photostable.

Visualizing Cellular Processes and Experimental Design

Diagrams are powerful tools for understanding complex biological pathways and experimental workflows.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds GRB2 GRB2 Receptor Tyrosine Kinase (RTK)->GRB2 SOS SOS GRB2->SOS Ras-GDP Ras-GDP SOS->Ras-GDP Activates Ras-GTP Ras-GTP Ras-GDP->Ras-GTP Raf Raf Ras-GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates Transcription Factors Transcription Factors ERK_n->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: The MAPK/ERK signaling pathway, a common target for drug development.[8][9][10][11]

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Cell Culture Cell Culture Fixation & Permeabilization Fixation & Permeabilization Cell Culture->Fixation & Permeabilization Blocking Blocking Fixation & Permeabilization->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody (Red Fluorophore) Secondary Antibody (Red Fluorophore) Primary Antibody->Secondary Antibody (Red Fluorophore) Co-stain (Green Fluorophore) Co-stain (Green Fluorophore) Secondary Antibody (Red Fluorophore)->Co-stain (Green Fluorophore) Microscopy Microscopy Co-stain (Green Fluorophore)->Microscopy Image Acquisition Image Acquisition Microscopy->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis

Caption: A typical workflow for multicolor immunofluorescence imaging.

References

A Comparative Analysis of the Mutagenic Potential of Azo and Methine Dyes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the genotoxic profiles of azo dyes, with a focus on Disperse Red 13, and methine dyes, exemplified by Basic Red 13. This report synthesizes experimental data from key mutagenicity assays, details the underlying metabolic pathways, and provides insights into the signaling cascades associated with their genotoxic effects.

Introduction

Azo and methine dyes are two distinct classes of synthetic organic colorants widely used in the textile, pharmaceutical, and food industries. While their vibrant colors and stability make them commercially valuable, concerns regarding their potential mutagenicity and carcinogenicity have prompted extensive research. This guide provides a comparative analysis of the genotoxic potential of these two dye classes, with a specific focus on the azo dye Disperse Red 13 and the methine dye this compound. By presenting quantitative data from standardized mutagenicity assays, detailing experimental protocols, and visualizing the involved metabolic and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential risks associated with these compounds.

A critical distinction must be made between This compound (C.I. 48015) , a methine dye, and Disperse Red 13 (C.I. 11115) , a monoazo dye. These are structurally different compounds, and their toxicological profiles are not interchangeable. This guide will address both, highlighting the significant differences in their chemical nature and, consequently, their potential for genotoxicity.

Comparative Genotoxicity Data

The mutagenic and genotoxic potential of dyes is commonly evaluated using a battery of in vitro and in vivo assays, including the Ames test (bacterial reverse mutation assay), the micronucleus assay, and the comet assay. The following tables summarize available quantitative data for Disperse Red 13 and other relevant azo dyes. Due to a significant lack of publicly available quantitative mutagenicity data for this compound and other methine dyes, a direct quantitative comparison is challenging.

Table 1: Ames Test (Bacterial Reverse Mutation Assay) Results for Selected Azo Dyes

The Ames test assesses a chemical's ability to induce mutations in DNA by measuring the reversion of a specific mutation in histidine-requiring strains of Salmonella typhimurium.

DyeS. typhimurium Strain(s)Metabolic Activation (S9)ResultReference(s)
Disperse Red 13 TA98, YG1041WithoutPositive[1]
Disperse Red 1 TA98, YG1041WithoutPositive[2]
FD&C Red No. 40 TA98, TA100, TA1537, TA1538With and WithoutNegative (Direct); Positive (after reduction)[3]
FD&C Yellow No. 6 TA98, TA100, TA1537, TA1538With and WithoutNegative (Direct); Positive (after reduction)[3]
p-Dimethylaminoazobenzene TA1538WithPositive[4]

Note: A "Positive" result indicates that the dye induced a significant increase in the number of revertant colonies compared to the negative control.

Table 2: In Vitro Micronucleus Assay Results for Selected Azo Dyes

The micronucleus assay detects chromosomal damage by identifying small, extranuclear bodies (micronuclei) that form from chromosome fragments or whole chromosomes that lag during cell division.

DyeCell LineConcentrationObservationReference(s)
Disperse Red 13 Human LymphocytesNot specifiedInduced chromosomal damage[1]
Disperse Red 1 Human Lymphocytes & HepG20.2 - 1.0 µg/mLDose-dependent increase in micronuclei frequency[5]
Disperse Orange 1 Human Lymphocytes & HepG20.2 - 2.0 µg/mLDose-dependent increase in micronuclei frequency[5]
Sunset Yellow FCF Mouse Bone Marrow (in vivo)2000 mg/kgSignificant increase in micronucleated PCEs[6]

PCEs: Polychromatic Erythrocytes

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results for Selected Azo Dyes

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The extent of DNA damage is visualized as a "comet" with a tail of fragmented DNA.

DyeCell/Organ SystemConcentration/DoseObservationReference(s)
Various Azo Dyes Mouse Organs (in vivo)MTDDNA damage in colon, liver, and other organs[7]
p-Aminoazobenzene Mouse Organs (in vivo)Not specifiedDNA fragmentation in multiple organs[7]
Phenazopyridine Mouse Organs (in vivo)Not specifiedDNA fragmentation in multiple organs[7]

MTD: Maximum Tolerated Dose

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key genotoxicity assays discussed.

Ames Test (Bacterial Reverse Mutation Assay)
  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) with pre-existing mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital.

  • Procedure:

    • The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324).

    • The mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

In Vitro Micronucleus Assay
  • Cell Culture: Human lymphocytes or a suitable cell line (e.g., HepG2, L5178Y) are cultured.

  • Treatment: Cells are exposed to various concentrations of the test substance for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: The frequency of micronucleated cells is determined by microscopic examination of a large population of cells (typically 1000-2000 binucleated cells per concentration).

Comet Assay (Alkaline Single Cell Gel Electrophoresis)
  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, isolated primary cells).

  • Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green) and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA migration (the "comet tail") is quantified using image analysis software to determine parameters such as % tail DNA, tail length, and tail moment.

Metabolic Pathways and Genotoxicity Mechanisms

The genotoxic potential of many dyes is not inherent to the parent molecule but arises from its metabolic activation into reactive intermediates.

Azo Dyes: Reductive Cleavage to Aromatic Amines

The primary mechanism of genotoxicity for azo dyes involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. This reduction can be catalyzed by azoreductases present in the liver, as well as by intestinal microflora[8].

The resulting aromatic amines can then undergo further metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes (e.g., CYP1A2) to form N-hydroxyarylamines. These intermediates can be further esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxyarylamines or N-sulfonyloxyarylamines. These electrophilic species can then form covalent adducts with DNA, leading to mutations and initiating the carcinogenic process.

Azo_Dye_Metabolism AzoDye Azo Dye (R1-N=N-R2) AromaticAmines Aromatic Amines (R1-NH2 + R2-NH2) AzoDye->AromaticAmines Azoreductases (Liver, Gut Microbiota) NHydroxy N-Hydroxyarylamines AromaticAmines->NHydroxy Cytochrome P450 (e.g., CYP1A2) ReactiveEsters Reactive Esters (N-Acetoxy or N-Sulfonyloxy) NHydroxy->ReactiveEsters NATs, SULTs DNA_Adducts DNA Adducts ReactiveEsters->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation DNA_Damage_Response cluster_input Genotoxic Insult cluster_sensing Damage Sensing cluster_transduction Signal Transduction cluster_outcome Cellular Outcomes DyeMetabolites Reactive Dye Metabolites (e.g., Aromatic Amines) DNA_Damage DNA Damage (Adducts, Strand Breaks) DyeMetabolites->DNA_Damage Sensors Sensor Proteins (MRN, PARP1) DNA_Damage->Sensors ATM_ATR ATM / ATR Kinases Sensors->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Kinases ATM_ATR->CHK1_CHK2 p53 p53 ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

References

A Comparative Guide to Dyes in Molecular Biology: Evaluating Alternatives to Basic Red 13

Author: BenchChem Technical Support Team. Date: December 2025

An initial review of scientific literature and supplier information indicates that Basic Red 13, a methine dye with the chemical formula C₂₂H₂₆Cl₂N₂, is primarily utilized in the textile industry for dyeing acrylic fibers and is not a standard or commonly used reagent in molecular biology research.[1][2][3] Its properties are not optimized for the specific requirements of nucleic acid or protein staining and visualization in a laboratory setting. This guide, therefore, provides a comparative analysis of the dyes that are widely used in molecular biology for key applications, offering a valuable resource for researchers, scientists, and drug development professionals seeking to select the appropriate dye for their experimental needs.

This guide will focus on three primary applications of dyes in molecular biology:

  • Nucleic Acid Staining in Gel Electrophoresis

  • Protein Staining in Gel Electrophoresis

  • Tracking Dyes for Gel Electrophoresis

Nucleic Acid Staining in Gel Electrophoresis

The visualization of DNA and RNA in agarose (B213101) or polyacrylamide gels is a fundamental technique in molecular biology. The ideal dye for this purpose should have a high affinity for nucleic acids, exhibit a significant increase in fluorescence upon binding, and be highly sensitive to detect small amounts of genetic material.[4][5]

Comparison of Common Nucleic Acid Stains
PropertyEthidium Bromide (EtBr)SYBR Green IGelRed
Binding Mechanism IntercalationPrimarily intercalation and minor groove bindingIntercalation
Excitation (nm) 300-360, 518290, 497300, 520
Emission (nm) 605520600
Sensitivity ~1 ng/band~20-60 pg/band~25 pg/band
Mutagenicity HighLowLow
Disposal Requires decontaminationStandard laboratory wasteStandard laboratory waste
Experimental Protocol: Staining an Agarose Gel with SYBR Green I
  • Prepare Agarose Gel: Prepare a 1% agarose gel in 1X TAE or TBE buffer.

  • Electrophoresis: Load DNA samples mixed with a loading dye and run the gel until the desired separation is achieved.

  • Staining Solution: Dilute SYBR Green I stock solution 1:10,000 in the same buffer used for the gel (e.g., 5 µL of 10,000X stock in 50 mL of buffer).

  • Staining: Carefully place the gel in a container with the staining solution and incubate for 10-15 minutes at room temperature on an orbital shaker, protected from light.

  • Destaining (Optional): For a lower background, the gel can be briefly rinsed with distilled water.

  • Visualization: Place the gel on a UV transilluminator (or a blue-light transilluminator for reduced DNA damage) to visualize the DNA bands.

Nucleic_Acid_Gel_Staining_Workflow cluster_prep Gel Preparation & Electrophoresis cluster_staining Staining cluster_viz Visualization gel_prep Prepare Agarose Gel sample_load Load DNA Samples gel_prep->sample_load electrophoresis Run Electrophoresis sample_load->electrophoresis stain_gel Incubate Gel in Stain electrophoresis->stain_gel stain_prep Prepare SYBR Green Staining Solution stain_prep->stain_gel visualize Visualize on Transilluminator stain_gel->visualize

Caption: Workflow for post-electrophoresis staining of nucleic acid gels.

Protein Staining in Gel Electrophoresis

After separating proteins by size using polyacrylamide gel electrophoresis (PAGE), staining is required to visualize the protein bands. The most common method is Coomassie Brilliant Blue staining, although more sensitive fluorescent stains are also available.[4]

Comparison of Common Protein Stains
PropertyCoomassie Brilliant Blue R-250SYPRO Ruby
Binding Mechanism Ionic and hydrophobic interactions with proteinsBinds to the protein's polypeptide backbone
Detection Method Colorimetric (Visible Light)Fluorescent
Excitation (nm) N/A280, 450
Emission (nm) N/A610
Sensitivity ~30-100 ng/band~1-2 ng/band
Linear Dynamic Range NarrowWide
Compatibility with Mass Spectrometry YesYes
Experimental Protocol: Coomassie Brilliant Blue Staining
  • Fixation: After electrophoresis, place the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 1 hour.

  • Staining: Remove the fixing solution and add the Coomassie staining solution (0.1% Coomassie Brilliant Blue R-250, 50% methanol, 10% acetic acid). Incubate for at least 4 hours at room temperature with gentle agitation.

  • Destaining: Remove the staining solution and add a destaining solution (e.g., 40% methanol, 10% acetic acid). Gently agitate and replace the destain solution every 30 minutes until the protein bands are clearly visible against a clear background.

  • Storage: The destained gel can be stored in water.

Protein_Gel_Staining_Workflow electrophoresis Run SDS-PAGE fixation Fix Gel (Methanol/Acetic Acid) electrophoresis->fixation staining Stain Gel (Coomassie Solution) fixation->staining destaining Destain Gel (Methanol/Acetic Acid) staining->destaining visualization Visualize Protein Bands destaining->visualization Tracking_Dye_Logic cluster_components Loading Dye Components cluster_functions Functions in Electrophoresis tracking_dyes Tracking Dyes (e.g., Bromophenol Blue, Xylene Cyanol) visual_tracking Visual Tracking of Migration Front tracking_dyes->visual_tracking density_agent Density Agent (e.g., Glycerol, Ficoll) sample_sinking Ensures Sample Sinks into Gel Well density_agent->sample_sinking buffer Buffer (e.g., Tris-EDTA) ph_stability Maintains pH Stability buffer->ph_stability

References

Safety Operating Guide

Navigating the Disposal of Basic Red 13: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Basic Red 13 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. this compound, a cationic azo dye, presents potential health risks, including irritation and possible irreversible effects, underscoring the need for meticulous handling and disposal procedures.[1] As with many azo dyes, it is resistant to biodegradation, necessitating specific treatment methods.[2] This guide provides a procedural framework for the safe management and disposal of this compound waste in a laboratory setting.

Immediate Safety Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye irritation.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves to avoid skin contact.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to minimize skin exposure.[1]

In case of accidental contact, flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes. All handling of this compound powder should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste by consulting state and local regulations.[1] Waste containing this compound should be segregated from general laboratory waste and other chemical waste streams to prevent unintended reactions.

Solid Waste: This includes contaminated items such as gloves, filter paper, and weighing boats. These should be collected in a designated, clearly labeled, and sealed container. For spills, the material should be carefully swept or vacuumed up and placed into a suitable disposal container.[1]

Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

Disposal Procedures: A Step-by-Step Approach

Given the lack of specific regulatory disposal protocols for small laboratory quantities of this compound, a multi-pronged approach based on established methods for azo dye treatment is recommended. The selection of a specific method will depend on the concentration of the dye, the volume of waste, and the resources available in the laboratory.

1. Adsorption:

Adsorption is a common and effective method for removing dyes from aqueous solutions. This process involves binding the dye molecules to the surface of an adsorbent material.

  • Recommended Adsorbents: Bentonite clay has shown high adsorption capacity for basic dyes. Other potential adsorbents include activated carbon and zeolites.

  • General Protocol:

    • Transfer the aqueous this compound waste to a suitable container.

    • Add the chosen adsorbent to the solution. The required amount will depend on the dye concentration and the adsorbent's capacity.

    • Agitate the mixture for a sufficient period to allow for adsorption.

    • Separate the adsorbent from the decolorized liquid by filtration or centrifugation.

    • The treated liquid should be tested for residual dye concentration before neutralization and disposal down the drain, in accordance with local wastewater regulations.

    • The solid adsorbent, now contaminated with the dye, must be disposed of as solid hazardous waste.

2. Chemical Degradation (Oxidation):

Advanced Oxidation Processes (AOPs) can be used to break down the azo bond (-N=N-), which is responsible for the dye's color.

  • Fenton's Reagent: A mixture of hydrogen peroxide (H₂O₂) and an iron catalyst is a common AOP.

  • General Protocol:

    • Acidify the aqueous this compound solution to a pH of around 3.

    • Add an iron (II) salt (e.g., ferrous sulfate) to the solution.

    • Slowly add hydrogen peroxide to the mixture while stirring. The reaction can be exothermic.

    • Allow the reaction to proceed until the color is removed.

    • Neutralize the solution. The process will generate an iron-containing sludge.

    • Separate the sludge from the liquid. The sludge must be disposed of as hazardous waste. The treated liquid should be checked for residual dye and byproducts before disposal according to local regulations.

3. Collection for Professional Disposal:

For laboratories that do not have the facilities to treat chemical waste in-house, the most straightforward and safest option is to collect the waste for disposal by a licensed hazardous waste management company.

  • Procedure:

    • Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate containers.

    • Follow your institution's guidelines for hazardous waste accumulation and storage.

    • Arrange for pickup by your institution's environmental health and safety department or a contracted waste disposal service.

Quantitative Data for Azo Dye Treatment

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes general parameters for the treatment of other azo dyes, which can serve as a starting point for developing a treatment protocol.

Treatment MethodKey ParameterTypical Value/Range for Azo DyesNotes
Adsorption AdsorbentBentonite, Activated Carbon, ZeolitesBentonite is effective for cationic dyes.
pH5.0 - 9.0Optimal pH can vary depending on the dye and adsorbent.
Chemical Oxidation MethodFenton's Reagent (H₂O₂ + Fe²⁺)Effective for breaking the azo bond.
pH~3.0Fenton's reaction is most efficient in acidic conditions.
H₂O₂ DosageVaries significantly based on dye concentrationStoichiometric excess is typically required.

Experimental Workflow for Disposal

The following diagram illustrates a logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Treatment Options cluster_2 Post-Treatment & Final Disposal Waste This compound Waste (Solid & Liquid) Segregate Segregate Waste Streams (Solid vs. Liquid) Waste->Segregate Adsorption Adsorption (e.g., Bentonite) Segregate->Adsorption Aqueous Waste Degradation Chemical Degradation (e.g., Fenton's) Segregate->Degradation Aqueous Waste Collection Professional Disposal Segregate->Collection All Waste Types Solidify Dispose of Contaminated Adsorbent/Sludge as Hazardous Waste Adsorption->Solidify Neutralize Neutralize & Verify Treated Liquid Adsorption->Neutralize Degradation->Solidify Degradation->Neutralize Drain Dispose of Treated Liquid per Local Regulations Neutralize->Drain

Logical workflow for the disposal of this compound.

Disclaimer: The information provided is a general guide. All laboratory personnel must adhere to their institution's specific safety and waste disposal protocols and comply with all local, state, and federal regulations.

References

Personal protective equipment for handling Basic Red 13

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Basic Red 13 (C.I. 48015; CAS 3648-36-0), a cationic dye. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

Health Hazard Summary

This compound is a red powder that poses several health risks. It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[1] There are possible risks of irreversible effects.[1] In case of exposure, immediate first aid measures should be taken. For eye contact, flush with plenty of water for at least 15 minutes and seek immediate medical attention. For skin contact, wash with soap and water. If ingested, give 2-4 cupfuls of milk or water if the victim is conscious and alert, and get immediate medical aid. If inhaled, remove the individual to fresh air.[1]

Quantitative Data

No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound. Therefore, it is crucial to handle this chemical with care, keeping exposure as low as reasonably practicable (ALARP).

Hazard StatementPrecautionary Measures
Harmful if swallowed[1]Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[2]
Causes eye irritation[1]Wear protective eyeglasses or chemical safety goggles.[1] If in eyes, rinse cautiously with water for several minutes.
May cause skin irritation[1]Wear appropriate protective gloves and clothing to minimize contact.[1]
May cause respiratory tract irritation[1]Avoid generating dust. Use in a well-ventilated area or with a chemical fume hood.[1]
Possible risks of irreversible effects[1]Handle with extreme care and use all recommended personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following PPE is recommended to minimize exposure.

Protection TypeRecommended EquipmentDetails and Specifications
Eye and Face Protection Tightly fitting safety goggles or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-impermeable gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Body Protection Lab coat or chemical-resistant apron.To protect skin and personal clothing from spills and contamination.
Respiratory Protection An approved respirator should be worn when necessary, especially if dust is generated.Use a respirator with a particulate filter (e.g., N95, P100) to avoid inhalation of dust.[3]

Operational Plan for Handling and Disposal

Proper handling and disposal of this compound are critical for maintaining a safe laboratory environment and adhering to regulatory compliance. The following workflow outlines the standard operating procedure from receipt of the chemical to its final disposal.

Workflow for Safe Handling and Disposal of this compound receiving Receiving and Storage preparation Preparation and Weighing receiving->preparation Transport to designated area handling Handling and Use preparation->handling Use in experiment decontamination Decontamination preparation->decontamination After use spill Spill Management handling->spill In case of spill disposal Waste Collection and Disposal handling->disposal Generate waste handling->decontamination After use spill->disposal Collect spill waste disposal->decontamination Clean waste containers

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Procedural Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[1]

  • Keep containers tightly closed and clearly labeled.

2. Preparation and Weighing:

  • Always handle this compound in a designated area, such as a chemical fume hood, to control airborne dust.

  • Use dedicated utensils for weighing and handling.

  • Minimize the generation of dust.

3. Handling and Use:

  • Wear the appropriate personal protective equipment (PPE) as detailed in the table above.

  • Avoid contact with eyes, skin, and clothing.[1]

  • Ensure a safety shower and eyewash station are readily accessible.[1]

4. Spill Management:

  • In the event of a spill, immediately evacuate the area if necessary.

  • Wear appropriate PPE before cleaning up the spill.

  • For dry spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid creating dust.[1]

  • For liquid spills, absorb with an inert material and place in a labeled disposal container.

  • Wash the spill area thoroughly with soap and water.

5. Waste Collection and Disposal:

  • All waste materials contaminated with this compound should be considered hazardous waste.

  • Collect waste in sealed, properly labeled containers.

  • Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain.

6. Decontamination:

  • Thoroughly clean all work surfaces and equipment after handling this compound.

  • Remove and launder contaminated clothing before reuse.[1]

  • Wash hands thoroughly with soap and water after handling the chemical.[1]

References

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